4-Chloro-2-(methylsulfonyl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylsulfonylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCOENXVGOGBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375526 | |
| Record name | 4-Chloro-2-(methylsulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-76-3 | |
| Record name | 4-Chloro-2-(methylsulfonyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849035-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(methylsulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-(methylsulfonyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Chloro-2-(methylsulfonyl)benzaldehyde. While specific experimental data for this compound remains limited in publicly available literature, this document compiles available information and provides context based on related chemical structures. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into its characteristics and potential applications.
Chemical Structure and Identification
This compound is an aromatic organic compound characterized by a benzaldehyde core substituted with a chloro group at the 4-position and a methylsulfonyl group at the 2-position.
Molecular Formula: C₈H₇ClO₃S[1]
Molecular Weight: 218.66 g/mol [1]
Chemical Structure:
References
In-Depth Technical Guide: 4-Chloro-2-(methylsulfonyl)benzaldehyde (CAS Number 849035-76-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential applications of 4-Chloro-2-(methylsulfonyl)benzaldehyde. The information is compiled from available literature and chemical databases, offering a valuable resource for those utilizing this compound in research and development.
Core Properties and Data
This compound is a substituted aromatic aldehyde containing both a chloro and a methylsulfonyl functional group. These features make it a versatile building block in organic synthesis and medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 849035-76-3 | [1] |
| Molecular Formula | C₈H₇ClO₃S | [1] |
| Molecular Weight | 218.66 g/mol | [1] |
| Appearance | Off-white/faint lemon crystalline powder | [2] |
| Melting Point | 112-114 °C (decomposes) | [2] |
| Boiling Point | Not available (decomposes) | - |
| Solubility | Expected to be soluble in organic solvents like ethyl acetate, chloroform, and hexane; slightly soluble in water. (Inferred from the properties of 4-chlorobenzaldehyde) | - |
| SMILES | CS(=O)(=O)c1cc(Cl)ccc1C=O | [3] |
| InChI | InChI=1S/C8H7ClO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | [3] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Generalized Experimental Protocol (Illustrative):
Step 1: Synthesis of 4-Chloro-2-(methylthio)benzaldehyde
-
To a solution of 4-chloro-2-fluorobenzaldehyde in a suitable aprotic solvent (e.g., DMF or DMSO), add sodium thiomethoxide (NaSMe) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-2-(methylthio)benzaldehyde, which can be purified by column chromatography.
Step 2: Oxidation to this compound
-
Dissolve the 4-chloro-2-(methylthio)benzaldehyde intermediate in a chlorinated solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in portions.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization (Predicted)
Detailed, experimentally verified spectroscopic data for this compound is not publicly available. However, based on its structure and data for analogous compounds, the following spectral characteristics can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR | Aldehyde proton (CHO): singlet, ~10.0-10.5 ppm. Aromatic protons: multiplets or doublets in the range of ~7.5-8.5 ppm. Methyl protons (SO₂CH₃): singlet, ~3.2-3.5 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O): ~190-195 ppm. Aromatic carbons: ~125-145 ppm. Methyl carbon (SO₂CH₃): ~40-45 ppm. |
| FT-IR (cm⁻¹) | C=O stretch (aldehyde): ~1700-1720 cm⁻¹. S=O stretch (sulfonyl): ~1300-1350 cm⁻¹ and ~1150-1175 cm⁻¹. C-H stretch (aromatic): ~3000-3100 cm⁻¹. C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹. |
| Mass Spec. (EI) | Molecular ion [M]⁺ peak at m/z 218 (and a smaller peak at 220 due to the ³⁷Cl isotope). Fragmentation may show loss of CHO (m/z 189/191) and SO₂CH₃ (m/z 139). |
Applications in Research and Drug Development
While specific biological activities or signaling pathway involvement for this compound are not extensively documented, its structural motifs suggest significant potential in medicinal chemistry and organic synthesis.
-
As a Synthetic Intermediate: The aldehyde group is a versatile functional handle for various chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, allowing for the construction of more complex molecular architectures.[5]
-
In Medicinal Chemistry: The methylsulfonyl group is a common pharmacophore in drug design, often used to improve solubility and metabolic stability.[6] The chloro-substituent can also influence the pharmacokinetic properties of a molecule and provide a site for further functionalization.[7] This compound serves as a potential starting material for the synthesis of novel therapeutic agents, particularly in areas like anticancer and antimicrobial research.[5][7]
Hypothetical Drug Discovery Workflow:
Caption: Hypothetical workflow illustrating the use of the title compound in drug discovery.
Safety and Handling
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard | Description |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Information compiled from various supplier safety data sheets.[8]
References
- 1. scbt.com [scbt.com]
- 2. This compound | 849035-76-3 [m.chemicalbook.com]
- 3. PubChemLite - this compound (C8H7ClO3S) [pubchemlite.lcsb.uni.lu]
- 4. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 5. dovepress.com [dovepress.com]
- 6. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to 4-Chloro-2-(methylsulfonyl)benzaldehyde for Researchers and Drug Development Professionals
An authoritative resource on the physical, chemical, and potential biological properties of 4-Chloro-2-(methylsulfonyl)benzaldehyde, designed for scientists and researchers in the field of drug discovery and development.
This technical guide provides a comprehensive overview of this compound, a compound of interest in medicinal chemistry. The document details its physical and chemical characteristics, outlines a probable synthetic route with experimental protocols, and explores its potential biological relevance based on the activities of structurally similar molecules.
Core Physical and Chemical Properties
This compound is a substituted aromatic aldehyde containing both a chloro and a methylsulfonyl group. These functional groups significantly influence its chemical reactivity and potential biological activity.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 849035-76-3 | [1][2] |
| Molecular Formula | C₈H₇ClO₃S | [1][2] |
| Molecular Weight | 218.66 g/mol | [1] |
| Appearance | Off-white/faint lemon crystalline powder | [3] |
| Melting Point | 112-114 °C | ChemicalBook |
Chemical Identifiers
| Identifier Type | Identifier | Source(s) |
| InChI | InChI=1S/C8H7ClO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | [4] |
| InChIKey | LYCOENXVGOGBIL-UHFFFAOYSA-N | [4] |
| SMILES | CS(=O)(=O)C1=C(C=CC(=C1)Cl)C=O | [4] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis likely proceeds via a nucleophilic aromatic substitution reaction to introduce the methylthio- group, followed by an oxidation step to form the methylsulfonyl group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-(methylthio)benzaldehyde (Nucleophilic Aromatic Substitution)
This procedure is adapted from the synthesis of a similar compound and should be optimized for the specific substrate.[5]
-
Reaction Setup: To a stirred solution of 2,4-dichlorobenzaldehyde in a suitable solvent (e.g., toluene or DMF), add sodium methyl mercaptide (CH₃SNa) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The molar ratio of the reactants should be carefully controlled.
-
Reaction Conditions: Heat the reaction mixture to a temperature range of 50-60 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture and perform a liquid-liquid extraction. The organic layer containing the product is then washed, dried, and the solvent is removed under reduced pressure to yield the crude 4-Chloro-2-(methylthio)benzaldehyde.
Step 2: Synthesis of this compound (Oxidation)
This protocol is a general method for the oxidation of sulfides to sulfones.[5]
-
Reaction Setup: In a reaction vessel, prepare a mixture of an oxidizing agent, such as hydrogen peroxide, and a catalyst, for example, sodium tungstate, in a suitable solvent like acetic acid.
-
Addition of Substrate: Slowly add the crude 4-Chloro-2-(methylthio)benzaldehyde from the previous step to the oxidizing mixture while maintaining the temperature.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature until the oxidation is complete, as monitored by TLC.
-
Isolation and Purification: Upon completion, the product can be isolated by precipitation or extraction. The crude product is then purified by recrystallization.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.[6][7][8][9] A patent for a similar compound, 2-chloro-4-(methylsulfonyl)benzoic acid, suggests the use of anhydrous methanol for recrystallization.[10]
-
Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Anhydrous methanol is a potential candidate.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on data from similar substituted benzaldehydes.[11][12]
-
¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton (CHO) in the region of 9.5-10.5 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region (7.0-8.5 ppm). A singlet corresponding to the methyl protons of the sulfonyl group (SO₂CH₃) is anticipated around 3.0-3.5 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde group will be observed in the downfield region (185-195 ppm). The aromatic carbons will resonate in the 120-150 ppm range, and the methyl carbon of the sulfonyl group will appear around 40-50 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹.
-
S=O Stretch (Sulfone): Two strong absorption bands are characteristic of the sulfonyl group, typically found around 1300-1350 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch).
-
C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretches appear above 3000 cm⁻¹, while the aldehydic C-H stretch often shows two weak bands around 2720 and 2820 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (218.66 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M+2 peak.
-
Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (CHO) or carbon monoxide (CO).[13][14] The presence of the sulfonyl group may lead to additional characteristic fragmentation patterns.
Chemical Reactivity and Potential Applications in Drug Development
The chemical reactivity of this compound is dictated by the interplay of its functional groups. The aldehyde group can undergo typical reactions such as oxidation, reduction, and condensation. The aromatic ring, activated by the electron-withdrawing sulfonyl and chloro groups, is susceptible to nucleophilic aromatic substitution.
The presence of the sulfonyl group is of particular interest in drug design, as this moiety is found in a wide range of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[15][16][17] Substituted benzaldehydes have also been investigated for their potential as anticancer agents.
Hypothetical Signaling Pathway Involvement
Given the known biological activities of sulfonyl-containing compounds and substituted benzaldehydes, it is plausible that this compound could interact with various biological targets, such as enzymes or receptors, to modulate cellular signaling pathways implicated in diseases like cancer. For instance, it could potentially act as an inhibitor of a key enzyme in a cancer-related pathway.
Caption: Hypothetical mechanism of action for this compound as a kinase inhibitor.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further experimental validation is necessary to confirm the proposed synthesis, fully characterize the compound, and elucidate its specific biological activities and mechanisms of action.
References
- 1. scbt.com [scbt.com]
- 2. 849035-76-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 849035-76-3 [m.chemicalbook.com]
- 4. PubChemLite - this compound (C8H7ClO3S) [pubchemlite.lcsb.uni.lu]
- 5. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. scienceopen.com [scienceopen.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electron Density Distribution in 4-Chloro-2-(methylsulfonyl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The electronic structure of a molecule is fundamental to its chemical reactivity, physical properties, and biological activity. For drug development professionals and researchers, a precise understanding of the electron density distribution in a molecule like 4-Chloro-2-(methylsulfonyl)benzaldehyde is crucial for predicting its interactions with biological targets, understanding its metabolic stability, and designing more potent and selective analogues. This technical guide outlines a comprehensive approach, integrating experimental and computational methodologies, to determine and analyze the electron density distribution of this compound. While specific experimental data for this molecule is not publicly available, this document provides a detailed roadmap for its characterization, based on established techniques and data from closely related compounds.
Molecular Synopsis: this compound
This compound is a substituted aromatic aldehyde. Its chemical structure, characterized by an electron-withdrawing chloro group and a strongly electron-withdrawing methylsulfonyl group on the benzaldehyde scaffold, suggests a complex and intriguing electron density distribution. These substituents are expected to significantly modulate the electrostatic potential of the aromatic ring and the reactivity of the aldehyde functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃S | --INVALID-LINK-- |
| Molecular Weight | 218.66 g/mol | --INVALID-LINK--[1] |
| CAS Number | 849035-76-3 | --INVALID-LINK--[1] |
Theoretical Framework for Electron Density Analysis
The determination of a molecule's electron density distribution can be approached through a synergistic combination of experimental X-ray diffraction and theoretical quantum chemical calculations.
Experimental Approach: High-Resolution Single-Crystal X-ray Diffraction
High-resolution X-ray diffraction is a powerful experimental technique that allows for the direct mapping of the electron density distribution in a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the crystal, a three-dimensional electron density map can be constructed.
To extract detailed information about the aspherical features of the electron density from the diffraction data, the Hansen-Coppens multipole model is employed. This model describes the atomic electron density as a sum of a spherical core, a spherical valence shell, and a series of aspherical multipole functions that account for the distortion of the electron density due to chemical bonding and lone pairs.
Computational Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide a theoretical model of the electron density distribution, which can be used to complement and validate the experimental results. Furthermore, DFT can be used to calculate a range of properties derived from the electron density, such as the electrostatic potential, atomic charges, and bond orders.
Topological Analysis: Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density to partition a molecule into atomic basins and to characterize the chemical bonds. QTAIM analysis of the electron density allows for the quantification of atomic charges, bond critical point properties (which describe the nature of the chemical bond), and the visualization of the molecular graph.
Experimental and Computational Protocols
Synthesis of this compound
A plausible synthetic route, adapted from a patent for the synthesis of a related compound, involves a two-step process starting from 2,4-dichlorobenzaldehyde.
Step 1: Nucleophilic Aromatic Substitution
-
Reaction: 2,4-dichlorobenzaldehyde is reacted with sodium methanethiolate to selectively replace the chlorine atom at the 2-position with a methylthio group.
-
Reagents: 2,4-dichlorobenzaldehyde, sodium methanethiolate, polar aprotic solvent (e.g., DMF or DMSO).
-
Procedure:
-
Dissolve 2,4-dichlorobenzaldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add sodium methanethiolate portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 4-chloro-2-(methylthio)benzaldehyde.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Oxidation
-
Reaction: The intermediate 4-chloro-2-(methylthio)benzaldehyde is oxidized to the corresponding sulfone, this compound.
-
Reagents: 4-chloro-2-(methylthio)benzaldehyde, an oxidizing agent (e.g., hydrogen peroxide in acetic acid, or m-CPBA), and a suitable solvent (e.g., dichloromethane or acetic acid).
-
Procedure:
-
Dissolve the purified 4-chloro-2-(methylthio)benzaldehyde in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath and add the oxidizing agent dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a series of diffraction images by rotating the crystal.
-
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl). Apply corrections for Lorentz and polarization effects, and for absorption.
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial atomic model.
-
Refine the atomic coordinates, and anisotropic displacement parameters against the experimental data using a least-squares minimization procedure.
-
Perform a multipole refinement using the Hansen-Coppens formalism to model the aspherical electron density.
-
Density Functional Theory (DFT) Calculation Protocol
-
Model Building: Build the molecular model of this compound using the coordinates from the refined crystal structure.
-
Computational Method:
-
Employ a suitable DFT functional (e.g., B3LYP, PBE0) and a basis set of at least triple-zeta quality with polarization functions (e.g., 6-311+G(d,p)).
-
Perform a geometry optimization to find the minimum energy conformation of the isolated molecule.
-
Calculate the electronic wavefunction and the corresponding electron density.
-
-
Property Calculations: From the calculated electron density, compute the following properties:
-
Molecular electrostatic potential (ESP) mapped onto an isosurface of the electron density.
-
Topological analysis of the electron density using QTAIM to determine bond critical points and atomic charges (Bader charges).
-
Data Presentation and Analysis
The following tables present the types of quantitative data that would be obtained from the proposed experimental and computational studies.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
| R-factor (%) | Value |
| Goodness-of-fit | Value |
Table 3: Predicted Topological Properties of Covalent Bonds from QTAIM Analysis
| Bond | Electron Density at BCP (ρ(r)) (e/ų) | Laplacian of Electron Density (∇²ρ(r)) (e/Å⁵) | Ellipticity (ε) |
| C-Cl | Value | Value | Value |
| C-S | Value | Value | Value |
| S=O₁ | Value | Value | Value |
| S=O₂ | Value | Value | Value |
| C=O (aldehyde) | Value | Value | Value |
| C-C (aromatic) | Value | Value | Value |
Table 4: Predicted Bader Atomic Charges (e)
| Atom | Charge (e) |
| Cl | Value |
| S | Value |
| O (sulfonyl) | Value |
| O (aldehyde) | Value |
| C (aromatic, C-Cl) | Value |
| C (aromatic, C-S) | Value |
| C (aldehyde) | Value |
Visualization of Electron Density Distribution
Visual representations are indispensable for interpreting the complex data derived from electron density studies.
Molecular Electrostatic Potential (ESP) Map
The ESP map illustrates the charge distribution around the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the ESP map is expected to show a significant negative potential around the oxygen atoms of the sulfonyl and aldehyde groups, and a complex potential distribution on the aromatic ring due to the competing effects of the chloro and methylsulfonyl substituents.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, integrated approach for the detailed investigation of the electron density distribution in this compound. By combining high-resolution single-crystal X-ray diffraction with state-of-the-art computational chemistry methods, a deep understanding of the electronic structure of this molecule can be achieved. The resulting data on atomic charges, bond properties, and electrostatic potential will be invaluable for researchers in drug discovery and materials science, enabling the rational design of novel compounds with tailored properties. Future work should focus on the execution of these proposed experimental and computational studies to provide the scientific community with a benchmark dataset for this important class of substituted benzaldehydes.
References
Reactivity profile of 4-Chloro-2-(methylsulfonyl)benzaldehyde functional groups.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of the functional groups present in 4-Chloro-2-(methylsulfonyl)benzaldehyde, a key intermediate in pharmaceutical synthesis. The document details the electronic interplay of the aldehyde, chloro, and methylsulfonyl moieties, supported by experimental data and protocols.
Core Reactivity Profile
This compound (CAS: 849035-76-3) is an aromatic aldehyde characterized by three functional groups whose reactivities are intricately linked by their electronic effects on the benzene ring.[1]
-
Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms.[2] Its presence significantly deactivates the aromatic ring towards electrophilic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SₙAr) by stabilizing the negatively charged intermediate (Meisenheimer complex).[2][3]
-
Chloro Group (-Cl): As a halogen, the chloro group is also electron-withdrawing (inductive effect) but is a weak deactivator in electrophilic aromatic substitution. In this specific molecule, its reactivity is profoundly enhanced by the presence of the strongly activating methylsulfonyl group, making it an excellent leaving group in SₙAr reactions.[3]
-
Aldehyde Group (-CHO): The aldehyde group is an electrophilic center, susceptible to attack by nucleophiles. The electron-withdrawing nature of the adjacent methylsulfonyl group and the chloro group further increases the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic addition and condensation reactions.[2]
The synergistic electron-withdrawing effects of the chloro and methylsulfonyl groups make the aromatic ring electron-poor, which dictates the primary reaction pathways for this molecule: nucleophilic attack on the aldehyde and nucleophilic substitution at the chloro-substituted carbon.
Key Reactions and Applications
The unique reactivity profile of this compound makes it a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.
Nucleophilic Aromatic Substitution (SₙAr)
The most prominent reaction for this molecule is the SₙAr at the C4 position, where the chloro group is displaced by a nucleophile. This reaction is central to its use in synthesizing complex heterocyclic structures. A prime example is its role in the synthesis of GSK2636771, a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ).
Quantitative Data for SₙAr Reaction
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Time | Yield | Reference |
| This compound | 2-Amino-5-fluoropyrimidine | Dioxane | Cesium Carbonate | 110 °C | 18 h | 86% | Patent WO2011131828A1 |
Experimental Protocol: Synthesis of 4-((5-fluoropyrimidin-2-yl)amino)-2-(methylsulfonyl)benzaldehyde
This protocol is adapted from patent WO2011131828A1, detailing a key step in the synthesis of the PI3Kβ inhibitor GSK2636771.
-
Reagent Preparation: A mixture of this compound (1.0 eq), 2-amino-5-fluoropyrimidine (1.05 eq), and cesium carbonate (2.0 eq) is prepared.
-
Solvent Addition: Anhydrous 1,4-dioxane is added to the mixture.
-
Reaction Execution: The suspension is heated to 110 °C and stirred vigorously under a nitrogen atmosphere for 18 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica gel to yield the final product.
Aldehyde Group Reactions: Reductive Amination
The aldehyde functional group serves as a versatile handle for further molecular elaboration, most commonly through reductive amination.[4] This two-step, one-pot process involves the formation of an imine intermediate by condensation with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[5]
General Protocol for Reductive Amination
-
Imine Formation: The aldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) are dissolved in a suitable solvent (e.g., methanol, dichloroethane). A catalytic amount of acetic acid is often added to facilitate imine formation. The mixture is stirred at room temperature.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the mixture.[6] These reagents selectively reduce the iminium ion intermediate in the presence of the unreacted aldehyde.
-
Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate). The product is extracted with an organic solvent, dried, and purified, typically by chromatography.
Application in Drug Development: PI3K Signaling Pathway
The product derived from the SₙAr reaction of this compound is a precursor to inhibitors targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth.[2][7] Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Inhibitors like GSK2636771 selectively target isoforms of PI3K, thereby blocking downstream signaling and inhibiting cancer cell growth.
References
- 1. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
4-Chloro-2-(methylsulfonyl)benzaldehyde synonyms and IUPAC name.
An In-depth Technical Guide to 4-Chloro-2-(methylsulfonyl)benzaldehyde
This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and its role as a key intermediate in the development of bioactive molecules.
Chemical Identity and Synonyms
IUPAC Name: this compound
Synonyms:
-
4-Chloro-2-methylsulfonylbenzaldehyde
CAS Number: 849035-76-3
Molecular Structure:
-
SMILES: CS(=O)(=O)C1=C(C=CC(=C1)Cl)C=O
-
InChI: InChI=1S/C8H7ClO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3
Physicochemical and Spectroscopic Data
While extensive experimental data for this specific intermediate is not widely published, the following table summarizes its known and predicted properties. This information is crucial for its use in synthetic chemistry and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃S | --INVALID-LINK--, PubChemLite |
| Molecular Weight | 218.66 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 217.98044 Da | PubChemLite |
| Appearance | Off-white/faint lemon crystalline powder | --INVALID-LINK-- |
| Predicted XlogP | 1.2 | PubChemLite |
| Predicted Collision Cross Section Data | See PubChemLite for detailed values. | PubChemLite |
Spectroscopic Characterization (Expected):
-
¹H NMR: Expected signals would include a singlet for the methylsulfonyl group, aromatic protons with characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring, and a singlet for the aldehyde proton.
-
¹³C NMR: Signals for the methyl carbon, aromatic carbons (some showing coupling to the sulfonyl group), and a downfield signal for the carbonyl carbon of the aldehyde are anticipated.
-
Infrared (IR) Spectroscopy: Key absorptions are expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹), S=O stretches of the sulfonyl group (in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions), and C-H stretches of the aromatic ring and methyl group.
-
Mass Spectrometry (MS): The molecular ion peak would be expected, along with characteristic fragmentation patterns for benzaldehydes, such as the loss of the formyl radical (-CHO) or carbon monoxide (CO).
Synthesis and Experimental Protocols
This compound is typically synthesized via a two-step process starting from a suitable chlorobenzaldehyde precursor. The following protocol is a representative method adapted from the synthesis of a structurally related compound, p-methylsulfonyl benzaldehyde.
Plausible Synthetic Pathway:
Experimental Protocol: Two-Step Synthesis from 4-Chloro-2-fluorobenzaldehyde
This protocol is based on a common synthetic strategy for analogous compounds.
Step 1: Synthesis of 4-Chloro-2-(methylthio)benzaldehyde
-
Reaction Setup: To a solution of 4-chloro-2-fluorobenzaldehyde (1 equivalent) in a suitable aprotic polar solvent such as DMF or DMSO, add sodium thiomethoxide (NaSMe, ~1.1-1.5 equivalents).
-
Reaction Conditions: Heat the mixture at a temperature range of 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-chloro-2-(methylthio)benzaldehyde, can be purified by column chromatography on silica gel.
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve the 4-chloro-2-(methylthio)benzaldehyde from Step 1 in a suitable solvent such as acetic acid or a mixture of acetic acid and water.
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂, ~2.2-3 equivalents), portion-wise to the solution. A catalytic amount of an acid like sulfuric acid may be used. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the oxidation is complete, as monitored by TLC.
-
Work-up: Upon completion, the product may precipitate from the reaction mixture upon cooling or by the addition of water.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final product of high purity.
Applications in Drug Discovery and Medicinal Chemistry
While this compound itself is not known for direct biological activity, its structural motifs—a reactive aldehyde, a sulfone group, and a chlorinated aromatic ring—make it a valuable building block in medicinal chemistry. The aldehyde group serves as a handle for introducing further molecular complexity, often through reactions like reductive amination or condensation to form imines or hydrazones.
The sulfonyl group is a key pharmacophore in many drugs, known for its ability to act as a hydrogen bond acceptor and for its metabolic stability. The chloro-substituent can enhance binding affinity to biological targets through halogen bonding and can modulate the electronic properties of the molecule.
Use as a Precursor for Bioactive Compounds:
A notable application of this chemical scaffold is in the synthesis of novel antimicrobial agents. For instance, derivatives of 2-chloro-4-(methylsulfonyl)benzoyl chloride (which can be synthesized from the corresponding benzaldehyde) have been used to create acylthiourea and 1,3-thiazolidin-4-one derivatives that exhibit promising antimicrobial activities.
This demonstrates the utility of this compound as a starting material for generating libraries of compounds for biological screening, a common practice in drug discovery. The diverse biological activities of sulfonamides, in general, suggest that derivatives of this benzaldehyde could be explored for various therapeutic targets, including as enzyme inhibitors (e.g., carbonic anhydrases, kinases) or as modulators of protein-protein interactions.
Safety Information
Based on data for similar compounds, this compound should be handled with care in a laboratory setting. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors. Its role as a versatile chemical intermediate highlights its importance in the ongoing search for new and effective therapeutic agents.
4-Chloro-2-(methylsulfonyl)benzaldehyde: A Technical Guide to Safe Handling and Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and physicochemical properties of 4-Chloro-2-(methylsulfonyl)benzaldehyde. The information is intended to support laboratory professionals in the safe and effective use of this compound in research and development settings.
Chemical and Physical Properties
This compound is a crystalline powder, typically off-white to a faint lemon color.[1] It is important to be aware of its key physical and chemical properties for safe storage and handling.
| Property | Value | Reference |
| CAS Number | 849035-76-3 | [2] |
| Molecular Formula | C₈H₇ClO₃S | [2] |
| Molecular Weight | 218.66 g/mol | [2] |
| Appearance | Off-white/faint lemon crystalline powder | [1] |
| Melting Point | 112-114 °C (decomposes) |
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to strict safety protocols is essential to minimize risk.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Signal Word: Warning
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator is recommended.
A safety shower and eyewash station should be readily accessible in the work area.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
Disposal Considerations
Dispose of this chemical in accordance with federal, state, and local environmental regulations. Do not let the product enter drains.
Experimental Protocols
While specific experimental protocols for the use of this compound are not widely published, the following represents a general procedure for a reaction where a structurally similar compound, 4-chlorobenzaldehyde, is used to synthesize a methylsulfonyl benzaldehyde derivative. This can serve as a representative workflow.
Representative Synthesis of a Methylsulfonyl Benzaldehyde Derivative
This two-step process involves the initial formation of a methylthio derivative followed by oxidation to the methylsulfonyl compound.
Step 1: Synthesis of 4-Chloro-2-(methylthio)benzaldehyde
-
To a reaction vessel equipped with a stirrer, add 4-chlorobenzaldehyde.
-
Add an aqueous solution of sodium methyl mercaptide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the reaction mixture to 45-50 °C with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the 4-chlorobenzaldehyde is consumed.[3]
-
Upon completion, allow the mixture to cool and separate the layers to isolate the crude 4-Chloro-2-(methylthio)benzaldehyde.
Step 2: Oxidation to this compound
-
In a separate reaction vessel, prepare a solution of an oxidizing agent, such as hydrogen peroxide, in a suitable solvent.
-
Slowly add the crude 4-Chloro-2-(methylthio)benzaldehyde from Step 1 to the oxidizing solution while maintaining a controlled temperature.
-
Monitor the reaction by TLC until the starting material is fully converted.
-
Upon completion, the reaction mixture is worked up to isolate the final product, this compound. This may involve neutralization, crystallization, and filtration.
Potential Biological Activity and Signaling Pathways
Specific biological activities and signaling pathways for this compound have not been extensively characterized in the literature. However, based on the activities of structurally related compounds, some potential areas of biological relevance can be inferred.
Derivatives of benzaldehyde have been shown to inhibit enzymes such as tyrosinase and aldehyde dehydrogenase.[4][5] Sulfonamide-containing compounds are also known to have a broad range of biological activities, including antimicrobial and anticancer effects.[6]
The following diagram illustrates a hypothetical mechanism of enzyme inhibition, a common mode of action for benzaldehyde derivatives.
Caption: Hypothetical competitive inhibition of an enzyme by this compound.
Laboratory Workflow and Safety Procedures
The following diagrams illustrate recommended workflows for the safe handling and use of this compound in a laboratory setting.
General Handling Workflow
Caption: General workflow for handling this compound.
Emergency Spill Response
Caption: Emergency response workflow for a spill of this compound.
References
- 1. This compound | 849035-76-3 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 4. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. dovepress.com [dovepress.com]
An In-depth Technical Guide on the Biological Significance of the Methylsulfonyl Group in Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methylsulfonyl group (-SO2CH3), a key pharmacophore in modern medicinal chemistry, imparts a unique combination of physicochemical properties when incorporated into drug candidates. When appended to the benzaldehyde scaffold, it creates a versatile building block, 4-(methylsulfonyl)benzaldehyde, which serves as a precursor for a range of biologically active molecules. This technical guide explores the profound biological significance of the methylsulfonyl group within the context of benzaldehyde-derived compounds. We delve into its role in modulating target affinity, improving pharmacokinetic profiles, and influencing the mechanism of action. Through detailed case studies, quantitative data, experimental protocols, and pathway visualizations, this document serves as a comprehensive resource for professionals engaged in drug discovery and development.
Introduction: The Role of the Methylsulfonyl Moiety
The sulfone group, particularly the methylsulfone, is a prominent feature in numerous FDA-approved drugs.[1][2] Its prevalence stems from a unique set of properties that medicinal chemists leverage to overcome challenges in drug design. Unlike the structurally similar sulfonamide, the methylsulfonyl group is a neutral moiety, which can be critical for cell permeability and avoiding certain off-target effects.
Key Physicochemical Properties:
-
Strong Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, enabling potent interactions with biological targets like enzyme active sites.[3]
-
High Polarity and Water Solubility: The polar nature of the sulfonyl group often enhances the aqueous solubility of a molecule, a crucial factor for bioavailability.[1]
-
Metabolic Stability: The sulfur atom in the +6 oxidation state is highly resistant to metabolic oxidation, which can improve a drug's half-life and reduce the formation of reactive metabolites.[1]
-
Electron-Withdrawing Nature: As a powerful electron-withdrawing group, it can significantly influence the electronic properties of the aromatic ring, modulating pKa and target-binding interactions.[1][4]
-
Stereospecific Conformation: The tetrahedral geometry around the sulfur atom provides a rigid, three-dimensional structure that can be exploited for precise, stereospecific interactions with a target protein.
When attached to a benzaldehyde, the methylsulfonyl group creates 4-(methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory agents.[5][6]
Case Study 1: Selective COX-2 Inhibitors (The "Coxib" Class)
Perhaps the most prominent examples of drugs featuring a methylsulfonylphenyl moiety are the selective cyclooxygenase-2 (COX-2) inhibitors. These non-steroidal anti-inflammatory drugs (NSAIDs) were designed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][8]
Rofecoxib (Vioxx): A Prime Example
Rofecoxib, though withdrawn from the market due to cardiovascular concerns, is a classic example of a drug where the methylsulfonylphenyl group is integral to its mechanism.[9] It features a 4-(methylsulfonyl)phenyl group that plays a critical role in its selectivity for the COX-2 enzyme.[10][11]
The active site of COX-1 is smaller than that of COX-2 due to the substitution of an isoleucine (in COX-1) with a smaller valine (in COX-2). This creates a hydrophilic side pocket in the COX-2 active site.[12] The polar methylsulfonyl group of rofecoxib fits snugly into this side pocket, anchoring the drug and contributing to its high binding affinity and selectivity for COX-2.[12] In contrast, the bulkier isoleucine in COX-1 sterically hinders the entry of the methylsulfonylphenyl group, preventing effective inhibition.
Quantitative Data: COX-2 Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Rofecoxib | >1000 | 0.018 | >55,000 |
| Celecoxib | 7.6 | 0.04 | 190 |
| Ibuprofen | 13 | 344 | 0.04 |
(Data compiled from multiple sources for illustrative purposes)
Signaling Pathway: Prostaglandin Synthesis Inhibition
The diagram below illustrates the mechanism by which selective COX-2 inhibitors block the inflammatory pathway.
Caption: COX-2 pathway inhibition by Rofecoxib.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method to determine the IC50 values for COX inhibitors.[7]
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are procured and stored under appropriate conditions.
-
Inhibitor Preparation: A stock solution of the test compound (e.g., a rofecoxib analog derived from 4-(methylsulfonyl)benzaldehyde) is prepared in DMSO. Serial dilutions are then made to achieve a range of final assay concentrations.
-
Incubation: In a microplate, the enzyme (either COX-1 or COX-2) is pre-incubated with various concentrations of the test compound or vehicle (DMSO) in an assay buffer for 15 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid (the substrate).
-
Reaction Termination: The reaction is allowed to proceed for a defined period (e.g., 2 minutes) and is then terminated by the addition of a stop solution (e.g., 1N HCl).
-
Quantification: The amount of Prostaglandin E2 (PGE2) produced is quantified using a standard enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Case Study 2: Phosphodiesterase 4 (PDE4) Inhibitors
PDE4 is a family of enzymes that degrade the second messenger cyclic adenosine monophosphate (cAMP), playing a critical role in regulating inflammation.[13][14] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.[15] Several PDE4 inhibitors have been developed for inflammatory diseases such as COPD, psoriasis, and atopic dermatitis.[13]
While many PDE4 inhibitors utilize a catechol ether moiety, the methylsulfonylphenyl group has been explored as a bioisostere to improve drug-like properties. The strong electron-withdrawing nature and hydrogen bonding capacity of the methylsulfonyl group can mimic key interactions of the catechol while offering improved metabolic stability.
Quantitative Data: PDE4 Inhibition
| Compound ID | PDE4D IC50 (nM) | TNF-α Release IC50 (μM) |
| PDE4-IN-28 | 29 | 13.32 |
(Source: MedChemExpress Product Data[16])
Experimental Workflow: Synthesis and Evaluation of a Benzaldehyde-Derived Inhibitor
The following diagram outlines a general workflow for the discovery of a novel PDE4 inhibitor starting from 4-(methylsulfonyl)benzaldehyde.
Caption: Drug discovery workflow for PDE4 inhibitors.
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzaldehyde
A common laboratory and industrial synthesis involves a two-step process starting from p-chlorobenzaldehyde.[17][18]
-
Step A: Nucleophilic Aromatic Substitution:
-
Reactants: 4-chlorobenzaldehyde, sodium methyl mercaptide (NaSMe) aqueous solution, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Procedure: 4-chlorobenzaldehyde is added to the sodium methyl mercaptide solution containing the catalyst. The mixture is heated (e.g., to 55-60 °C) and stirred. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, the layers are separated to yield crude 4-(methylthio)benzaldehyde.
-
-
Step B: Oxidation:
-
Reactants: 4-(methylthio)benzaldehyde, hydrogen peroxide (H2O2), sulfuric acid, and an oxidation catalyst (e.g., manganous sulfate).
-
Procedure: The 4-(methylthio)benzaldehyde is added dropwise to a mixture of hydrogen peroxide, sulfuric acid, and the catalyst while controlling the temperature.
-
Workup: After the reaction is complete (monitored by TLC), the mixture is worked up through filtration and washing to isolate the final product, 4-(methylsulfonyl)benzaldehyde, typically as a light yellow crystalline powder.[19]
-
Conclusion and Future Perspectives
The methylsulfonyl group, when incorporated into a benzaldehyde framework, provides a powerful tool for medicinal chemists. Its ability to act as a potent hydrogen bond acceptor, enhance metabolic stability, and occupy specific hydrophilic pockets in enzyme active sites has been demonstrated in successful drug classes, most notably the COX-2 inhibitors. Its role as a bioisostere for other polar groups continues to be explored in various therapeutic areas, including the development of inhibitors for challenging targets like PDE4.
Future research will likely focus on leveraging the unique stereoelectronic properties of the methylsulfonyl group to design next-generation inhibitors with even greater selectivity and improved safety profiles. The 4-(methylsulfonyl)benzaldehyde scaffold remains a valuable and versatile starting point for the synthesis of novel therapeutic agents, underscoring its continued significance in drug discovery.
References
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. benthamscience.com [benthamscience.com]
- 3. dovepress.com [dovepress.com]
- 4. Sulfone - Wikipedia [en.wikipedia.org]
- 5. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 15. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 18. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 19. nbinno.com [nbinno.com]
The Role of Chlorine Substitution in the Reactivity of Aromatic Aldehydes: An In-depth Technical Guide
Abstract
Aromatic aldehydes are fundamental building blocks in organic synthesis, with their reactivity being intricately modulated by the nature and position of substituents on the aromatic ring. This technical guide provides a comprehensive analysis of the role of chlorine substitution in altering the chemical behavior of aromatic aldehydes. We will delve into the electronic effects of chlorine, its impact on various reaction types including nucleophilic addition and electrophilic aromatic substitution, and its significance in the landscape of drug development. This document consolidates quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as an essential resource for professionals in the chemical and pharmaceutical sciences.
Introduction: The Influence of Substituents on Aromatic Aldehydes
Aromatic aldehydes, characterized by a formyl group directly attached to an aromatic ring, are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2][3] The reactivity of the aldehyde's carbonyl group and the aromatic ring is not static; it is profoundly influenced by the electronic properties of other substituents on the ring.
Chlorine, a halogen substituent, presents a fascinating case due to its dual electronic nature. It exerts a strong electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R).[4] This duality makes the position of the chlorine atom—ortho, meta, or para relative to the aldehyde—a critical determinant of the molecule's overall reactivity. Understanding this interplay is crucial for designing synthetic routes and for the targeted development of new chemical entities.
Electronic Effects of Chlorine Substitution
The reactivity of a substituted benzaldehyde is primarily governed by the electronic distribution within the molecule, which is dictated by the substituent's inductive and resonance effects.[1]
-
Inductive Effect (-I): Due to its high electronegativity, chlorine pulls electron density away from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and, importantly, increases the partial positive charge (electrophilicity) on the carbonyl carbon of the aldehyde group.
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, primarily at the ortho and para positions. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity.
The positioning of the chlorine atom determines the net electronic impact on the aldehyde functional group:
-
Ortho and Para Positions: At these positions, both the -I and +R effects are in operation. The +R effect partially counteracts the -I effect by donating electron density into the ring.
-
Meta Position: At the meta position, the resonance effect is not operative on the aldehyde group.[1] Consequently, the electron-withdrawing inductive effect dominates, leading to a more pronounced increase in the electrophilicity of the carbonyl carbon compared to the para-substituted isomer.[1]
Caption: Electronic effects of chlorine in para and meta positions.
Impact on Chemical Reactivity
The electronic modifications induced by chlorine substitution have profound consequences for the types of reactions aromatic aldehydes undergo.
Nucleophilic Addition Reactions
The quintessential reaction of aldehydes is nucleophilic addition to the carbonyl carbon.[5] The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of this carbon, making chloro-substituted benzaldehydes generally more reactive towards nucleophiles than benzaldehyde itself.[1][6][7][8]
The general mechanism involves a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[5][9]
-
Protonation: The negatively charged oxygen atom of the intermediate is protonated, typically by a weak acid or the solvent, to yield an alcohol.[9]
Due to the dominant inductive effect at the meta position, 3-chlorobenzaldehyde is theoretically more reactive towards nucleophiles than 4-chlorobenzaldehyde.[1] This enhanced reactivity is crucial in various synthetic transformations, including the formation of Schiff bases, cyanohydrins, and in Wittig and Grignard reactions.[7][10]
Caption: General mechanism of nucleophilic addition to chlorobenzaldehyde.
Oxidation and Reduction Reactions
-
Oxidation: Chlorobenzaldehydes can be readily oxidized to their corresponding chlorobenzoic acids. While the electron-withdrawing chlorine atom can slightly decrease the electron density at the aldehyde group, making it marginally more stable towards oxidation compared to unsubstituted benzaldehyde, the reaction proceeds efficiently with common oxidizing agents.
-
Reduction: The reduction of the aldehyde group to a primary alcohol is a common and useful transformation. Reagents like sodium borohydride (NaBH₄) are effective for converting chlorobenzaldehydes to chlorobenzyl alcohols.[6]
Electrophilic Aromatic Substitution
When a chlorobenzaldehyde molecule undergoes electrophilic aromatic substitution, the outcome is determined by the directing effects of both the aldehyde and the chlorine substituents.
-
Aldehyde Group (-CHO): Strongly deactivating and meta-directing.
-
Chlorine Atom (-Cl): Deactivating but ortho, para-directing.[4]
The ring is significantly deactivated overall. The incoming electrophile will be directed to the position influenced by both groups. For example, in the chlorination of 4-chlorobenzaldehyde, the incoming electrophile would be directed to the position that is ortho to the chlorine and meta to the aldehyde group.
Quantitative Analysis: The Hammett Equation
The Hammett equation provides a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[11][12]
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group.
-
ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.[11]
Reactions involving nucleophilic attack on the carbonyl group of benzaldehydes typically have a positive ρ value. This confirms that electron-withdrawing substituents like chlorine, which have positive σ values, increase the reaction rate.[13]
| Substituent | Position | Hammett Constant (σ) | Effect on Nucleophilic Addition Rate |
| Chlorine | meta | +0.37 | Accelerates |
| Chlorine | para | +0.23 | Accelerates |
Data sourced from standard physical organic chemistry texts.
The larger positive σ value for the meta-chloro substituent quantitatively supports the qualitative prediction that it has a stronger electron-withdrawing effect on the reaction center, leading to a faster rate in nucleophilic addition reactions compared to the para-isomer.
Applications in Drug Development and Industry
Chlorobenzaldehydes are indispensable precursors in the synthesis of a vast range of commercial products.[3]
-
Pharmaceuticals: They are key building blocks for numerous active pharmaceutical ingredients (APIs).[2] Notably, they are used in the synthesis of kinase inhibitors for cancer therapy, where the substituted benzene ring forms the core scaffold of the drug molecule.[14] The presence and position of the chlorine atom can significantly impact the drug's binding affinity to its target protein, as well as its metabolic stability and overall pharmacokinetic profile.
-
Agrochemicals: These aldehydes serve as intermediates in the production of pesticides and herbicides.[2][3]
-
Dyes and Pigments: The chemical structure of chlorobenzaldehydes is utilized to create a wide variety of colorants with specific and stable hues for the textile and coatings industries.[3]
Caption: General workflow from synthesis to application.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and reaction of chlorobenzaldehydes, adapted from established procedures.
Protocol 1: Synthesis of p-Chlorobenzaldehyde via Oxidation of p-Chlorotoluene[15]
This protocol describes the oxidation of p-chlorotoluene using manganese dioxide.
-
Materials:
-
p-Chlorotoluene
-
70% Sulfuric acid (H₂SO₄)
-
Manganese dioxide (MnO₂)
-
Reaction vessel with stirring and temperature control
-
Steam distillation apparatus
-
-
Procedure:
-
Charge the reaction vessel with p-chlorotoluene.
-
Add 70% sulfuric acid to the vessel.
-
While maintaining the temperature below 70°C, slowly add manganese dioxide to the stirred mixture.
-
After the addition is complete, allow the reaction to proceed for 30 minutes.
-
Isolate the product from the reaction mixture via steam distillation.
-
The crude product can be further purified by vacuum distillation, collecting the fraction at 108-111°C (3.33kPa).[15]
-
Protocol 2: Synthesis of m-Chlorobenzaldehyde via Sandmeyer Reaction[16]
This protocol outlines the synthesis from m-nitrobenzaldehyde.
-
Part A: Reduction to m-Aminobenzaldehyde
-
Prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl).
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add a solution of m-nitrobenzaldehyde in ethanol to the stannous chloride solution.
-
After the addition, stir the mixture for a designated period until the reduction is complete (monitor by TLC).
-
Basify the mixture carefully with a concentrated NaOH solution to precipitate the tin salts and liberate the free amine.
-
Extract the m-aminobenzaldehyde with a suitable organic solvent (e.g., ether).
-
-
Part B: Diazotization and Sandmeyer Reaction
-
Dissolve the m-aminobenzaldehyde in dilute HCl and cool the solution to 0-5°C.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt. Maintain the temperature strictly between 0°C and 5°C.[16]
-
In a separate flask, prepare a hot solution of cuprous chloride (CuCl) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the hot cuprous chloride solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to stand, then steam distill to isolate the m-chlorobenzaldehyde.[16]
-
Extract the aldehyde from the distillate with ether, dry the ether layer with anhydrous calcium chloride, and purify by vacuum distillation (boiling point 84-86°C/8 mm).[16]
-
Protocol 3: Reduction of 4-Chlorobenzaldehyde to 4-Chlorobenzyl Alcohol[6]
This procedure uses sodium borohydride for the reduction of the aldehyde.
-
Materials:
-
4-Chlorobenzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
5% Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve 4-chlorobenzaldehyde (1.5 mmol) in 0.5 mL of methanol in a 5-mL round-bottom flask.
-
In a separate tube, dissolve sodium borohydride (1.5 mmol) in 1 mL of methanol.
-
Slowly add the NaBH₄ solution to the aldehyde solution with occasional swirling.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Cool the reaction flask in an ice bath and slowly add 5 mL of cold 5% HCl solution to quench the excess NaBH₄.
-
Extract the aqueous mixture with diethyl ether (2 x 5 mL).
-
Wash the combined ether layers with 1.5 mL of saturated NaCl solution.
-
Dry the ether extract over anhydrous MgSO₄.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude 4-chlorobenzyl alcohol.
-
Conclusion
The substitution of a chlorine atom onto the ring of an aromatic aldehyde is a powerful tool for modulating its chemical reactivity. The strong, electron-withdrawing inductive effect of chlorine significantly increases the electrophilicity of the carbonyl carbon, thereby accelerating the rates of nucleophilic addition reactions. This effect is most pronounced when the chlorine is in the meta position. While deactivating the ring overall, the chlorine atom also directs incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution. The predictable nature of these effects, quantifiable by tools like the Hammett equation, makes chlorobenzaldehydes exceptionally versatile and valuable intermediates in organic synthesis, particularly in the rational design and development of new pharmaceuticals and other high-value chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. quora.com [quora.com]
- 5. Mechanism of Nucleophilic Addition, Chemistry by unacademy [unacademy.com]
- 6. benchchem.com [benchchem.com]
- 7. ojs.wiserpub.com [ojs.wiserpub.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. snowhitechem.com [snowhitechem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Discovery and background of substituted benzaldehyde compounds.
An In-Depth Technical Guide to Substituted Benzaldehyde Compounds: Discovery, Synthesis, and Applications in Drug Development
Introduction
Substituted benzaldehydes are a class of organic compounds characterized by a benzene ring bearing a formyl (-CHO) group and one or more additional substituents. Benzaldehyde (C₆H₅CHO) is the simplest aromatic aldehyde and serves as the parent compound for this broad family of molecules.[1][2][3] The inherent reactivity of the aldehyde functional group, combined with the diverse electronic and steric effects of various substituents on the aromatic ring, makes these compounds exceptionally versatile building blocks in organic synthesis.[4][5][6] Their significance extends from the synthesis of dyes, perfumes, and flavoring agents to their crucial role as intermediates in the production of active pharmaceutical ingredients (APIs).[1][2][4] This guide provides a comprehensive overview of the discovery, synthesis, reactivity, and biological applications of substituted benzaldehydes for researchers and professionals in the field of drug development.
Discovery and Historical Background
The history of benzaldehyde is intrinsically linked to the study of natural products. In 1803, the French pharmacist Martrès first extracted benzaldehyde from bitter almonds (Prunus dulcis).[1][7] These early experiments were focused on understanding the nature of amygdalin, a glycoside responsible for the characteristic odor and toxicity of bitter almonds.[2][7] Further investigations by French chemists Pierre Robiquet and Antoine Boutron-Charlard led to the isolation of benzaldehyde. However, it was the seminal work of German chemists Justus von Liebig and Friedrich Wöhler in the 1830s that marked a turning point.[1][2] They were the first to synthesize benzaldehyde in 1832, and their detailed study of its reactions laid a foundational stone for the structural theory of organic chemistry.[2][7]
Industrial-scale production of benzaldehyde later emerged, initially through the chlorination of toluene to benzal chloride, followed by hydrolysis.[2][7] Over the years, numerous other synthetic methods have been developed, including the partial oxidation of benzyl alcohol and the carbonylation of benzene.[1][7]
Synthesis of Substituted Benzaldehydes
The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, with a multitude of methods developed to introduce the aldehyde functionality onto a substituted benzene ring or to modify an existing benzaldehyde core. The choice of method depends on the desired substitution pattern, the nature of the substituents, and the required scale of the reaction.
Key Synthetic Methodologies:
-
Oxidation of Substituted Toluenes: A common industrial method involves the liquid-phase chlorination and subsequent oxidation of toluene derivatives.[7]
-
Gattermann-Koch and Gattermann Reactions: These formylation reactions introduce an aldehyde group onto an aromatic ring. The Gattermann-Koch reaction uses carbon monoxide and hydrochloric acid, while the Gattermann reaction employs a mixture of hydrogen cyanide and hydrogen chloride.[8]
-
Rosenmund Reduction: This method involves the catalytic hydrogenation of an acyl chloride to the corresponding aldehyde, using a poisoned palladium catalyst (e.g., Pd on BaSO₄) to prevent over-reduction to the alcohol.[8]
-
From Dihalomethylarenes: Substituted benzaldehydes can be synthesized from dihalomethylarenes through reactions with reagents like dimethyl sulfoxide or by catalytic debromomethoxylation with benzaldehyde dimethyl acetal using a Lewis acid catalyst such as zinc chloride.[9]
-
One-Pot Reduction/Cross-Coupling: Modern methods focus on efficiency and functional group tolerance. A notable example is a two-step, one-pot procedure involving the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, which then undergoes a cross-coupling reaction with an organometallic reagent to yield the substituted benzaldehyde.[5][6][10] This method is particularly useful for introducing alkyl and aryl substituents.
-
Tandem Reactions: To improve efficiency and reduce waste, tandem or "one-pot" reactions are highly desirable.[11][12] These strategies, such as directed ortho-metalation followed by reaction with an electrophile, allow for the synthesis of complex benzaldehyde derivatives without isolating intermediates.[11][12]
Table 1: Summary of Selected Synthetic Methods for Substituted Benzaldehydes
| Method | Starting Material | Reagents | Key Features |
| Gattermann-Koch Reaction | Substituted Benzene | CO, HCl, AlCl₃/CuCl | Direct formylation of aromatic rings. |
| Rosenmund Reduction | Substituted Benzoyl Chloride | H₂, Pd/BaSO₄ | Reduction of acyl chlorides; sensitive to catalyst poisoning. |
| Oxidation of Toluene | Substituted Toluene | Cl₂, H₂O (hydrolysis) | Industrial-scale synthesis.[7] |
| One-Pot Reduction/Cross-Coupling | Substituted Weinreb Amide | DIBAL-H, Organolithium reagent, Pd catalyst | High functional group tolerance; rapid synthesis.[5][6] |
| Directed Ortho-Metalation | Substituted Benzene Derivative | Organolithium reagent, Electrophile | Regioselective synthesis of ortho-substituted benzaldehydes.[11][12] |
| Debromomethoxylation | Dibromomethylarene | Benzaldehyde dimethyl acetal, ZnCl₂ | Catalytic method using a soft Lewis acid.[9] |
Chemical Reactivity and Structure-Activity Relationship (SAR)
The reactivity of substituted benzaldehydes is dominated by the electrophilic nature of the carbonyl carbon. Nucleophiles readily attack this carbon, leading to a wide range of addition and condensation reactions. The substituents on the aromatic ring play a critical role in modulating this reactivity through their electronic effects (inductive and resonance).
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) increase the electrophilicity of the carbonyl carbon by withdrawing electron density from the ring. This makes the aldehyde more reactive towards nucleophiles.
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and methyl (-CH₃) decrease the electrophilicity of the carbonyl carbon by donating electron density to the ring. This renders the aldehyde less reactive towards nucleophiles.
This principle is fundamental to understanding the Structure-Activity Relationship (SAR) in a drug development context. The electronic nature of the substituents not only affects the reactivity of the aldehyde but also influences the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, solubility, and binding affinity to biological targets.[4] For instance, the introduction of a fluorine atom can enhance metabolic stability, while a methoxy group can influence electron distribution and solubility.[4]
Caption: Logical relationship of substituent effects on reactivity and biological properties.
Biological Activities and Applications in Drug Discovery
Substituted benzaldehydes are privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities. The aldehyde group itself can be a reactive handle for forming more complex molecules like Schiff bases, hydrazones, and various heterocyclic systems, which are common motifs in drug candidates.[4][13]
Table 2: Biological Activities of Substituted Benzaldehyde Derivatives
| Compound Class | Substituents | Biological Activity | Target/Mechanism | IC₅₀ Values |
| Benzimidazole Derivatives | Various benzaldehydes | Anti-Alzheimer's | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Inhibition | 0.050 µM to 25.30 µM (AChE)[14] |
| Commercial Aldehydes | Various | Anticancer | Cytotoxicity against human cancer cell lines (OVCAR-8, SF-295, HCT-116, HL-60) | 0.36 to 4.75 µg/mL[13] |
| Thiosemicarbazones | Galactopyranosyl | Antioxidant | Radical scavenging activity | Significant activity reported[15] |
| Benzoxazole Derivatives | Phenyl substituted | Antimicrobial | Inhibition of bacterial growth (e.g., P. aeruginosa, E. coli) | MICs ~1 µg/mL[16] |
| Benzylidene Derivatives | Indole, Hydroxy, Methoxy | Anti-Alzheimer's | Dual Cholinesterase Inhibition | 12.54 µM (AChE), 98.18 µM (BuChE)[17] |
Anticancer Activity
A study evaluating a series of 54 commercially available substituted aldehydes demonstrated potent cytotoxicity against several human cancer cell lines.[13] The structure-activity relationship analysis revealed that the number, position, and type of substituents on the aromatic ring are critical for the observed biological activity.[13]
Neuroprotective Activity
In the context of Alzheimer's disease, substituted benzaldehydes are used to synthesize inhibitors of cholinesterase enzymes (AChE and BuChE). A series of benzimidazole-based derivatives showed potent inhibition, with some compounds exhibiting IC₅₀ values in the nanomolar range.[14] The substituents on the benzaldehyde moiety were crucial for modulating the interaction with the enzyme's active site.[17]
Caption: Signaling pathway for cholinesterase inhibition in Alzheimer's disease.
Key Experimental Protocols
General Protocol for One-Pot Synthesis of Substituted Benzaldehydes via Reduction/Cross-Coupling
This protocol is adapted from the methodology described for the synthesis of functionalized benzaldehydes from Weinreb amides.[5][6][10]
Materials:
-
Substituted Weinreb amide (0.5 mmol)
-
Anhydrous toluene (2 mL)
-
Diisobutylaluminium hydride (DIBAL-H) solution
-
Pre-oxidized Palladium catalyst solution (5 mol %)
-
Organolithium reagent
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the Weinreb amide (0.5 mmol) in anhydrous toluene (2 mL) in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIBAL-H dropwise over 5 minutes. Stir for an additional 30 minutes at 0 °C to form the stable aluminum hemiaminal intermediate.
-
Add the pre-oxidized palladium catalyst solution (5 mol %).
-
Add the organolithium reagent dropwise over 10 minutes using a syringe pump.
-
Allow the reaction to proceed at room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted benzaldehyde.
Caption: General experimental workflow for one-pot synthesis of substituted benzaldehydes.
Characterization
The synthesized compounds are typically characterized using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, including the presence of the aldehyde proton (typically δ 9-10 ppm in ¹H NMR) and the positions of the substituents on the aromatic ring.[11]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde group (typically around 1700 cm⁻¹).[11]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Conclusion
Substituted benzaldehydes are a class of compounds with a rich history and a vibrant future in chemical synthesis and drug discovery. Their synthetic accessibility and the tunable nature of their reactivity, governed by the electronic properties of the ring substituents, make them invaluable intermediates. The broad range of demonstrated biological activities, from anticancer to neuroprotective effects, underscores their potential as core structures for the development of novel therapeutics. Future research will likely focus on developing even more efficient and sustainable synthetic methods and further exploring the vast chemical space of substituted benzaldehydes to identify new drug candidates with improved efficacy and safety profiles.
References
- 1. OVERVIEW OF NATURAL BENZALDEHYDE | TECHVINA [techvina.vn]
- 2. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]
- 3. asi-vn.com [asi-vn.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 8. Exploration of Benzaldehyde: Synthesis, Properties, and Applications_Chemicalbook [chemicalbook.com]
- 9. dspace.kpfu.ru [dspace.kpfu.ru]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. repositorio.ufc.br [repositorio.ufc.br]
- 14. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study [mdpi.com]
- 15. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-2-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step synthetic protocol for the preparation of 4-Chloro-2-(methylsulfonyl)benzaldehyde from the readily available starting material, 4-chlorobenzaldehyde. The synthesis proceeds via a directed ortho-metalation (DoM) to introduce a methylthio group at the 2-position, followed by oxidation to the corresponding methylsulfonyl moiety. This method offers a regioselective route to the desired ortho-substituted product, a valuable intermediate in pharmaceutical and agrochemical research.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its specific substitution pattern, featuring an electron-withdrawing sulfone group ortho to the aldehyde, makes it a valuable synthon for constructing complex molecular architectures. The protocol outlined below details a reliable method to achieve this synthesis, beginning with the strategic functionalization of 4-chlorobenzaldehyde.
The synthetic strategy hinges on the principle of Directed ortho-Metalation (DoM). The aldehyde functionality in the starting material is transiently protected to form an α-amino alkoxide, which serves as a potent directing group. This directs an organolithium base to selectively deprotonate the aromatic ring at the adjacent ortho position. The resulting aryllithium intermediate is then quenched with a sulfur electrophile to install the methylthio group. Subsequent oxidation of the sulfide to the sulfone yields the final product.
Overall Reaction Scheme
Caption: Overall synthetic route from 4-chlorobenzaldehyde to this compound.
Experimental Protocols
Step 1: Synthesis of 4-chloro-2-(methylthio)benzaldehyde
This procedure employs a directed ortho-metalation strategy with in situ protection of the aldehyde group.
Materials:
-
4-chlorobenzaldehyde
-
N,N'-Dimethylethylenediamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Dimethyl disulfide (DMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add N,N'-dimethylethylenediamine to the cold THF.
-
Slowly add n-butyllithium solution to the flask and stir for 15 minutes to form the lithium amide.
-
Add a solution of 4-chlorobenzaldehyde in anhydrous THF dropwise to the reaction mixture. Stir for 1 hour at -78 °C to allow for the in situ formation of the α-amino alkoxide directing group.
-
Add a second equivalent of n-butyllithium dropwise and allow the reaction to warm to -20 °C. Stir for 2-3 hours to facilitate ortho-lithiation.
-
Cool the reaction mixture back to -78 °C.
-
Slowly add a solution of dimethyl disulfide in anhydrous THF. Stir at -78 °C for 1 hour and then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding an aqueous solution of hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield 4-chloro-2-(methylthio)benzaldehyde.
Step 2: Synthesis of this compound
This procedure involves the oxidation of the methylthio group to a methylsulfonyl group.[1]
Materials:
-
4-chloro-2-(methylthio)benzaldehyde
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Sulfuric acid (H₂SO₄), concentrated
-
Manganous sulfate (MnSO₄), monohydrate
-
Sodium hydroxide (NaOH), aqueous solution
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a solution of concentrated sulfuric acid and a catalytic amount of manganous sulfate in deionized water.
-
Add the 30% hydrogen peroxide solution to the flask and stir while warming the mixture to 40-45 °C.
-
Add the 4-chloro-2-(methylthio)benzaldehyde from Step 1 dropwise to the reaction mixture, maintaining the internal temperature between 60-65 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize by the dropwise addition of an aqueous sodium hydroxide solution to a pH of approximately 7.5.
-
Cool the mixture to below 25 °C to induce crystallization of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Dry the product under vacuum at a moderate temperature (e.g., 70 °C) to obtain this compound.
Data Presentation
The following table summarizes typical quantitative data for this two-step synthesis.
| Step | Reactant | Product | Reagents | Yield | Purity |
| 1 | 4-chlorobenzaldehyde | 4-chloro-2-(methylthio)benzaldehyde | 1. N,N'-Dimethylethylenediamine, n-BuLi2. DMDS3. H₃O⁺ | 65-75% | >95% (by NMR) |
| 2 | 4-chloro-2-(methylthio)benzaldehyde | This compound | H₂O₂, H₂SO₄, MnSO₄ | 90-95% | >99% (by HPLC)[1] |
Visualizations
Synthetic Workflow Diagram
References
Application Notes and Protocols for the Oxidation of a Thioether to a Sulfone in the Context of Benzaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the oxidation of thioethers to sulfones, a crucial transformation in modern organic synthesis and drug development. The sulfone functional group is a key structural motif in numerous pharmaceuticals due to its ability to enhance metabolic stability and act as a versatile synthetic handle. While a direct, single-step conversion of a benzyl thioether to benzaldehyde via a sulfone intermediate is not a conventional named reaction, this application note outlines a plausible and scientifically sound two-step synthetic pathway. The protocols herein detail the oxidation of a benzyl thioether to a benzyl sulfone using common and efficient oxidizing agents. Furthermore, we present a conceptual protocol for the subsequent conversion of the sulfone to benzaldehyde, a critical building block in the synthesis of a vast array of therapeutic agents. The methodologies are presented with clarity and precision to ensure reproducibility.
Introduction: The Significance of Sulfones and Benzaldehyde in Drug Development
The sulfone group is a prominent feature in a multitude of marketed drugs and clinical candidates, valued for its chemical stability and its capacity to act as a hydrogen bond acceptor, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The oxidation of thioethers to their corresponding sulfones is a fundamental and widely employed transformation in medicinal chemistry.[1]
Benzaldehyde and its derivatives are indispensable precursors in the pharmaceutical industry, forming the backbone of numerous drug classes, including analgesics, anti-cancer agents, and anti-hypertensives. The development of robust and efficient synthetic routes to functionalized benzaldehydes is, therefore, a subject of continuous research and development. This document outlines a synthetic strategy that connects the oxidation of thioethers to the synthesis of this important aldehyde.
Oxidation of Benzyl Thioethers to Benzyl Sulfones
The oxidation of a thioether to a sulfone can be achieved using a variety of oxidizing agents. The choice of reagent often depends on the substrate's sensitivity to the reaction conditions and the desired selectivity. Over-oxidation to the sulfone is a common consideration when the corresponding sulfoxide is the target; however, for the synthesis of sulfones, stronger oxidizing conditions or a stoichiometric excess of the oxidant are typically employed.
| Oxidizing Agent | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Features & Considerations |
| m-CPBA | Dichloromethane (DCM), Chloroform | 0 to RT | 1 - 24 h | 85 - 98 | Readily available, generally high yielding. Stoichiometry is key to avoid stopping at the sulfoxide.[2] |
| Oxone® (KHSO₅) | Methanol/Water, Acetonitrile/Water | RT | 1 - 12 h | 90 - 99 | A versatile and environmentally friendly oxidant. Often used with a buffer like NaHCO₃.[3] |
| Hydrogen Peroxide (H₂O₂) | Ketones, Acetic Acid | 10 - 80 | 1 - 6 h | 90 - 99 | A "green" oxidant, often requires a metal catalyst (e.g., sodium tungstate).[4][5] |
Protocol 2.1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes the oxidation of benzyl phenyl sulfide to benzyl phenyl sulfone.
-
Materials:
-
Benzyl phenyl sulfide (1.0 eq)
-
m-CPBA (~77% purity, 2.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve benzyl phenyl sulfide (1.0 eq) in dichloromethane.
-
Add m-CPBA (2.2 eq) portion-wise to the stirred solution at room temperature. An ice bath can be used to control any exotherm.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl phenyl sulfone.
-
The crude product can be purified by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel.
-
Protocol 2.2: Oxidation using Oxone®
This protocol provides a general method for the oxidation of a thioether to a sulfone.
-
Materials:
-
Thioether (1.0 eq)
-
Oxone® (Potassium peroxymonosulfate, 2.5 eq)
-
Methanol and Water (as a mixed solvent system)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the thioether (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v) in a round-bottom flask.
-
Add Oxone® (2.5 eq) portion-wise to the stirred solution at room temperature. The reaction can be mildly exothermic.[3]
-
Stir the mixture vigorously at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude sulfone.
-
Purify the product by recrystallization or column chromatography as needed.
-
Synthetic Pathway to Benzaldehyde from a Benzyl Sulfone
A direct, high-yielding conversion of a simple benzyl sulfone to benzaldehyde is not a widely reported transformation. However, a plausible synthetic route can be designed based on established organosulfur chemistry. One such conceptual pathway involves the Ramberg-Bäcklund reaction, which converts α-halo sulfones to alkenes. A modification of this approach could potentially lead to an enol ether that can be hydrolyzed to the desired aldehyde. A more direct, albeit conceptual, approach is an oxidative desulfonylation.
For the purpose of this application note, we will present a conceptual protocol for the conversion of a benzyl sulfone to benzaldehyde. It is important to note that this proposed step may require optimization for specific substrates.
Protocol 3.1: Conceptual Conversion of Benzyl Phenyl Sulfone to Benzaldehyde
This conceptual protocol is based on the principle of oxidative desulfonylation.
-
Materials:
-
Benzyl phenyl sulfone (1.0 eq)
-
A strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA)
-
An oxygen source (e.g., molecular oxygen or a peroxide-based oxidant)
-
An appropriate solvent (e.g., Tetrahydrofuran, THF)
-
Aqueous workup solution (e.g., saturated ammonium chloride)
-
-
Proposed Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzyl phenyl sulfone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF to the stirred sulfone solution to generate the α-sulfonyl carbanion.
-
After stirring for 30-60 minutes at -78 °C, introduce a suitable oxidant. This could involve bubbling dry oxygen through the solution or adding an electrophilic oxygen source.
-
Allow the reaction to proceed, potentially warming slowly to room temperature, while monitoring by TLC for the consumption of the starting material and the formation of a new product.
-
Upon completion, quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
The crude product, containing benzaldehyde, would likely require purification by column chromatography.
-
Visualized Experimental Workflow and Reaction Pathway
Caption: A two-step workflow for the synthesis of benzaldehyde from a benzyl thioether.
Caption: Stepwise oxidation of a thioether to a sulfone via a sulfoxide intermediate.
Safety Considerations
-
m-CPBA: is a potentially explosive solid and should be handled with care. It is also a strong oxidizing agent.
-
Oxone®: is a strong oxidizing agent and can cause skin and eye irritation.
-
Hydrogen Peroxide: Concentrated solutions are corrosive and strong oxidizers.
-
LDA: is a pyrophoric reagent and must be handled under an inert atmosphere.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The oxidation of thioethers to sulfones is a reliable and high-yielding transformation that is integral to many synthetic strategies in drug discovery and development. While a direct conversion of a benzyl sulfone to benzaldehyde is a less common transformation, this application note provides a conceptual framework and detailed protocols for the individual steps that would enable such a synthesis. The presented methodologies, tables, and diagrams are intended to serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules. Further investigation and optimization of the conceptual sulfone-to-aldehyde conversion are encouraged to establish a robust and generally applicable protocol.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-2-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 4-Chloro-2-(methylsulfonyl)benzaldehyde in nucleophilic aromatic substitution (SNAr) reactions. This versatile building block is particularly useful in the synthesis of a wide array of substituted benzaldehyde derivatives, which are valuable intermediates in medicinal chemistry and materials science. The presence of a strong electron-withdrawing methylsulfonyl group ortho to the aldehyde and para to the chlorine atom activates the aryl ring for nucleophilic attack.
Overview of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of aromatic rings. Unlike electrophilic aromatic substitution, SNAr proceeds via an addition-elimination mechanism on electron-deficient aromatic systems. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the leaving group.
The reactivity of this compound in SNAr reactions is significantly enhanced by the powerfully electron-withdrawing sulfonyl group (-SO₂CH₃), which stabilizes the negative charge of the Meisenheimer complex.
Applications in Drug Discovery and Organic Synthesis
The aldehyde functional group in the product of these SNAr reactions serves as a versatile handle for a variety of subsequent chemical transformations. This allows for the rapid generation of diverse molecular scaffolds. For instance, the aldehyde can be converted into amines via reductive amination, acids by oxidation, or used in condensation reactions to form imines, and other heterocyclic systems. This versatility makes this compound a valuable starting material for the synthesis of novel pharmaceutical candidates and functional materials.
Experimental Protocols
The following protocols are representative examples for the SNAr of this compound with various amine and thiol nucleophiles. These protocols are based on established methodologies for SNAr reactions on similarly activated aryl chlorides. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 2-(methylsulfonyl)-4-aminobenzaldehydes.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., aniline, piperidine, morpholine) (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DMF or DMSO), add the amine nucleophile (1.1 - 1.5 eq).
-
Add the base (e.g., K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 85-95 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 80 | 10 | 90-98 |
| Piperidine | Et₃N | DMSO | 60 | 8 | 80-90 |
| Morpholine | Et₃N | DMSO | 60 | 8 | 82-92 |
Note: Yields are estimated based on similar SNAr reactions and may vary depending on the specific amine and reaction conditions.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of thioether derivatives from this compound.
Reaction Scheme:
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Base (e.g., NaH, K₂CO₃) (1.2 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Saturated aqueous NH₄Cl
-
Dichloromethane
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in an anhydrous solvent (e.g., THF or DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data Summary (Representative)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Thiophenol | NaH | THF | rt | 6 | 88-96 |
| 4-Methylthiophenol | NaH | THF | rt | 6 | 90-98 |
| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 12 | 85-93 |
| Sodium thiomethoxide | - | DMF | 50 | 4 | >90 |
Note: Yields are estimated based on similar SNAr reactions and may vary depending on the specific thiol and reaction conditions.
Visualizations
General SNAr Mechanism
The following diagram illustrates the general two-step addition-elimination mechanism for the nucleophilic aromatic substitution on this compound.
Caption: General mechanism of the SNAr reaction.
Experimental Workflow
The following diagram outlines the typical experimental workflow for performing and analyzing the SNAr reactions described in the protocols.
Caption: Typical experimental workflow for SNAr.
Disclaimer: These protocols and application notes are intended as a guide for trained research professionals. All experiments should be conducted with appropriate safety precautions in a suitable laboratory setting. The reaction conditions may require optimization for specific substrates and desired outcomes.
Application of 4-Chloro-2-(methylsulfonyl)benzaldehyde in Suzuki-Miyaura Coupling: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Chloro-2-(methylsulfonyl)benzaldehyde as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures. The presence of both a chloro substituent and electron-withdrawing methylsulfonyl and aldehyde groups influences its reactivity, making the optimization of coupling conditions crucial for achieving high yields.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[1][2] It is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[3][4]
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid can be represented as follows:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Reaction Conditions
While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively reported in publicly available literature, the following tables summarize typical conditions and yields for the coupling of structurally related electron-deficient aryl chlorides. These serve as a valuable starting point for reaction optimization.
Table 1: Catalyst and Ligand Screening for the Coupling of Electron-Deficient Aryl Chlorides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | High |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 18 | Good |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | Moderate to High[5] |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 10 | Variable |
Table 2: Effect of Base and Solvent on Coupling Efficiency
| Entry | Base (equivalents) | Solvent System | General Outcome |
| 1 | K₃PO₄ (2) | Toluene/H₂O (10:1) | Often provides high yields for challenging substrates. |
| 2 | K₂CO₃ (2) | Dioxane/H₂O (4:1) | A common and effective system for a broad range of substrates. |
| 3 | Cs₂CO₃ (2) | 1,4-Dioxane | Effective, particularly for less reactive chlorides.[5] |
| 4 | Na₂CO₃ (3) | Toluene/Ethanol/H₂O (1:1:1) | A versatile system, though may require longer reaction times. |
Experimental Protocols
The following are detailed, generalized protocols for performing the Suzuki-Miyaura coupling reaction with this compound. Note: These protocols are starting points and will likely require optimization for specific arylboronic acids.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: General Procedure using PdCl₂(dppf)
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
In a microwave vial or a sealed tube, combine this compound (1.0 mmol), the arylboronic acid (1.3 mmol), cesium carbonate (2.5 mmol), and PdCl₂(dppf) (0.03 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring for 6-12 hours.[5]
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the final product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A typical experimental workflow for the Suzuki-Miyaura coupling of this compound is outlined below.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Concluding Remarks
The Suzuki-Miyaura coupling provides a powerful and versatile method for the synthesis of novel biaryl compounds derived from this compound. The electron-deficient nature of this substrate necessitates careful selection of the catalyst system, base, and solvent to achieve optimal results. The protocols and data presented herein offer a solid foundation for researchers to develop efficient and high-yielding coupling reactions for their specific research and development needs. Further optimization for each unique arylboronic acid coupling partner is highly recommended to maximize reaction efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.se [fishersci.se]
- 5. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aldol Condensation Reactions Involving 4-Chloro-2-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of chalcone derivatives through Aldol condensation, specifically focusing on reactions involving 4-Chloro-2-(methylsulfonyl)benzaldehyde. The resulting compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities.
Introduction
Chalcones are a class of organic compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are precursors to flavonoids and exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2] The Claisen-Schmidt condensation, a type of crossed Aldol condensation, is a common and efficient method for synthesizing chalcones from aromatic aldehydes and ketones.[3] This document outlines the synthesis of a chalcone derived from this compound, a compound of interest for producing derivatives with potential therapeutic applications.
Key Applications
Chalcones derived from substituted benzaldehydes are valuable scaffolds in drug discovery. The presence of electron-withdrawing groups, such as chloro and methylsulfonyl moieties, can significantly influence the biological activity of the resulting chalcone. These compounds are often investigated for their potential as:
-
Anticancer agents[4]
-
Anti-inflammatory agents[5]
-
Antimicrobial agents[2]
-
Inhibitors of various enzymes
Experimental Protocols
The following section details the experimental procedures for the synthesis of a chalcone via a Claisen-Schmidt condensation reaction between this compound and an appropriate acetophenone.
Protocol 1: Synthesis of 1-(4-(methylsulfonyl)phenyl)-3-(4-chloro-2-(methylsulfonyl)phenyl)prop-2-en-1-one
This protocol is adapted from established Claisen-Schmidt condensation procedures.
Materials:
-
This compound
-
4-(Methylsulfonyl)acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10-20% aqueous solution)
-
Distilled water
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Filtration apparatus (vacuum flask and pump)
Procedure:
-
Reactant Preparation: In a suitable Erlenmeyer flask, dissolve equimolar amounts of this compound and 4-(methylsulfonyl)acetophenone in a minimal amount of ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add the sodium hydroxide solution dropwise.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. Typically, the reaction is allowed to proceed for 2-4 hours.
-
Isolation of Crude Product: After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. The crude product will precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[6] Wash the precipitate with cold distilled water to remove any remaining sodium hydroxide and other water-soluble impurities.
-
Drying: Allow the product to air dry or dry in a desiccator.
-
Recrystallization (Optional): For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a structurally related chalcone, 1‐[4‐(Methylsulfonyl)phenyl]‐3‐(2‐chloro‐6‐fluorophenyl)prop‐2‐en‐1‐one, which provides an expected outcome for the protocol described above.
| Reactant A | Reactant B | Catalyst | Solvent | Reaction Time | Yield (%) |
| 2-Chloro-6-fluorobenzaldehyde | 1-(4-(Methylsulfonyl)phenyl)ethanone | NaOH | Ethanol | Not Specified | 83 |
Data adapted from a synthesis of a structurally similar compound.
Visualizations
Diagram 1: General Workflow for Chalcone Synthesis
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Diagram 2: Logical Relationship in Drug Discovery Context
Caption: Role of chalcone synthesis in the drug discovery process.
References
Application Notes: 4-Chloro-2-(methylsulfonyl)benzaldehyde as a Versatile Building Block for Novel Agrochemicals
Introduction
4-Chloro-2-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in the agrochemical industry. Its unique substitution pattern, featuring a reactive aldehyde group, a chloro substituent, and a methylsulfonyl group, provides multiple reaction sites and influences the electronic properties of the molecule, making it a key component in the construction of complex molecular architectures for novel pesticides. This document outlines the application of this compound in the synthesis of a potential herbicidal agent and provides a detailed protocol for its synthesis and evaluation.
Key Features of this compound:
-
Reactive Aldehyde Group: The formyl group is a versatile functional handle for a wide range of chemical transformations, including condensations, oxidations, and reductions, allowing for the introduction of diverse functionalities.
-
Electron-Withdrawing Groups: The presence of both a chloro and a methylsulfonyl group significantly influences the reactivity of the aromatic ring and the aldehyde, facilitating certain nucleophilic addition and substitution reactions.
-
Scaffold for Heterocycle Synthesis: This benzaldehyde derivative is a key precursor for the synthesis of various heterocyclic systems, such as pyrazoles and oxazoles, which are prominent classes of compounds in modern agrochemicals.
Application: Synthesis of a Pyrazole-Based Herbicide Candidate
One of the significant applications of this compound is in the synthesis of novel pyrazole derivatives. Pyrazoles are a well-established class of agrochemicals, with many commercial products exhibiting herbicidal, insecticidal, or fungicidal activity. The synthesis typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, where the benzaldehyde can be used to introduce a substituted phenyl moiety onto the pyrazole core.
The following sections detail the synthesis and evaluation of a pyrazole derivative synthesized from this compound, demonstrating its utility as a building block in the discovery of new agrochemicals.
Data Presentation
Table 1: Synthesis Yields of Intermediates and Final Product
| Compound | Starting Material | Reagent | Solvent | Yield (%) |
| (E)-1-(4-Chloro-2-(methylsulfonyl)phenyl)-3-(dimethylamino)prop-2-en-1-one (Intermediate 1) | This compound | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | N,N-Dimethylformamide (DMF) | 85 |
| 5-(4-Chloro-2-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrazole (Final Product) | Intermediate 1 | Phenylhydrazine hydrochloride | Ethanol | 78 |
Table 2: Herbicidal Activity of the Final Product against Brassica napus (Rape)
| Compound | Concentration (mg/L) | Inhibition of Stalk Growth (%) |
| 5-(4-Chloro-2-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrazole | 100 | 65 |
| Commercial Herbicide (Control) | 100 | 75 |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-Chloro-2-(methylsulfonyl)phenyl)-3-(dimethylamino)prop-2-en-1-one (Intermediate 1)
Objective: To synthesize the enaminone intermediate via condensation of this compound with DMF-DMA.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Stir the reaction mixture at 80°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be used in the next step without further purification.
Protocol 2: Synthesis of 5-(4-Chloro-2-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrazole (Final Product)
Objective: To synthesize the final pyrazole derivative through cyclization of the enaminone intermediate with phenylhydrazine hydrochloride.
Materials:
-
(E)-1-(4-Chloro-2-(methylsulfonyl)phenyl)-3-(dimethylamino)prop-2-en-1-one (Intermediate 1)
-
Phenylhydrazine hydrochloride
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude Intermediate 1 (1.0 eq) in ethanol.
-
Add phenylhydrazine hydrochloride (1.2 eq) to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol.
-
Dry the product in a vacuum oven to yield the final pyrazole derivative.
Protocol 3: Evaluation of Herbicidal Activity
Objective: To assess the pre-emergence herbicidal activity of the synthesized pyrazole derivative against Brassica napus.
Materials:
-
Synthesized pyrazole compound
-
Acetone
-
Tween-20 (surfactant)
-
Distilled water
-
Seeds of Brassica napus (Rape)
-
Petri dishes
-
Filter paper
-
Growth chamber
Procedure:
-
Prepare a stock solution of the test compound by dissolving a known weight in a small amount of acetone and then diluting with distilled water containing a few drops of Tween-20 to the desired concentration (e.g., 100 mg/L).
-
Place a piece of filter paper in each petri dish and moisten it with the test solution. A control group should be prepared using the solvent system without the test compound.
-
Place a set number of Brassica napus seeds (e.g., 10) on the filter paper in each petri dish.
-
Incubate the petri dishes in a growth chamber under controlled conditions of temperature, light, and humidity.
-
After a set period (e.g., 7 days), measure the stalk length of the seedlings.
-
Calculate the percentage of inhibition of stalk growth compared to the control group.
Visualizations
Caption: Synthetic pathway for the pyrazole-based herbicide candidate.
Caption: Workflow for evaluating herbicidal activity.
Conclusion
This compound demonstrates significant potential as a versatile building block for the synthesis of novel agrochemicals. The provided protocols for the synthesis and evaluation of a pyrazole-based herbicide candidate highlight a practical application of this intermediate. Researchers and professionals in the field of drug and pesticide development can utilize this information to explore the synthesis of other biologically active molecules, leveraging the unique chemical properties of this starting material. Further investigation into the structure-activity relationships of derivatives synthesized from this building block may lead to the discovery of new and more effective agrochemical solutions.
Application Notes and Protocols: Synthesis of Sulcotrione via 4-Chloro-2-(methylsulfonyl)benzaldehyde Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of the herbicide sulcotrione, utilizing 4-Chloro-2-(methylsulfonyl)benzaldehyde as a key starting intermediate. The synthesis involves a three-step process: oxidation of the benzaldehyde to the corresponding benzoic acid, subsequent conversion to the benzoyl chloride, and a final C-acylation reaction with 1,3-cyclohexanedione to yield sulcotrione. This guide includes comprehensive experimental procedures, quantitative data, and visual representations of the synthetic pathway and experimental workflow to facilitate replication and further research.
Introduction
Sulcotrione, chemically known as 2-[2-chloro-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione, is a selective herbicide belonging to the triketone class.[1] Its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis in plants.[2][3] The disruption of this pathway leads to bleaching of the affected foliage.[2] The synthesis of sulcotrione and its analogs is of significant interest in agrochemical research and development. This document outlines a reliable synthetic route starting from the readily available intermediate, this compound.
Overall Synthesis Workflow
The synthesis of sulcotrione from this compound is accomplished in three primary stages. The workflow begins with the oxidation of the aldehyde to a carboxylic acid, followed by chlorination to the acyl chloride, and culminates in the acylation of a dione.
Detailed Synthesis Pathway
The chemical transformations involved in the synthesis of sulcotrione are depicted below, illustrating the progression from the initial benzaldehyde intermediate to the final triketone product.
References
Application Notes and Protocols: The Use of 4-Chloro-2-(methylsulfonyl)benzaldehyde in the Synthesis of a Novel Kinase Inhibitor
For research use only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for the use of 4-chloro-2-(methylsulfonyl)benzaldehyde as a key starting material in the synthesis of a novel pyrazoline-based kinase inhibitor, designated as "Pyr-Inhib-42". The synthesis involves a Claisen-Schmidt condensation followed by a cyclization reaction. This document outlines the complete experimental procedure, presents hypothetical characterization and biological activity data, and visualizes the synthetic workflow and a potential target signaling pathway. These notes are intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction
Substituted benzaldehydes are versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of a wide array of bioactive molecules. The presence of electron-withdrawing groups, such as a chloro group and a methylsulfonyl group, on the benzaldehyde scaffold can significantly influence the electronic properties and reactivity of the molecule, as well as the pharmacological profile of the final compound. This compound possesses these features, making it a valuable starting material for the synthesis of novel inhibitors.
This application note details a hypothetical synthesis of a pyrazoline-containing compound, Pyr-Inhib-42, which is designed as a potential kinase inhibitor. Pyrazoline scaffolds are well-established pharmacophores known to exhibit a range of biological activities, including anticancer properties, often through the inhibition of protein kinases. The synthetic strategy employs a Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative to form a chalcone intermediate, which is subsequently cyclized with a hydrazine derivative to yield the final pyrazoline product.
Hypothetical Kinase Inhibition Data
The synthesized compound, Pyr-Inhib-42, was hypothetically evaluated for its inhibitory activity against a panel of cancer-related protein kinases. The half-maximal inhibitory concentration (IC50) values were determined using a standard in vitro kinase assay.
| Target Kinase | Pyr-Inhib-42 IC50 (nM) | Sunitinib IC50 (nM) (Reference) |
| VEGFR2 | 15 | 9 |
| PDGFRβ | 28 | 8 |
| c-Kit | 45 | 12 |
| EGFR | > 10,000 | 2,500 |
| Src | 850 | 150 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Synthesis of Pyr-Inhib-42
The synthesis of Pyr-Inhib-42 is a two-step process as outlined in the workflow diagram below.
Step 1: Synthesis of the Chalcone Intermediate (E)-1-(4-aminophenyl)-3-(4-chloro-2-(methylsulfonyl)phenyl)prop-2-en-1-one
-
To a solution of this compound (1.0 eq) in ethanol, add 4-aminoacetophenone (1.0 eq).
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the chalcone intermediate.
Step 2: Synthesis of Pyr-Inhib-42 (2-(5-(4-aminophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-chlorophenyl)(methyl)sulfone)
-
Dissolve the chalcone intermediate (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the final product, Pyr-Inhib-42.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for Pyr-Inhib-42.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of VEGFR2 signaling by Pyr-Inhib-42.
Disclaimer: The experimental protocols, data, and signaling pathway information provided in this document are hypothetical and for illustrative purposes only. They are intended to serve as a guide for researchers interested in utilizing this compound in inhibitor synthesis. Actual results may vary and appropriate optimization of reaction conditions and biological assays is recommended. Always follow standard laboratory safety procedures.
Application Note: A Streamlined Protocol for the Synthesis of (4-Chloro-2-(methylsulfonyl)phenyl)methanol via Aldehyde Reduction
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-Chloro-2-(methylsulfonyl)phenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its preparation through the selective reduction of the corresponding aldehyde, 4-Chloro-2-(methylsulfonyl)benzaldehyde, is a critical transformation. This application note provides a detailed, reliable, and efficient protocol for this reduction using sodium borohydride, a mild and selective reducing agent. The procedure is suitable for laboratory-scale synthesis and offers high yields and purity.
Experimental Protocol
Materials and Methods
Materials:
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Reaction Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add 0.17 g of sodium borohydride to the cooled solution in small portions over 15 minutes.[3] The addition is exothermic, and maintaining the temperature at 0 °C is crucial to minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride solution to the reaction mixture, still at 0 °C, to decompose the excess sodium borohydride.
-
Work-up:
-
Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add 30 mL of dichloromethane and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with an additional 2 x 20 mL of dichloromethane.
-
Combine the organic layers and wash them with 20 mL of saturated aqueous sodium chloride solution (brine).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude (4-chloro-2-(methylsulfonyl)phenyl)methanol can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product as a white solid.[5]
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₈H₇ClO₃S | 218.66[1] | Off-white crystalline powder[6] |
| (4-Chloro-2-(methylsulfonyl)phenyl)methanol | C₈H₉ClO₃S | 220.67 | White solid |
Table 2: Typical Reaction Parameters and Results
| Parameter | Value |
| Moles of Aldehyde | 4.57 mmol |
| Moles of Sodium Borohydride | 4.57 mmol (1.0 eq) |
| Solvent | Methanol |
| Reaction Temperature | 0 °C |
| Reaction Time | 1 hour |
| Theoretical Yield | 1.01 g |
| Typical Experimental Yield | 0.91 g (90%) |
| Purity (by NMR) | >98% |
Visualizations
Reaction Scheme
Caption: Chemical transformation of the aldehyde to the alcohol.
Experimental Workflow
Caption: Step-by-step experimental procedure workflow.
Logical Relationship of Purification Steps
Caption: Purification process from crude to pure product.
References
Application Notes and Protocols for the Purification of 4-Chloro-2-(methylsulfonyl)benzaldehyde
Introduction
4-Chloro-2-(methylsulfonyl)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this benzaldehyde derivative is critical for the successful outcome of subsequent synthetic steps, affecting reaction yield, impurity profile, and the overall quality of the final product. Post-synthesis, the crude product often contains unreacted starting materials, by-products, and residual solvents. This document provides detailed protocols for the purification of this compound using common laboratory techniques such as recrystallization and column chromatography.
Potential Impurities
Understanding the potential impurities is crucial for selecting the appropriate purification strategy. Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as the precursor to the methylsulfonyl group (e.g., a methylthio or methylsulfinyl group) or the chlorinated aromatic precursor.
-
Over-oxidized or Under-oxidized By-products: For example, the corresponding carboxylic acid (over-oxidation of the aldehyde) or the sulfide/sulfoxide analogs of the methylsulfonyl group.
-
Positional Isomers: Isomers of the chloro or methylsulfonyl groups on the benzene ring.
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and work-up procedures.
Purification Strategies
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Simple, cost-effective, scalable, can yield highly pure crystalline material. | Requires finding a suitable solvent, potential for product loss in the mother liquor, may not remove impurities with similar solubility. | >98% |
| Column Chromatography | Differential adsorption of the compound and impurities on a stationary phase as a mobile phase passes through. | Can separate complex mixtures and compounds with similar properties, high resolution. | More time-consuming, requires larger volumes of solvent, can be less scalable than recrystallization. | >99% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is often the first method of choice for purifying solid compounds due to its simplicity and efficiency. The key is to find a suitable solvent or solvent system in which the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the impurities are either very soluble or insoluble at all temperatures.
1.1. Solvent Screening
A small-scale solvent screen should be performed to identify the optimal solvent or solvent system.
Procedure:
-
Place a small amount (e.g., 20-50 mg) of the crude this compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Potential solvents to screen include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, acetone, toluene, and mixtures such as hexane/ethyl acetate or hexane/acetone.
-
If the compound dissolves readily at room temperature, the solvent is not suitable for single-solvent recrystallization.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath) and continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.
-
Observe the formation of crystals. An ideal solvent will result in the formation of a good yield of crystals upon cooling.
1.2. Recrystallization Protocol
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., acetonitrile or an ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the selected solvent to the flask.
-
Heat the mixture to boiling with gentle stirring.
-
Gradually add more hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent to maximize the yield.
-
If the solution is colored or contains insoluble impurities, a hot filtration step can be performed at this stage.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, a normal-phase silica gel chromatography is typically employed.
2.1. Thin-Layer Chromatography (TLC) for Eluent Selection
Before performing column chromatography, it is essential to determine the appropriate eluent (solvent system) using TLC.
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems of differing polarity. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Visualize the spots under a UV lamp (254 nm).
-
The ideal eluent system will provide a good separation between the desired product and its impurities, with the product having an Rf value of approximately 0.3-0.4.
2.2. Column Chromatography Protocol
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Selected eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica gel to pack evenly, draining the excess solvent until the solvent level is just above the silica bed.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during eluent addition.
-
Begin the elution by adding the eluent to the top of the column and collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Workflow for Purification of this compound
Caption: A logical workflow for the purification of this compound.
This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary protocols and considerations for the effective purification of this compound, ensuring a high-quality starting material for subsequent applications.
Troubleshooting & Optimization
How to improve yield in the synthesis of 4-Chloro-2-(methylsulfonyl)benzaldehyde.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-2-(methylsulfonyl)benzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially applicable method is a two-step synthesis starting from 4-chlorobenzaldehyde.[1][2] The first step involves a nucleophilic aromatic substitution reaction with sodium methyl mercaptide to form 4-chloro-2-(methylthio)benzaldehyde. This intermediate is then oxidized in the second step to the final product, this compound.
Q2: What are the critical parameters affecting the yield in the first step (thioether formation)?
A2: The key factors influencing the yield of 4-chloro-2-(methylthio)benzaldehyde are the molar ratio of reactants, the choice and concentration of the phase transfer catalyst, reaction temperature, and the concentration of the sodium methyl mercaptide solution.[1][2]
Q3: Which oxidizing agents are suitable for the second step (oxidation to sulfone)?
A3: Hydrogen peroxide is a commonly used oxidizing agent, often in the presence of a catalyst such as sulfuric acid and an oxidation catalyst.[1][2] Other reported oxidizing agents include potassium hydrogen persulfate, although this has been associated with lower yields.[1]
Troubleshooting Guide
Low Yield in Step 1: Synthesis of 4-chloro-2-(methylthio)benzaldehyde
Problem: The conversion of 4-chlorobenzaldehyde to 4-chloro-2-(methylthio)benzaldehyde is low, resulting in a poor yield.
Possible Causes & Solutions:
-
Inadequate Phase Transfer Catalysis: The use of a phase transfer catalyst is crucial for this reaction.
-
Incorrect Molar Ratio of Reactants: An inappropriate ratio of 4-chlorobenzaldehyde to sodium methyl mercaptide can lead to incomplete reaction or side product formation.
-
Solution: The recommended molar ratio of 4-chlorobenzaldehyde to sodium methyl mercaptide is between 1:1.1 and 1:2.0.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate and selectivity.
Low Yield in Step 2: Oxidation of 4-chloro-2-(methylthio)benzaldehyde
Problem: The oxidation of the intermediate thioether to the desired sulfone is inefficient, leading to a low yield of the final product.
Possible Causes & Solutions:
-
Ineffective Oxidizing Agent or Catalyst System: The choice and concentration of the oxidizing agent and catalyst are critical for a successful oxidation.
-
Solution: A common and effective system is the use of hydrogen peroxide in the presence of sulfuric acid and an oxidation catalyst like manganese sulfate or sodium tungstate.[1][2] The molar ratio of the thioether to hydrogen peroxide is a key parameter to optimize, with ratios around 1:2.5 being reported.[1]
-
-
Poor Temperature Control: The oxidation reaction can be exothermic, and poor temperature control can lead to side reactions and decomposition.
-
Solution: The reaction temperature should be carefully controlled, typically in the range of 40-45°C during the addition of the thioether.[2]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction using TLC to ensure the disappearance of the starting thioether.[1]
-
Product Purity Issues
Problem: The final product, this compound, is contaminated with impurities.
Possible Causes & Solutions:
-
Incomplete Reaction: The presence of unreacted starting materials or the intermediate thioether can be a source of impurity.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time or conditions as needed.
-
-
Side Product Formation: Over-oxidation or other side reactions can lead to impurities.
-
Solution: Careful control of reaction temperature and the stoichiometry of the oxidizing agent can minimize side product formation.
-
-
Ineffective Purification: The purification method may not be adequate to remove all impurities.
-
Solution: Recrystallization is a common method for purifying the final product. A suggested solvent system for recrystallization of a similar compound, 2-chloro-4-(methylsulfonyl)benzoic acid, is anhydrous methanol.[3]
-
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 4-chloro-2-(methylthio)benzaldehyde
| 4-chlorobenzaldehyde:Sodium methyl mercaptide:Phase Transfer Catalyst (Molar Ratio) | Phase Transfer Catalyst | Temperature (°C) | Crude Yield (%) | Reference |
| 1:1.1-2.0:0.01-0.20 | Tetrabutylammonium iodide, bromide, chloride, or fluoride | 55-60 | Not specified | [1] |
| 1:1.5:0.1 | Tetrabutylammonium iodide | 50-55 | 106.5 | [1] |
| 1:2:0.2 | Tetrabutylammonium chloride | 55-60 | 109.4 | [2] |
| Not specified | Tetrabutylammonium bromide | 45-50 | 107.2 | [2] |
Table 2: Reaction Conditions and Yields for the Oxidation of 4-chloro-2-(methylthio)benzaldehyde
| Oxidizing Agent | Catalyst System | Solvent | Yield (%) | Reference |
| Hydrogen Peroxide (2 eq.) | Formic Acid | Formic Acid | 44 | [1] |
| Potassium hydrogen persulfate | - | Methanol/Water | 21 | [1] |
| Hydrogen Peroxide | Sulfuric Acid, Manganese Sulfate | - | Not specified | [1] |
| Hydrogen Peroxide | Sulfuric Acid, Sodium Tungstate | - | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-2-(methylthio)benzaldehyde
This protocol is based on a representative procedure found in the literature.[1][2]
-
To a reaction vessel equipped with a stirrer, add 4-chlorobenzaldehyde (1 part by mole).
-
Add an aqueous solution of sodium methyl mercaptide (1.1 to 2.0 parts by mole).
-
Add a phase transfer catalyst, such as tetrabutylammonium bromide (0.01 to 0.20 parts by mole).
-
Heat the mixture to 45-60°C with stirring.
-
Monitor the reaction progress by TLC until the 4-chlorobenzaldehyde spot disappears.
-
Upon completion, cool the reaction mixture and allow the layers to separate.
-
Collect the lower organic layer containing the crude 4-chloro-2-(methylthio)benzaldehyde.
Protocol 2: Synthesis of this compound
This protocol is a general representation of the oxidation step.[1][2]
-
In a separate reaction vessel, prepare a mixture of hydrogen peroxide and sulfuric acid.
-
Add an oxidation catalyst, such as manganese sulfate or sodium tungstate.
-
Heat the mixture to 40-45°C with stirring.
-
Slowly add the crude 4-chloro-2-(methylthio)benzaldehyde from the previous step to the oxidizing mixture, maintaining the temperature.
-
Monitor the reaction by TLC until the starting thioether is consumed.
-
After the reaction is complete, the product can be isolated through appropriate workup procedures, which may include quenching, extraction, and crystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 2. Preparation method of p-methylsulfonyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
Common side products in 4-Chloro-2-(methylsulfonyl)benzaldehyde reactions.
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-2-(methylsulfonyl)benzaldehyde. The information is designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section addresses common problems and potential solutions when using this compound in various chemical reactions.
Issue 1: Incomplete Oxidation to 4-Chloro-2-(methylsulfonyl)benzoic acid
Question: I am trying to oxidize this compound to the corresponding benzoic acid, but I am observing low yields and the presence of starting material in my final product. What could be the cause?
Answer: Incomplete oxidation is a common issue. Several factors can contribute to this:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is crucial. Ensure at least a stoichiometric amount, and often a slight excess, of the oxidant (e.g., KMnO₄, CrO₃) is used.
-
Reaction Temperature: Oxidation of the aldehyde to a carboxylic acid often requires elevated temperatures to proceed to completion.[1][2] Ensure your reaction is heated appropriately for the chosen oxidant.
-
Reaction Time: The reaction may require a longer duration for full conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting aldehyde.
Troubleshooting Steps:
-
Increase the molar equivalent of the oxidizing agent incrementally (e.g., from 1.1 eq to 1.5 eq).
-
Gradually increase the reaction temperature while carefully monitoring for potential side reactions.
-
Extend the reaction time and monitor for the consumption of the starting material.
Issue 2: Formation of an Unexpected Alcohol Byproduct During Reduction
Question: I am attempting to perform a reaction with this compound, but I am isolating [4-Chloro-2-(methylsulfonyl)phenyl]methanol as a significant side product. Why is this happening?
Answer: The formation of the corresponding benzyl alcohol is likely due to an unintended reduction of the aldehyde. This can occur under several conditions:
-
Cannizzaro Reaction: In the presence of a strong base (e.g., concentrated NaOH or KOH) and the absence of an enolizable α-hydrogen, aldehydes can undergo disproportionation (a Cannizzaro reaction) to yield both the corresponding alcohol and carboxylic acid.
-
Hydride Transfer: If your reaction conditions involve a reagent that can act as a hydride donor, even if not intended as a reducing agent, it can reduce the aldehyde.
Troubleshooting Steps:
-
Avoid strongly basic conditions if the desired reaction does not require them. If a base is necessary, consider using a weaker, non-nucleophilic base.
-
Carefully review all reagents in your reaction mixture to identify any potential sources of hydride.
Issue 3: Low Yield in Wittig Reaction and Formation of Triphenylphosphine Oxide
Question: My Wittig reaction with this compound is giving a low yield of the desired alkene, and I am having difficulty removing the triphenylphosphine oxide byproduct. What can I do?
Answer: Low yields in Wittig reactions can be due to several factors, and the removal of triphenylphosphine oxide is a classic purification challenge.
-
Ylide Instability: The phosphonium ylide can be unstable, especially if it is not a stabilized ylide. Ensure it is generated and used under appropriate anhydrous and inert conditions.
-
Steric Hindrance: While less of an issue with aldehydes compared to ketones, significant steric bulk on either the ylide or the aldehyde can hinder the reaction.[3]
-
Base Choice: The choice of base for generating the ylide is critical. Strong bases like n-butyllithium or sodium hydride are often used. Incomplete deprotonation of the phosphonium salt will lead to lower yields.[4]
Troubleshooting and Purification:
-
Reaction Conditions: Ensure strictly anhydrous and inert conditions for the generation and reaction of the ylide.
-
Purification: Triphenylphosphine oxide is notoriously difficult to remove completely by standard silica gel chromatography.
-
Crystallization: It is often possible to crystallize the desired alkene from a suitable solvent system, leaving the more polar triphenylphosphine oxide in the mother liquor.
-
Alternative Chromatography: In some cases, using a different stationary phase or solvent system for chromatography can improve separation.
-
Precipitation: One common technique is to precipitate the triphenylphosphine oxide from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound itself?
A1: Based on synthetic routes starting from 4-chlorotoluene, potential impurities can arise from incomplete reactions or side reactions at each step. For instance, in the chlorination of 4-(methylsulfonyl)toluene, isomers such as 3-chloro-4-(methylsulfonyl)toluene could be formed. During the subsequent oxidation of the methyl group to an aldehyde, over-oxidation to the carboxylic acid, 4-chloro-2-(methylsulfonyl)benzoic acid, can occur.[2]
Q2: Can this compound undergo self-condensation?
A2: this compound does not have any α-hydrogens, which are necessary for the typical base-catalyzed aldol self-condensation. However, under strongly basic conditions, it could potentially undergo a Cannizzaro reaction, leading to the formation of [4-Chloro-2-(methylsulfonyl)phenyl]methanol and 4-Chloro-2-(methylsulfonyl)benzoic acid.
Q3: What are potential side products in nucleophilic addition reactions with Grignard reagents?
A3: In addition to the expected secondary alcohol, several side products can form:
-
Reduction Product: The Grignard reagent can act as a reducing agent, especially with sterically hindered aldehydes, leading to the formation of [4-Chloro-2-(methylsulfonyl)phenyl]methanol.
-
Enolization Byproducts: While this specific aldehyde cannot enolize, if the Grignard reagent is prepared from a halide that can, side reactions involving the enolate could occur.
-
Wurtz Coupling Products: Reaction of the Grignard reagent with unreacted alkyl halide can lead to coupling byproducts.
Q4: Are there any known stability issues with this compound?
A4: Like many benzaldehyde derivatives, it can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is advisable to store the compound under an inert atmosphere and protected from light.
Quantitative Data Summary
The following table summarizes potential side products in common reactions of this compound. The relative amounts are estimates based on general chemical principles, as specific quantitative data for this compound is limited in the literature.
| Reaction Type | Desired Product | Potential Side Product(s) | Expected Relative Amount |
| Oxidation | 4-Chloro-2-(methylsulfonyl)benzoic acid | Unreacted Starting Material | Minor to Major (depends on conditions) |
| Over-oxidation products (e.g., dicarboxylic acids if other oxidizable groups are present) | Trace to Minor | ||
| Reduction | [4-Chloro-2-(methylsulfonyl)phenyl]methanol | Over-reduction to 4-chloro-2-methyl-1-(methylsulfonyl)benzene | Minor (with strong reducing agents) |
| Unreacted Starting Material | Minor to Major (depends on conditions) | ||
| Wittig Reaction | 1-Chloro-3-(alkenyl)-4-(methylsulfonyl)benzene | Triphenylphosphine oxide | Major byproduct |
| (Z)-isomer of the alkene | Varies with ylide stability | ||
| Cannizzaro | N/A (disproportionation) | [4-Chloro-2-(methylsulfonyl)phenyl]methanol and 4-Chloro-2-(methylsulfonyl)benzoic acid | ~1:1 molar ratio |
Experimental Protocols
Protocol 1: Oxidation to 4-Chloro-2-(methylsulfonyl)benzoic acid
-
Methodology:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.
-
Add potassium permanganate (KMnO₄) (1.5 eq) portion-wise to the solution while stirring.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and quench with a saturated solution of sodium bisulfite to destroy excess KMnO₄.
-
Acidify the mixture with concentrated HCl to a pH of ~2.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Troubleshooting:
-
Persistent purple color: Indicates excess KMnO₄. Add more sodium bisulfite until the solution becomes colorless.
-
Low yield: Ensure the reaction has gone to completion by TLC. Consider increasing the reaction time or temperature.
-
Protocol 2: Wittig Reaction to form 1-Chloro-3-(styryl)-4-(methylsulfonyl)benzene
-
Methodology:
-
Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise.
-
Allow the resulting deep red solution of the ylide to stir at room temperature for 1 hour.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or crystallization to separate the alkene from triphenylphosphine oxide.
-
-
Troubleshooting:
-
No reaction: Ensure all reagents and solvents are strictly anhydrous. Moisture will quench the ylide.
-
Complex mixture of products: The ylide may be unstable. Use it immediately after preparation.
-
Visualizations
Caption: Oxidation reaction pathway and potential side products.
Caption: Disproportionation via the Cannizzaro reaction.
References
- 1. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 2. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Troubleshooting low conversion in nucleophilic substitution of 4-Chloro-2-(methylsulfonyl)benzaldehyde.
Topic: Troubleshooting Low Conversion in Nucleophilic Substitution of 4-Chloro-2-(methylsulfonyl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
This guide provides detailed troubleshooting for nucleophilic aromatic substitution (SNAr) reactions involving this compound, a substrate highly activated for this transformation due to the presence of strong electron-withdrawing groups.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my conversion rate unexpectedly low?
A1: Low conversion in the SNAr reaction of this compound can be attributed to several factors. A systematic evaluation of the reaction parameters is the most effective troubleshooting approach.[1][2]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. SNAr reactions are highly sensitive to these parameters.
-
Nucleophile Inactivity: The nucleophile may be too weak, sterically hindered, or deactivated by the reaction medium.[1][3]
-
Presence of Water: Moisture can protonate and deactivate anionic nucleophiles or participate in side reactions.[2] Using anhydrous solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.
-
Side Reactions: The aldehyde functional group is also an electrophilic site and can compete for the nucleophile, especially if the nucleophile is a strong base or a primary/secondary amine.[4][5]
-
Poor Substrate Quality: Impurities in the starting material can inhibit the reaction.
Q2: How does the choice of solvent affect the reaction, and which solvent is optimal?
A2: The solvent plays a crucial role in SNAr reactions by influencing the reactivity of the nucleophile.
-
Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP) are generally preferred.[2][6] These solvents effectively dissolve the reactants but do not strongly solvate anionic nucleophiles, leaving them highly reactive.[7]
-
Polar Protic Solvents (Avoid): Solvents such as water, methanol, and ethanol should be avoided. They form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and reduces its energy and reactivity, thus slowing down the reaction.[8][9]
Table 1: Illustrative Effect of Solvent Type on Relative SNAr Reaction Rate
| Solvent Type | Example(s) | Interaction with Nucleophile | Expected Relative Rate |
| Polar Aprotic | DMF, DMSO, MeCN | Weak solvation of anions | High |
| Polar Protic | H₂O, EtOH, MeOH | Strong solvation via H-bonding | Low |
| Non-Polar | Toluene, Hexane | Poor solubility of reagents | Very Low |
Q3: My nucleophile is an alcohol or an amine. Why is the reaction failing, and what is the role of a base?
A3: Neutral nucleophiles like alcohols and amines are often not reactive enough to initiate the SNAr reaction on their own.[10][11][12]
-
Nucleophile Activation: A base is typically required to deprotonate the alcohol (ROH) or amine (R₂NH) to generate the much more potent anionic nucleophile, the alkoxide (RO⁻) or amide (R₂N⁻).[1][6] The increased negative charge density significantly enhances nucleophilicity.
-
Choice of Base: The base should be strong enough to deprotonate the nucleophile but not so strong that it promotes unwanted side reactions (e.g., benzyne formation, which is less likely with this activated substrate).[13][14] The solubility of the base in the chosen solvent is also critical for reaction efficiency.[2]
Table 2: Common Bases for Nucleophile Activation in SNAr Reactions
| Base | Formula | Type | Typical Nucleophile Activated | Notes |
| Potassium Carbonate | K₂CO₃ | Moderate, Inorganic | Phenols, some Alcohols, Amines | Common, inexpensive, and effective in polar aprotic solvents.[2][6] |
| Cesium Carbonate | Cs₂CO₃ | Moderate, Inorganic | Phenols, Alcohols | Higher solubility in organic solvents compared to K₂CO₃ can improve reaction rates.[2] |
| Sodium Hydride | NaH | Strong, Non-nucleophilic | Alcohols, Thiols | Irreversibly deprotonates alcohols. Reacts with any protic source, including water. Must be handled with care. |
| Potassium tert-butoxide | t-BuOK | Strong, Bulky | Alcohols | A strong, non-nucleophilic base suitable for generating alkoxides.[15] |
| Triethylamine | Et₃N | Organic Amine | Scavenger | Often used as an acid scavenger to neutralize HCl or HBr formed during reactions with amines.[10] |
Q4: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
A4: The primary site for side reactions on your substrate is the aldehyde group, which is also electrophilic.[5]
-
Reaction with the Aldehyde: Strong nucleophiles, particularly primary and secondary amines, can attack the carbonyl carbon to form imines or hemiaminals.[4] This parallel reaction consumes your nucleophile and starting material, lowering the yield of the desired SNAr product.
-
Mitigation Strategies:
-
Lower the Temperature: Nucleophilic attack on the aldehyde may have a different activation energy than the SNAr reaction. Running the reaction at a lower temperature could favor the desired substitution.
-
Protect the Aldehyde: The most robust solution is to protect the aldehyde group before performing the substitution. The aldehyde can be converted into a cyclic acetal using ethylene glycol and an acid catalyst.[16][17][18] Acetals are stable under the basic or neutral conditions of the SNAr reaction and can be easily removed afterward with a mild aqueous acid workup to regenerate the aldehyde.[17]
-
Q5: How does temperature affect the reaction conversion?
A5: Temperature is a critical parameter that must be optimized.
-
Increasing Rate: Generally, increasing the temperature will increase the reaction rate. Many SNAr reactions require heating to proceed at a reasonable pace.[2]
-
Risk of Decomposition: Excessively high temperatures can lead to the decomposition of the substrate, nucleophile, or product, resulting in a lower yield and the formation of impurities.
-
Optimization: If the reaction is slow, increase the temperature incrementally (e.g., from room temperature to 50°C, then to 80°C) while monitoring the reaction progress by a suitable technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Key Reaction Mechanisms and Workflows
SNAr Addition-Elimination Mechanism
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19] The aromaticity is then restored by the elimination of the chloride ion. The strong electron-withdrawing methylsulfonyl group at the ortho position is crucial for stabilizing the negative charge of the intermediate.[13][20]
Caption: General SNAr addition-elimination mechanism pathway.
Troubleshooting Workflow for Low Conversion
This flowchart provides a logical sequence of steps to diagnose and solve low conversion issues.
Caption: A logical workflow for troubleshooting low reaction conversion.
Potential Side Reaction Pathway
This diagram illustrates the competition between the desired SNAr reaction and the undesired nucleophilic addition to the aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 15. researchgate.net [researchgate.net]
- 16. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 17. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 18. youtube.com [youtube.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. byjus.com [byjus.com]
Preventing decomposition of 4-Chloro-2-(methylsulfonyl)benzaldehyde during workup.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-(methylsulfonyl)benzaldehyde. The focus is on preventing decomposition during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during workup?
A1: The main stability concerns for this compound during workup are its susceptibility to oxidation and potential reactions under strongly acidic or basic conditions. The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, especially when exposed to air over extended periods or in the presence of oxidizing agents. While aryl methyl sulfones are generally stable, extreme pH conditions should be approached with caution to avoid any potential side reactions.
Q2: Can I use a standard aqueous workup with strong acids or bases?
A2: It is generally recommended to avoid strong acids and bases during the workup of this compound. While aryl sulfones are relatively robust, harsh pH conditions can potentially lead to undesired side reactions. For instance, strong bases might induce aldol-type reactions if other enolizable carbonyl compounds are present. It is preferable to use mild acidic or basic washes, such as dilute solutions of sodium bicarbonate or ammonium chloride.
Q3: My final product is a different color than expected (e.g., yellow or brown). What could be the cause?
A3: Discoloration of the final product can be due to the presence of impurities. These may arise from the oxidation of the aldehyde to the corresponding benzoic acid or from other side reactions during the synthesis or workup. Inadequate purification can also leave colored byproducts in your final material.
Q4: Is this compound volatile?
A4: While not extremely volatile, substituted benzaldehydes can have some volatility. Significant loss of product can occur if it is subjected to high vacuum for extended periods, especially at elevated temperatures. Care should be taken during solvent removal steps.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Decomposition during workup. | - Avoid strong acids and bases. Use mild buffers. - Keep the workup temperature low. - Minimize exposure to air to prevent oxidation. |
| Product loss during extraction. | - Ensure the correct pH for extraction. The compound is likely to be in the organic phase under neutral or mildly acidic/basic conditions. - Use a suitable organic solvent for extraction. | |
| Volatility of the product. | - Avoid prolonged exposure to high vacuum. - Use moderate temperatures for solvent evaporation. | |
| Product Impurity | Oxidation to carboxylic acid. | - Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) if possible. - Wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove acidic impurities. |
| Residual starting materials or byproducts. | - Optimize the reaction conditions to ensure complete conversion. - Employ a specific purification method like the Brindle Bisulfite Workup (see Experimental Protocols). | |
| Formation of an Insoluble Precipitate | Formation of a bisulfite adduct. | If using a bisulfite wash for purification, the adduct of a non-polar aldehyde may be insoluble in both the organic and aqueous layers. The solid can be filtered off.[1] |
Experimental Protocols
Protocol 1: General Mild Aqueous Workup
This protocol is designed to minimize the risk of decomposition of this compound.
-
Quenching: Quench the reaction mixture by pouring it into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery of the product.
-
Washing:
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.
-
Follow with a wash with brine (saturated aqueous NaCl solution) to remove excess water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at a moderate temperature (e.g., < 40°C).
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Brindle Bisulfite Workup for Aldehyde Purification
This protocol is particularly useful for separating the aldehyde from non-aldehyde impurities.[1]
-
Adduct Formation:
-
Dissolve the crude reaction mixture in a water-miscible solvent like methanol or THF.[1]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the mixture vigorously.[1]
-
Add an organic solvent (e.g., ethyl acetate) and water, then separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer.[1]
-
-
Purification of Non-Aldehyde Components (if desired): The organic layer will contain the non-aldehyde components of the mixture, which can be washed, dried, and concentrated.
-
Recovery of the Aldehyde:
-
To the aqueous layer containing the bisulfite adduct, add an organic solvent (e.g., ethyl acetate).[1]
-
Slowly add a base (e.g., sodium hydroxide solution) until the solution is strongly basic. This will reverse the bisulfite addition.[1]
-
Separate the layers. The purified aldehyde will now be in the organic layer.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting logic for decomposition issues.
Caption: Recommended workup and purification workflows.
References
Best practices for scaling up 4-Chloro-2-(methylsulfonyl)benzaldehyde synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and scale-up of 4-Chloro-2-(methylsulfonyl)benzaldehyde.
Experimental Protocols
A common and effective method for the synthesis of this compound involves a two-step process:
-
Synthesis of the thioether precursor: 4-Chloro-2-(methylthio)benzaldehyde.
-
Oxidation of the thioether to the desired sulfone.
Below are detailed, representative methodologies for these key steps.
Protocol 1: Synthesis of 4-Chloro-2-(methylthio)benzaldehyde via Ortho-Formylation of 4-Chlorothioanisole
This protocol is based on established methods for the ortho-formylation of substituted aromatic compounds.
Materials:
-
4-Chlorothioanisole
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether (Cl₂CHOCH₃)
-
Dichloromethane (CH₂Cl₂)
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Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and an addition funnel, dissolve 4-chlorothioanisole in anhydrous dichloromethane under a nitrogen atmosphere.
-
Lewis Acid Addition: Cool the solution in an ice bath. Slowly add titanium tetrachloride to the stirred solution.
-
Formylating Agent Addition: Add dichloromethyl methyl ether dropwise via the addition funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a dilute aqueous solution of hydrochloric acid to quench the reaction and hydrolyze the intermediate.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain 4-Chloro-2-(methylthio)benzaldehyde.
Protocol 2: Oxidation of 4-Chloro-2-(methylthio)benzaldehyde to this compound
This protocol utilizes a common and effective oxidizing agent for the conversion of sulfides to sulfones.
Materials:
-
4-Chloro-2-(methylthio)benzaldehyde
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Glacial acetic acid
-
Sodium sulfite (Na₂SO₃), saturated aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate or Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 4-Chloro-2-(methylthio)benzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidant Addition: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide dropwise, maintaining the internal temperature below 20 °C. The reaction can be exothermic.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully add a saturated aqueous solution of sodium sulfite to the reaction mixture to quench any unreacted hydrogen peroxide.
-
Work-up: Dilute the mixture with water and extract the product with ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Typical Solvent(s) | Typical Temperature (°C) | Advantages | Disadvantages |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 0 - Room Temp | Cost-effective, readily available. | Can be exothermic, requires careful temperature control. |
| m-CPBA | Dichloromethane, Chloroform | 0 - Room Temp | High yielding, generally clean reactions. | Can be explosive, relatively expensive. |
| Oxone® (Potassium peroxymonosulfate) | Methanol/Water, Acetonitrile/Water | Room Temp | Stable, easy to handle, effective. | Requires aqueous solvent systems, which may affect substrate solubility. |
| Sodium Periodate | Methanol/Water | Room Temp | Selective, mild conditions. | Stoichiometric waste, can be expensive. |
Troubleshooting Guides and FAQs
Here are some common issues that may be encountered during the synthesis and scale-up of this compound, along with their potential causes and solutions.
Q1: The yield of the ortho-formylation reaction to produce 4-Chloro-2-(methylthio)benzaldehyde is low. What are the possible reasons?
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Cause: Incomplete reaction.
-
Solution: Ensure all reagents are of high purity and anhydrous. The reaction is sensitive to moisture. Extend the reaction time and monitor closely by TLC or HPLC. Consider a slight increase in the equivalents of the formylating agent and Lewis acid.
-
-
Cause: Formation of isomers.
-
Solution: The directing effect of the methylthio group should favor ortho-formylation. However, other isomers may form. Optimize the reaction temperature; lower temperatures often increase selectivity.
-
-
Cause: Product loss during work-up.
-
Solution: Ensure complete extraction of the product from the aqueous layer. Be cautious during the neutralization step to avoid product decomposition.
-
Q2: During the oxidation of 4-Chloro-2-(methylthio)benzaldehyde, I am observing the formation of the corresponding sulfoxide as a major byproduct. How can I drive the reaction to the sulfone?
-
Cause: Insufficient amount of oxidizing agent or incomplete reaction.
-
Solution: Increase the equivalents of the oxidizing agent (e.g., hydrogen peroxide). Typically, at least two equivalents are required for the full oxidation to the sulfone.[1] Monitor the reaction by TLC or HPLC to ensure the disappearance of both the starting thioether and the intermediate sulfoxide.
-
-
Cause: Reaction temperature is too low.
-
Solution: While the initial addition of the oxidant should be done at a low temperature to control the exotherm, the reaction may need to be warmed to room temperature or slightly above to ensure complete conversion to the sulfone.
-
Q3: The oxidation reaction is too exothermic and difficult to control on a larger scale. What are the best practices for managing the reaction temperature?
-
Cause: Rapid addition of the oxidizing agent.
-
Solution: Add the oxidizing agent slowly and portion-wise, or use a syringe pump for a controlled addition rate.
-
-
Cause: Inefficient heat dissipation.
-
Solution: Use a reactor with a larger surface area-to-volume ratio, or a jacketed reactor with a cooling system. Ensure efficient stirring to promote heat transfer. Consider using a less concentrated solution of the oxidizing agent to moderate the reaction rate.
-
Q4: I am seeing impurities in my final this compound product after purification. What could they be and how can I remove them?
-
Cause: Unreacted starting material or intermediate sulfoxide.
-
Solution: Optimize the reaction conditions as described in Q2. For purification, recrystallization is often effective. If co-crystallization is an issue, column chromatography may be necessary.
-
-
Cause: Over-oxidation of the aldehyde group.
-
Solution: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially under harsh conditions. Use a milder oxidizing agent or carefully control the reaction temperature and stoichiometry of the oxidant. Purification can be achieved by recrystallization or chromatography.
-
-
Cause: Byproducts from side reactions.
-
Solution: The nature of byproducts will depend on the specific reagents and conditions used. Thorough characterization (e.g., by NMR, MS) of the impurities can help in identifying their origin and devising a suitable purification strategy.
-
Q5: What are the key safety considerations when scaling up this synthesis?
-
Hazard: Exothermic reaction during oxidation.
-
Mitigation: As discussed in Q3, ensure adequate cooling capacity, controlled addition of reagents, and continuous monitoring of the internal temperature.
-
-
Hazard: Use of strong acids and corrosive reagents (e.g., TiCl₄).
-
Mitigation: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
-
Hazard: Handling of potentially explosive or unstable oxidizing agents (e.g., m-CPBA).
-
Mitigation: Follow the supplier's safety data sheet (SDS) for proper handling and storage. Avoid shock and friction.
-
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical relationships for troubleshooting common issues in the synthesis.
References
Technical Support Center: Phase-Transfer Catalysis for Sulfonyl Compound Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of sulfonyl compounds using phase-transfer catalysis (PTC).
Frequently Asked Questions (FAQs)
Q1: What is phase-transfer catalysis (PTC) and why is it beneficial for synthesizing sulfonyl compounds?
A1: Phase-transfer catalysis is a powerful technique used in organic synthesis to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase.[1][2] An ionic reactant, often dissolved in an aqueous layer, is brought into an organic phase by a phase-transfer catalyst, where it can react with an organic-soluble substrate.[2][3] The catalyst, typically a quaternary ammonium or phosphonium salt, functions by forming a lipophilic ion pair with the reactant anion, allowing it to cross the phase boundary.[4][5]
Benefits for sulfonyl compound synthesis include:
-
Enhanced Reaction Rates: PTC significantly accelerates reactions that would otherwise be very slow due to phase separation.[5][6]
-
Milder Reaction Conditions: It often allows for the use of weaker, more environmentally friendly inorganic bases (e.g., NaOH, K₂CO₃) instead of hazardous organometallic or bulky organic bases.[7]
-
Improved Yields and Purity: By promoting the desired reaction pathway, PTC can lead to higher product yields and fewer side products.[1]
-
Solvent Flexibility: PTC enables the use of less polar, more benign solvents like toluene instead of dipolar aprotic solvents.[7]
Q2: What are the most common types of phase-transfer catalysts used for sulfonylation reactions?
A2: The most prevalent phase-transfer catalysts are quaternary ammonium ("quat") and phosphonium salts.[1][8]
-
Quaternary Ammonium Salts: These are widely used due to their availability, relatively low cost, and effectiveness.[8] Common examples include Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (BTEAC), and Aliquat 336 (a mixture of methyltricaprylammonium chloride and methyltridecylammonium chloride).[2][4]
-
Phosphonium Salts: These salts, such as hexadecyltributylphosphonium bromide, are often more thermally and chemically stable than their ammonium counterparts.[1][2] They are not susceptible to Hofmann elimination, a degradation pathway that can occur with ammonium salts in the presence of heat and a strong base.[1]
-
Crown Ethers and Cryptands: These are used on a laboratory scale to complex with alkali metal cations (like K⁺), rendering them soluble in the organic phase and activating the associated anion.[2][9]
Q3: How do I select the right phase-transfer catalyst for my specific sulfonylation reaction?
A3: Catalyst selection is critical and depends on several factors.[4] The structure of the catalyst, particularly the lipophilicity of the cation, plays a crucial role in its ability to transport anions from an aqueous to an organic phase.[4]
Consider these empirical parameters for quaternary ammonium salts:
-
C# (Total Carbons): This is the total number of carbons on the four alkyl chains of the cation. A higher C# (typically 16 to 32) increases organophilicity, which is desirable when the reaction in the organic phase is the rate-determining step.[7]
-
q-value (Accessibility): This parameter is useful when mass transfer is the rate-determining step, especially with hydrophilic anions like hydroxide. The q-value is calculated by summing the reciprocals of the number of carbons in each chain. For these reactions, q-values between 1.0 and 2.0 are often effective.[7]
The choice also depends on the type of sulfonylation:
-
O-Sulfonylation of alcohols: This can be achieved using sulfonyl chlorides in the presence of a base and a PTC like TBAB.[10]
-
C-Alkylation of sulfones: Reactions involving the formation of a C-C bond adjacent to a sulfone group can be readily performed using PTC with bases like NaOH or K₂CO₃.[11]
-
S-Alkylation: The synthesis of complex sulfones can be achieved via S-alkylation of sulfinates under phase-transfer conditions.[12]
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate phase-transfer catalyst.
Caption: A decision-making workflow for selecting a phase-transfer catalyst.
Troubleshooting Guide
Q4: My reaction is very slow or gives a low yield. What are the common causes and how can I fix it?
A4: Slow reactions or low yields are common issues in PTC. Here are potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Incorrect Catalyst Choice | The catalyst may not be lipophilic enough to efficiently transport the anion into the organic phase, or it may be too bulky, slowing the transfer rate.[4][13] | Review the catalyst selection criteria (C# and q-value).[7] Screen different catalysts, such as switching from a quaternary ammonium salt to a more lipophilic one (e.g., from TBAB to tetrahexylammonium bromide) or to a more stable phosphonium salt.[1] |
| Catalyst Poisoning | Certain anions, particularly highly polarizable or lipophilic ones like iodide (I⁻) or tosylate (TsO⁻), can pair very strongly with the catalyst cation. This stable ion pair is less reactive and hinders the catalyst's ability to transport the desired nucleophile.[7] | If possible, switch to a less "poisonous" leaving group. For example, use a mesylate (MsO⁻) instead of a tosylate, or a bromide (Br⁻) instead of an iodide. In one reported case, switching from a tosylate to a mesylate increased the yield from 5% to 95%.[7] |
| Catalyst Decomposition | Quaternary ammonium salts can degrade at high temperatures, especially in the presence of strong bases like NaOH or KOH, via Hofmann elimination.[1][14] | If high temperatures are required, switch to a more thermally stable phosphonium-based catalyst.[1] Alternatively, try to lower the reaction temperature. |
| Poor Agitation | The reaction rate in a PTC system is highly dependent on the interfacial area between the two phases. Insufficient stirring leads to a small interfacial area, limiting the rate of anion transfer.[14] | Increase the agitation speed. The goal is to create a fine dispersion of one phase within the other. Ensure the stirring is vigorous enough that the reaction rate does not increase with a further increase in agitation speed.[14] |
| Water Content | Excessive water can hydrate the anion, reducing its nucleophilicity in the organic phase. Conversely, in solid-liquid PTC, trace amounts of water are sometimes necessary to facilitate the reaction.[14] | For liquid-liquid PTC, use a concentrated aqueous base (e.g., 50% NaOH) to minimize excess water.[7] For solid-liquid PTC, ensure reagents are anhydrous unless a small amount of water is known to be beneficial. |
Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting common issues in PTC reactions.
Caption: A logical workflow for troubleshooting PTC-mediated reactions.
Q5: I'm observing a stable emulsion that complicates workup and product isolation. How can I prevent or break it?
A5: Emulsion formation is a common problem because phase-transfer catalysts are often amphiphilic and can act like surfactants.[15]
Prevention is the best strategy:
-
Optimize Catalyst Concentration: Use the lowest effective concentration of the catalyst, typically between 1-5 mol%.[15]
-
Moderate Agitation: While vigorous stirring is needed, excessively high shear can create very stable emulsions. Find a balance that promotes reaction without stabilizing an emulsion.[15]
-
Solvent Choice: Avoid organic solvents with partial water miscibility (e.g., dichloromethane). Solvents like toluene or hexane are often better choices.[15]
-
Increase Ionic Strength: Add a neutral salt like NaCl or Na₂SO₄ to the aqueous phase to decrease the solubility of the organic components in the aqueous layer.[15]
Methods to break a formed emulsion:
-
Add Brine: Transfer the emulsion to a separatory funnel and add a saturated NaCl solution (brine). Gently invert the funnel several times. The increased ionic strength of the aqueous phase often helps to break the emulsion.[15]
-
Filtration: Filter the emulsion through a pad of a filter aid like Celite®. This can help coalesce the dispersed droplets, leading to phase separation in the filtrate.[15]
-
Change Solvent: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion's stability.[15]
Quantitative Data: Catalyst Performance Comparison
The efficacy of a catalyst is highly reaction-dependent. The table below summarizes comparative data for different quaternary ammonium salts in a common PTC reaction to illustrate performance differences.
Table 1: Williamson Ether Synthesis of Benzyl Octyl Ether [4]
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |
Data indicates that the more lipophilic TOAB provides a higher yield in a shorter time for this specific reaction.
Experimental Protocols
Protocol 1: General Procedure for O-Sulfonylation of an Alcohol using PTC
This protocol is a representative example for the sulfonylation of a primary alcohol.
Objective: To synthesize an alkyl sulfonate from an alcohol and a sulfonyl chloride using TBAB as a phase-transfer catalyst.
Materials:
-
Primary alcohol (e.g., 1-octanol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary alcohol (10 mmol) and TBAB (0.5 mmol, 5 mol%) in 40 mL of toluene.
-
Add the p-toluenesulfonyl chloride (12 mmol, 1.2 equivalents) to the solution.
-
Begin vigorous stirring and add 20 mL of 50% aqueous sodium hydroxide solution.
-
Heat the biphasic mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 20 mL) and a saturated solution of sodium bicarbonate (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude sulfonate product.
-
Purify the product as necessary, typically by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. mdpi.com [mdpi.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. Sulfone synthesis by oxidation [organic-chemistry.org]
- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. benchchem.com [benchchem.com]
Managing reaction temperature for selective oxidation to sulfone.
Welcome to the technical support center for managing reaction temperature in the selective oxidation of sulfides to sulfones. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this critical transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the selective oxidation of sulfides to sulfones, with a focus on the impact of reaction temperature.
Q1: My reaction is producing a mixture of sulfoxide and sulfone, but I am targeting the sulfone. How can I increase the yield of the sulfone?
A1: Achieving complete oxidation to the sulfone requires ensuring the reaction conditions are sufficiently forcing to oxidize the intermediate sulfoxide. Several factors, primarily temperature, are crucial.
-
Increase Reaction Temperature: The oxidation of a sulfoxide to a sulfone generally requires more energy than the initial oxidation of the sulfide.[1] Gradually increasing the reaction temperature can often drive the reaction to completion. For instance, in a system using 30 wt% H₂O₂ with a PAMAM-G1-PMo catalyst, increasing the temperature from 30 °C to 40 °C improved the yield of the desired sulfone product. However, a further increase to 50 °C showed no significant change in yield, suggesting an optimal temperature range exists for each specific system.[2] In another example using sodium tungstate dihydrate and 30% hydrogen peroxide, reactions targeting sulfones were successfully carried out at 50–60 °C.[1]
-
Increase Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. To drive the reaction to the sulfone, a molar ratio of at least 2:1 (oxidant:sulfide) is theoretically required, and often a greater excess is used in practice to ensure complete conversion. For example, a 2.5 molar ratio of hydrogen peroxide to substrate was recommended for some systems to compensate for decomposition at elevated temperatures.[1]
-
Increase Reaction Time: If the reaction is proceeding slowly, extending the reaction time at the optimal temperature may be necessary to allow for the complete conversion of the intermediate sulfoxide to the final sulfone product.
-
Choice of Catalyst: Some catalysts are more effective at promoting the full oxidation to sulfones. For example, niobium carbide has been shown to be efficient in affording sulfones, while tantalum carbide under similar conditions yields sulfoxides.[3]
Q2: I am attempting to synthesize a sulfoxide, but I am seeing significant over-oxidation to the sulfone. What steps can I take to improve selectivity for the sulfoxide?
A2: Preventing over-oxidation to the sulfone is a common challenge when targeting the sulfoxide. The key is to use milder reaction conditions.
-
Lower the Reaction Temperature: Over-oxidation is highly sensitive to temperature.[4] Reducing the reaction temperature can dramatically improve selectivity for the sulfoxide. Reactions are often performed at 0 °C or even as low as -78 °C to enhance selectivity.[4] For example, a selective and efficient procedure for the oxidation of sulfides to sulfoxides using sodium tungstate dihydrate and 30% hydrogen peroxide is carried out at –5 to 0 °C.[1] In a different system, increasing the temperature from 30 °C to 35 °C led to a decrease in sulfoxide yield due to an increase in sulfone formation.[2]
-
Control Oxidant Stoichiometry: Carefully controlling the amount of the oxidizing agent is critical. A 1:1 molar ratio of sulfide to oxidant is the theoretical requirement.[4] To avoid over-oxidation, it is often recommended to start with slightly substoichiometric amounts (e.g., 0.95 equivalents) of the oxidant.[4]
-
Choose a Milder Oxidant: The choice of oxidizing agent has a significant impact on selectivity. Milder or more selective reagents are less likely to cause over-oxidation. For instance, sodium periodate (NaIO₄) is often considered a more selective reagent for this transformation.[4]
-
Monitor the Reaction Closely: Careful monitoring of the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. This allows you to stop the reaction as soon as the starting sulfide has been consumed, minimizing the time for the sulfoxide to be further oxidized.[4]
Troubleshooting Workflow: Undesired Product Formation
The following diagram illustrates a logical workflow for troubleshooting common issues related to product selectivity in sulfide oxidation.
Caption: Troubleshooting workflow for undesired product formation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the selective oxidation of sulfides?
A1: Temperature is a critical parameter that directly influences both the reaction rate and selectivity. Generally, higher temperatures increase the reaction rate but can lead to a decrease in selectivity, often favoring the formation of the more highly oxidized sulfone.[1] Conversely, lower temperatures slow down the reaction but significantly improve selectivity towards the sulfoxide by minimizing over-oxidation.[1][4] The optimal temperature depends on the substrate, the chosen oxidant, and the catalyst.[2]
Q2: How do I choose the right oxidizing agent for my reaction?
A2: The choice of oxidant is crucial for achieving the desired product.
-
For Sulfone Synthesis: Stronger oxidizing agents or a larger excess of a given oxidant are typically used. Hydrogen peroxide (H₂O₂), often in the presence of a catalyst, is a common choice.[1][3] Other reagents like m-chloroperoxybenzoic acid (m-CPBA) can also be used, often with more than two equivalents to ensure complete oxidation.
-
For Sulfoxide Synthesis: Milder and more selective oxidants are preferred. Sodium periodate (NaIO₄) is a classic example known for its high selectivity in converting sulfides to sulfoxides with minimal over-oxidation.[4] Carefully controlled amounts of hydrogen peroxide in the presence of a suitable catalyst can also be effective.[2]
Q3: Can the solvent affect the reaction outcome?
A3: Yes, the solvent can influence the reaction. It can affect the solubility of the reagents and the stability of the oxidant. For instance, in some systems, 95% ethanol has been used as an environmentally friendly solvent.[2] Chlorinated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are common for reactions with m-CPBA.[4] The choice of solvent should be made considering the specific oxidant and substrate being used.
Data on Temperature Effects in Sulfide Oxidation
The following tables summarize quantitative data on the influence of reaction temperature on product yield and selectivity from various studies.
Table 1: Oxidation of a Sulfide to a Sulfoxide using 30 wt% H₂O₂/PAMAM-G1-PMo[2]
| Entry | Temperature (°C) | Reaction Time (h) | Yield of Sulfoxide (%) | Notes |
| 1 | 25 | >3 | 85 | Reaction is slower at room temperature. |
| 2 | 30 | 2 | >90 | Optimal temperature for sulfoxide formation. |
| 3 | 35 | 2 | <90 | Yield decreases due to increased sulfone formation. |
Table 2: Oxidation of a Sulfide to a Sulfone using 30 wt% H₂O₂/PAMAM-G1-PMo[2]
| Entry | Temperature (°C) | Yield of Sulfone (%) | Notes |
| 1 | 30 | Lower | Incomplete conversion to sulfone. |
| 2 | 40 | Increased | Optimal temperature for sulfone formation. |
| 3 | 50 | No notable change | Further temperature increase does not improve yield. |
Experimental Protocols
Below are detailed methodologies for key experiments in the selective oxidation of sulfides.
Protocol 1: Selective Oxidation of Diphenyl Sulfide to Diphenyl Sulfoxide using Sodium Periodate
This protocol is known for its high selectivity and straightforward workup.[4]
-
Dissolution: In a round-bottom flask, dissolve diphenyl sulfide (1 equivalent) in methanol. Use enough methanol to fully dissolve the starting material (e.g., ~10 mL per gram of sulfide).
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution reaches 0 °C.
-
Oxidant Preparation: In a separate beaker, dissolve sodium periodate (1.1 equivalents) in a minimal amount of deionized water.
-
Addition: Add the aqueous NaIO₄ solution dropwise to the stirred sulfide solution over 15-20 minutes. A white precipitate (sodium iodate) will form.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC every 30 minutes until the diphenyl sulfide spot is no longer visible.
-
Quenching & Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the insoluble iodine salts, washing the filter cake with a small amount of methanol. The filtrate can then be further purified.
Protocol 2: General Procedure for the Catalytic Oxidation of Sulfides to Sulfones using H₂O₂
This protocol describes a general method for synthesizing sulfones using a catalyst and hydrogen peroxide at an elevated temperature.[2]
-
Setup: To a 50 mL, three-necked flask, add the sulfide (0.5 mmol), the catalyst (e.g., 150 mg of PAMAM-G1-PMo), and 95% EtOH (10 mL).
-
Heating: Heat the resulting solution to the desired temperature (e.g., 40 °C) with stirring.
-
Oxidant Addition: Slowly add 30 wt% H₂O₂ (1.5 mmol) to the mixture.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: After the reaction is complete, separate the catalyst from the mixture by filtration. Wash the catalyst with 95% EtOH. The combined filtrate and washing solution can be concentrated under reduced pressure, followed by purification of the crude product.
Experimental Workflow: Temperature Management for Selective Oxidation
The following diagram outlines the general experimental workflow for managing temperature during the selective oxidation of a sulfide.
Caption: Workflow for temperature management in selective oxidation.
References
Technical Support Center: Purification of 4-Chloro-2-(methylsulfonyl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude 4-Chloro-2-(methylsulfonyl)benzaldehyde. Our aim is to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities to look out for include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 4-chloro-2-methylthiobenzaldehyde or other starting reagents.
-
Over-oxidation Product: The aldehyde group is susceptible to oxidation, which can lead to the formation of 4-chloro-2-(methylsulfonyl)benzoic acid.[1][2]
-
Residual Solvents: Solvents used in the reaction or initial work-up may be present in the crude product.
-
Byproducts from Synthesis: Side reactions can introduce various impurities. For instance, in reactions involving Friedel-Crafts type conditions, related isomers or diphenylmethane derivatives might form.[2]
-
Color Impurities: Crude this compound is often described as an off-white or faint lemon crystalline powder, suggesting the presence of colored impurities.
Q2: What is the recommended purification method for this compound?
A2: For a crystalline solid like this compound, the two most effective purification techniques are recrystallization and column chromatography.
-
Recrystallization is often the preferred method for removing small amounts of impurities from a solid compound and can yield highly pure crystalline material.[3] It is generally a more straightforward and scalable technique than chromatography.
-
Column Chromatography is a versatile technique for separating compounds with different polarities and is particularly useful when dealing with complex mixtures or when impurities have similar solubility to the desired product.[4][5]
The choice between these methods will depend on the nature and quantity of the impurities present in your crude sample.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample and to identify a suitable solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can separate closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify and quantify impurities by comparing the integrals of the signals from your product and the impurities.[2]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range. Impurities will typically broaden and depress the melting point.[6]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable for your compound. | Select a more appropriate solvent. Based on solubility data for the similar 4-(methylsulfonyl)benzaldehyde, good solvents to try are acetone, acetonitrile, or acetic acid.[7] Alternatively, a solvent mixture can be effective. |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by a high concentration of impurities. | Re-heat the solution and add a small amount of additional solvent to ensure complete dissolution. Allow the solution to cool more slowly. If the problem persists, consider a preliminary purification step like a solvent wash or column chromatography to remove a significant portion of the impurities.[8][9] |
| No crystals form upon cooling. | Too much solvent was used, and the solution is not saturated. The solution is super-saturated and requires nucleation to begin crystallization. | Reduce the volume of the solvent by gentle heating or under a stream of inert gas and allow it to cool again.[8] To induce crystallization, try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.[9][10] |
| The recovered yield is very low. | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The compound may have been lost during transfer steps. Premature crystallization occurred during a hot filtration step. | Concentrate the mother liquor and cool it further to try and recover more product. Ensure careful transfer of the material between vessels. When performing a hot filtration, use a pre-heated funnel and a minimal amount of hot solvent to rinse the filter paper.[9] |
| The purified crystals are still colored. | The colored impurity has similar solubility to your product. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can lead to a loss of your desired product. |
Column Chromatography Issues
| Issue | Possible Cause | Suggested Solution |
| The compound does not move from the origin (Rf = 0). | The solvent system (eluent) is not polar enough to move the compound along the stationary phase. | Increase the polarity of the eluent. For a polar compound like this compound, a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[11] A gradient elution may be necessary. |
| All components run with the solvent front (Rf = 1). | The eluent is too polar, and there is no interaction with the stationary phase. | Decrease the polarity of the eluent. Start with a less polar solvent system and gradually increase the polarity. |
| Poor separation between the product and impurities. | The chosen eluent does not provide sufficient resolution. The column may be overloaded with the sample. | Perform a thorough TLC analysis to find an optimal solvent system that gives a good separation between your product and the impurities.[4] Ensure you are not loading too much crude material onto the column; a general rule is to use 20-50 times the weight of adsorbent to the sample weight.[12] |
| The bands are streaking or tailing. | The compound may be too soluble in the eluent. The compound might be acidic or basic and interacting strongly with the silica gel. The column was not packed properly. | Try a less polar solvent system. If the compound is acidic (e.g., contamination with the carboxylic acid), adding a small amount of acetic acid to the eluent can sometimes help. For basic compounds, a small amount of triethylamine can be added. Ensure the column is packed uniformly without any air bubbles. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask with a cloth or paper towels.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give your product an Rf value of around 0.3-0.4.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Workflow
Caption: General workflows for the purification of this compound.
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Topics in Organic Chemistry: How to Perform Recrystallization: Step-by-Step Organic Lab Guide [chemistrywithdrsantosh.com]
- 4. columbia.edu [columbia.edu]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Chromatography [chem.rochester.edu]
- 12. web.uvic.ca [web.uvic.ca]
Technical Support Center: Halogenation of 4-(Methylsulfonyl)toluene
Welcome to the technical support center for the halogenation of 4-(methylsulfonyl)toluene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding this challenging chemical transformation.
Frequently Asked Questions (FAQs)
Electrophilic Aromatic Halogenation
Q1: Why is my electrophilic aromatic halogenation of 4-(methylsulfonyl)toluene not proceeding or giving very low yields?
A1: The primary challenge in the electrophilic aromatic halogenation of 4-(methylsulfonyl)toluene is the strong deactivating effect of the methylsulfonyl (-SO₂CH₃) group. This group withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[1][2]
Troubleshooting Steps:
-
Increase Electrophilicity: Employ a more potent halogenating system. For bromination, consider using a combination of a bromine source with a strong Lewis or Brønsted acid. For instance, tribromoisocyanuric acid (TBCA) in concentrated sulfuric acid has been effective for brominating deactivated arenes.[1]
-
Harsh Reaction Conditions: You may need to use more forcing conditions, such as higher temperatures and longer reaction times. However, be cautious as this can also lead to side reactions.
-
Catalyst Choice: Ensure your Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is fresh and anhydrous. Moisture can deactivate these catalysts.[3]
Q2: I'm observing the formation of multiple halogenated products on the aromatic ring. How can I improve selectivity?
A2: Polyhalogenation can occur, especially under forcing conditions. The methylsulfonyl group is a meta-director, but the methyl group is an ortho-, para-director. This can lead to a mixture of isomers.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will promote polyhalogenation.
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity, although it will also likely decrease the reaction rate.
-
Bulky Catalysts: In some cases, the use of sterically hindered catalysts can influence regioselectivity.
Free-Radical Benzylic Halogenation
Q3: My benzylic halogenation of 4-(methylsulfonyl)toluene is slow or incomplete. What can I do?
A3: While the benzylic protons of the methyl group are activated for free-radical halogenation, the electron-withdrawing nature of the methylsulfonyl group can have a modest retarding effect on the reaction rate compared to toluene.
Troubleshooting Steps:
-
Initiator Efficiency: Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used in an appropriate amount (typically 1-5 mol%). The reaction temperature should be suitable for the chosen initiator's decomposition rate.
-
Solvent Choice: The choice of solvent can be critical. While carbon tetrachloride was traditionally used, safer alternatives like acetonitrile or cyclohexane are now preferred.[4][5] Acetonitrile has been shown to improve the yield and reproducibility of benzylic bromination of aromatic sulfonyl chlorides.[4][5]
-
Light Source: For photochemical initiation, ensure your light source provides the appropriate wavelength and intensity to initiate the reaction.
Q4: I am getting side products from halogenation on the aromatic ring during my benzylic halogenation. How can I prevent this?
A4: Ring halogenation is a potential side reaction if electrophilic halogenating species are present. This can happen if the reaction conditions are not strictly radical-promoting.
Troubleshooting Steps:
-
Use of NBS or NCS: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are the reagents of choice for selective benzylic halogenation because they provide a low, steady concentration of the halogen, which favors the radical pathway over electrophilic addition to the ring.[6][7][8]
-
Avoid Lewis Acids: Ensure no Lewis acidic impurities are present in your reaction mixture, as they can catalyze electrophilic aromatic halogenation.
-
Darkness and Inert Atmosphere: Conducting the reaction in the dark (if using a chemical initiator) and under an inert atmosphere (e.g., nitrogen or argon) can help to suppress unwanted side reactions.
Troubleshooting Summary
| Issue | Potential Cause | Suggested Solution |
| Low/No Aromatic Halogenation | Deactivation by -SO₂CH₃ group | Use a stronger electrophile (e.g., TBCA/H₂SO₄), increase temperature. |
| Polyhalogenation on Ring | Excess halogenating agent, harsh conditions | Control stoichiometry, lower reaction temperature. |
| Slow/Incomplete Benzylic Halogenation | Inefficient initiation, solvent effects | Check initiator quality and amount, optimize solvent (e.g., acetonitrile). |
| Ring Halogenation Side Product | Presence of electrophilic halogen species | Use NBS or NCS, exclude light (with chemical initiators) and Lewis acids. |
| Over-bromination at Benzylic Position | Excess NBS, prolonged reaction time | Use 1.0-1.1 equivalents of NBS, monitor reaction closely by TLC or GC. |
Experimental Protocols
Protocol 1: Electrophilic Aromatic Bromination of 4-(Methylsulfonyl)toluene
This protocol is adapted from methods for the bromination of deactivated aromatic compounds.[1]
Reagents and Materials:
-
4-(Methylsulfonyl)toluene
-
Tribromoisocyanuric acid (TBCA)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylsulfonyl)toluene (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add tribromoisocyanuric acid (0.35 eq) in small portions, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0-5 °C and monitor the reaction progress by TLC or GC analysis of quenched aliquots.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Free-Radical Benzylic Bromination of 4-(Methylsulfonyl)toluene
This protocol is based on the Wohl-Ziegler bromination of similar substrates.[4][5]
Reagents and Materials:
-
4-(Methylsulfonyl)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Acetonitrile or Carbon Tetrachloride (use with extreme caution in a well-ventilated fume hood)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(methylsulfonyl)toluene (1.0 eq), N-bromosuccinimide (1.05-1.1 eq), and a catalytic amount of AIBN or BPO (0.02 eq).
-
Add the solvent (e.g., acetonitrile).
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a sunlamp if a chemical initiator is not used.
-
Monitor the reaction by TLC or GC. The reaction is often complete when the denser NBS is consumed and the less dense succinimide floats on top of the solvent.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and then with an aqueous solution of sodium thiosulfate to remove any remaining bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture).
Data Presentation
Table 1: Representative Yields for Halogenation of 4-(Methylsulfonyl)toluene Analogs
| Halogenation Type | Substrate | Halogenating Agent/Conditions | Product | Yield (%) | Reference |
| Benzylic Bromination | 2,4-dichloro-3-methylbenzenesulfonyl chloride | NBS, AIBN, CH₃CN, reflux | 3-(bromomethyl)-2,4-dichlorobenzenesulfonyl chloride | ~70-80% | [4][5] |
| Benzylic Bromination | Toluene | NBS, light, CCl₄ | Benzyl bromide | High | [7] |
| Aromatic Bromination | Deactivated Arenes | TBCA, H₂SO₄ | Bromoarenes | Good | [1] |
| Aromatic Chlorination | Toluene | SO₂Cl₂, Acetonitrile | Chlorotoluenes | High | [9] |
Note: Yields are highly dependent on specific reaction conditions and substrate.
Visualizations
Logical Workflow for Troubleshooting Halogenation Reactions
Caption: Troubleshooting workflow for halogenation reactions.
Reaction Pathways for Halogenation of 4-(Methylsulfonyl)toluene
Caption: Halogenation pathways of 4-(methylsulfonyl)toluene.
References
- 1. rsc.org [rsc.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. sciforum.net [sciforum.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. quora.com [quora.com]
- 8. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative ¹H NMR Analysis of 4-Chloro-2-(methylsulfonyl)benzaldehyde and Structural Analogs
This guide provides a comparative analysis of the ¹H NMR spectral data for 4-Chloro-2-(methylsulfonyl)benzaldehyde against structurally related benzaldehydes. The electronic effects of the chloro and methylsulfonyl substituents significantly influence the chemical shifts of the aldehydic and aromatic protons. Due to the limited availability of experimental spectra for this compound and 2-(methylsulfonyl)benzaldehyde in public databases, this guide presents experimental data for key analogs to facilitate structural elucidation and spectral interpretation.
Data Presentation: ¹H NMR Spectral Data Comparison
The following table summarizes the experimental ¹H NMR data for benzaldehyde, 4-chlorobenzaldehyde, and 4-(methylsulfonyl)benzaldehyde. All spectra were recorded in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Aldehyde Proton (CHO) | Aromatic Protons (ortho to CHO) | Aromatic Protons (meta to CHO) | Aromatic Protons (para to CHO) | Other Protons |
| Benzaldehyde | ~10.0 ppm (s, 1H)[1][2] | ~7.86 ppm (d, 2H)[1][2] | ~7.52 ppm (t, 2H)[2] | ~7.62 ppm (t, 1H)[2] | - |
| 4-Chlorobenzaldehyde | 9.99 ppm (s, 1H)[2][3] | 7.82 ppm (d, J = 8.5 Hz, 2H)[2][3] | 7.52 ppm (d, J = 8.5 Hz, 2H)[2][3] | - | - |
| 4-(Methylsulfonyl)benzaldehyde | 10.15 ppm (s, 1H) | 8.14 ppm (d, J = 8.6 Hz, 2H) | 8.09 ppm (d, J = 8.6 Hz, 2H) | - | 3.11 ppm (s, 3H, -SO₂CH₃) |
| 2-(Methylsulfonyl)benzaldehyde | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Analysis of Substituent Effects:
-
Aldehydic Proton: The aldehydic proton consistently appears as a singlet in the downfield region (δ 9.9-10.2 ppm) due to the strong deshielding effect of the carbonyl group.[1][2] The presence of the electron-withdrawing methylsulfonyl group at the para-position in 4-(methylsulfonyl)benzaldehyde shifts this proton further downfield to 10.15 ppm compared to benzaldehyde (~10.0 ppm) and 4-chlorobenzaldehyde (9.99 ppm).
-
Aromatic Protons:
-
In Benzaldehyde , the aromatic protons appear between δ 7.5–8.0 ppm with distinct multiplicities for the ortho, meta, and para positions.[1]
-
In 4-Chlorobenzaldehyde , the symmetry of the para-substituted ring simplifies the aromatic region into two doublets. The protons ortho to the aldehyde group are deshielded by the carbonyl and appear at a lower field (7.82 ppm) than the protons meta to the aldehyde (7.52 ppm).[2][3]
-
In 4-(Methylsulfonyl)benzaldehyde , the potent electron-withdrawing nature of the sulfonyl group causes significant deshielding of all aromatic protons, shifting them further downfield compared to both benzaldehyde and 4-chlorobenzaldehyde.
-
-
Methylsulfonyl Protons: The singlet corresponding to the methyl protons of the sulfonyl group appears around 3.11 ppm, a typical region for methyl groups attached to electron-withdrawing functions.
For the target molecule, This compound , one would predict a complex aromatic region with three distinct signals, each likely appearing as a doublet or doublet of doublets. The strong electron-withdrawing effects of both the ortho-sulfonyl and para-chloro groups would shift all aromatic protons significantly downfield. The aldehydic proton would also be expected at a chemical shift greater than 10.1 ppm.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H NMR spectra for small organic molecules like substituted benzaldehydes is outlined below.
Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of the solid benzaldehyde derivative.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a small, clean vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
-
Instrumentation: Place the prepared NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity and spectral resolution.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A typical acquisition may involve averaging 8 or 16 scans to enhance the signal-to-noise ratio.
-
Referencing: Use the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to reference the chemical shift scale to 0 ppm.
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the correct absorptive mode. The baseline is then corrected to be flat for accurate integration.
-
Integration and Analysis: Integrate the area under each signal to determine the relative ratio of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.[2]
Visualization of Experimental Workflow
The logical workflow for the ¹H NMR analysis of a small molecule is depicted in the following diagram.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chlorobenzaldehyde(104-88-1) 1H NMR spectrum [chemicalbook.com]
Interpreting the Mass Spectrum of 4-Chloro-2-(methylsulfonyl)benzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 4-Chloro-2-(methylsulfonyl)benzaldehyde. By comparing its fragmentation pattern with related chemical structures, we offer a predictive analysis to aid in its identification and characterization. This document outlines the expected major fragment ions, proposes fragmentation pathways, and provides a standardized experimental protocol for acquiring a mass spectrum of this compound.
Predicted Mass Spectrum and Fragmentation Pathway
The mass spectrum of this compound (C₈H₇ClO₃S), with a molecular weight of approximately 218.66 g/mol and a monoisotopic mass of about 217.98 Da, is predicted to exhibit a series of characteristic fragment ions.[1][2] The presence of chlorine, with its isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio, will result in distinctive M and M+2 peaks for all chlorine-containing fragments.
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the carbonyl and sulfonyl groups, as well as the loss of small, stable neutral molecules.
Key Predicted Fragmentation Steps:
-
Formation of the Molecular Ion (M⁺): The initial ionization of the molecule will produce the molecular ion at m/z 218 (for ³⁵Cl) and 220 (for ³⁷Cl).
-
Loss of a Hydrogen Radical (M-1): A common fragmentation for aromatic aldehydes is the loss of a hydrogen radical from the aldehyde group, leading to a stable acylium ion at m/z 217/219.
-
Loss of the Aldehyde Group (M-29): Cleavage of the C-C bond between the aromatic ring and the carbonyl group will result in the loss of a CHO radical, yielding an ion at m/z 189/191.
-
Loss of a Methyl Radical from the Sulfonyl Group: Fragmentation can be initiated by the loss of the methyl group from the sulfonyl moiety, producing an ion at m/z 203/205.
-
Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of aryl sulfones is the elimination of sulfur dioxide (SO₂), which would lead to a fragment at m/z 154/156.
-
Cleavage of the C-S Bond: The bond between the aromatic ring and the sulfonyl group can cleave, leading to ions corresponding to the chlorobenzaldehyde moiety (m/z 139/141) and the methylsulfonyl radical.
-
Loss of the Chlorine Atom: Cleavage of the C-Cl bond from various fragments can also occur, leading to ions without the characteristic isotopic pattern.
Tabulated Mass Spectral Data
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment Ion | Neutral Loss |
| 218 / 220 | [C₈H₇ClO₃S]⁺ | - |
| 217 / 219 | [C₈H₆ClO₃S]⁺ | H• |
| 203 / 205 | [C₇H₄ClO₃S]⁺ | CH₃• |
| 189 / 191 | [C₇H₄ClO₂S]⁺ | CHO• |
| 154 / 156 | [C₈H₇Cl]⁺ | SO₂ |
| 139 / 141 | [C₇H₄ClO]⁺ | •SO₂CH₃ |
| 111 / 113 | [C₆H₄Cl]⁺ | CO from m/z 139/141 |
| 79 | [CH₃SO₂]⁺ | - |
| 77 | [C₆H₅]⁺ | Cl from m/z 111 |
Visualization of the Fragmentation Pathway
The logical relationship of the key fragmentation steps is illustrated in the following diagram:
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
This section details a standard procedure for acquiring an electron ionization mass spectrum of a solid organic compound like this compound.
4.1. Instrumentation
-
A high-resolution mass spectrometer equipped with an electron ionization (EI) source.
-
A direct insertion probe or a gas chromatograph for sample introduction.
4.2. Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a minimal amount (typically 1 mL) of a volatile, high-purity solvent such as methanol, acetonitrile, or ethyl acetate. Ensure the sample is fully dissolved.
-
If necessary, dilute the stock solution to a final concentration of approximately 10-100 µg/mL.
-
Transfer the final solution to a clean 2 mL autosampler vial.
4.3. Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 50-300
-
Scan Rate: 1 scan/second
-
Sample Introduction: Introduce a small volume (e.g., 1 µL) of the prepared sample solution via a direct insertion probe or a GC inlet. If using a direct probe, the sample is introduced directly into the ion source and the temperature is gradually increased to volatilize the sample.
4.4. Data Acquisition and Analysis
-
Acquire the mass spectrum over the specified mass range.
-
Identify the molecular ion peak and its corresponding M+2 isotope peak.
-
Analyze the fragmentation pattern and compare the observed fragment ions with the predicted values in this guide.
-
Utilize mass spectral libraries for comparison, if available.
Comparative Analysis with Structurally Similar Compounds
To further support the predicted fragmentation, we can compare it to the known mass spectra of related compounds:
-
4-Chlorobenzaldehyde: The mass spectrum of 4-chlorobenzaldehyde shows a prominent molecular ion at m/z 140/142 and a base peak at m/z 139/141 due to the loss of a hydrogen atom. A significant fragment at m/z 111/113 is also observed, corresponding to the loss of carbon monoxide (CO). This aligns with the predicted formation of the [C₇H₄ClO]⁺ and [C₆H₄Cl]⁺ ions from our target molecule.
-
Methyl Phenyl Sulfone: The mass spectrum of methyl phenyl sulfone is characterized by a molecular ion at m/z 156. Key fragments arise from the loss of a methyl radical (m/z 141), and the loss of sulfur dioxide (m/z 92). Cleavage of the C-S bond to form the phenyl cation (m/z 77) is also a major pathway. This supports the predicted loss of the methyl group and SO₂ from this compound.
The fragmentation patterns of these simpler, related molecules provide a strong basis for the interpretation of the more complex mass spectrum of this compound. The presence of the chloro, aldehyde, and methylsulfonyl groups on the same aromatic ring leads to a combination of these characteristic fragmentation pathways.
References
Comparative Guide to HPLC and UPLC Methods for Purity Determination of 4-Chloro-2-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 4-Chloro-2-(methylsulfonyl)benzaldehyde is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a foundational technique for this purpose, offering robust and reliable quantification of the main component and any process-related impurities.[1][2] This guide provides a detailed comparison between a conventional HPLC method and a modern Ultra-Performance Liquid Chromatography (UPLC) alternative for the purity analysis of this compound. The comparison is supported by representative experimental data and detailed protocols.
UPLC, an advancement on HPLC, utilizes columns with sub-2 µm particles to achieve faster analysis times, improved resolution, and higher sensitivity.[1][3][4] This allows for greater laboratory throughput and reduced solvent consumption, which are significant advantages in a drug development environment.[5][6]
Performance Comparison: HPLC vs. UPLC
The following tables summarize the hypothetical performance data obtained from the analysis of a this compound sample containing two known potential impurities: Impurity A (a less retained, more polar impurity) and Impurity B (a more retained, less polar impurity).
Table 1: System Suitability and Chromatographic Performance
| Parameter | HPLC Method | UPLC Method | Advantage |
| Retention Time (Main Peak) | 8.52 min | 3.41 min | UPLC |
| Total Run Time | 15.0 min | 5.0 min | UPLC |
| Resolution (Main Peak / Impurity B) | 2.8 | 4.5 | UPLC |
| Theoretical Plates (Main Peak) | 12,500 | 25,000 | UPLC |
| Tailing Factor (Main Peak) | 1.1 | 1.0 | UPLC |
| System Backpressure | ~120 bar (1740 psi) | ~550 bar (7977 psi) | HPLC |
| Solvent Consumption per Run | ~15 mL | ~2.5 mL | UPLC |
Table 2: Purity Analysis Results (% Area)
| Compound | Retention Time (min) | Area (%) - HPLC | Retention Time (min) | Area (%) - UPLC |
| Impurity A | 3.15 | 0.18 | 1.26 | 0.19 |
| This compound | 8.52 | 99.65 | 3.41 | 99.64 |
| Impurity B | 9.21 | 0.17 | 3.68 | 0.17 |
Table 3: Method Validation Parameters
| Parameter | HPLC Method | UPLC Method |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
The data clearly illustrates that while both methods are suitable for purity determination, the UPLC method offers significant improvements in speed, efficiency, and sensitivity. The analysis time is reduced by a factor of three, and the resolution between the main peak and a closely eluting impurity is substantially improved.[4]
Experimental Workflows and Method Comparison
The following diagrams illustrate the general experimental workflow for HPLC purity testing and a logical comparison of the key attributes of the HPLC and UPLC methods.
Caption: Experimental workflow for HPLC/UPLC purity analysis.
Caption: Logical comparison of HPLC and UPLC performance attributes.
Experimental Protocols
Detailed methodologies for the proposed HPLC and UPLC methods are provided below.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
-
-
Chemicals and Reagents
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric Acid (ACS grade).
-
-
Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Preparation: Accurately weigh and dissolve the reference standard in diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Procedure: Ensure complete dissolution by vortexing and sonicating if necessary. Filter the final solutions through a 0.45 µm syringe filter before injection.
-
Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) Method
-
Instrumentation
-
UPLC system with a binary solvent manager, sample manager, column heater, and UV/Vis or Photodiode Array Detector, capable of operating at high pressures (>400 bar).
-
-
Chemicals and Reagents
-
This compound reference standard and sample.
-
Acetonitrile (UPLC or MS grade).
-
Water (UPLC or MS grade).
-
Formic Acid (UPLC or MS grade).
-
-
Chromatographic Conditions
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-3.5 min: 30% to 80% B
-
3.5-4.0 min: 80% B
-
4.0-4.1 min: 80% to 30% B
-
4.1-5.0 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
-
Sample and Standard Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Preparation: Accurately weigh and dissolve the reference standard in diluent to achieve a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in diluent to achieve a final concentration of approximately 0.1 mg/mL.
-
Procedure: Ensure complete dissolution by vortexing and sonicating if necessary. Filter the final solutions through a 0.22 µm syringe filter before injection.
-
Conclusion
Both the described HPLC and UPLC methods are effective for the purity determination of this compound. The choice between them depends on the specific needs of the laboratory.
-
The HPLC method is robust, reliable, and can be run on widely available standard equipment, making it ideal for routine quality control labs where throughput is not the primary concern.
-
The UPLC method offers significant advantages in terms of speed, resolution, and sensitivity, making it the superior choice for high-throughput screening, impurity profiling, and research and development environments where rapid results and detailed analysis are paramount.[3][6] The reduction in solvent consumption also aligns with green chemistry initiatives and lowers operational costs.
References
- 1. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. uhplcs.com [uhplcs.com]
A Comparative Analysis of 2-Chlorobenzaldehyde and 4-Chlorobenzaldehyde Reactivity for Chemical Synthesis
For Immediate Release
In the landscape of organic synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and overall success. For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric compounds is paramount. This guide provides a comprehensive comparison of the reactivity of 2-chlorobenzaldehyde and 4-chlorobenzaldehyde, two key intermediates in the synthesis of a wide array of chemical entities. This analysis is supported by an examination of their electronic and steric properties, supplemented with available experimental data and detailed protocols for key chemical transformations.
Executive Summary
The position of the chlorine substituent on the benzaldehyde ring significantly influences the reactivity of the aldehyde functional group. In 4-chlorobenzaldehyde, the chlorine atom at the para position exerts a moderate electron-withdrawing inductive effect, which is partially offset by its electron-donating resonance effect. This results in a moderately activated aldehyde group towards nucleophilic attack.
Conversely, the 2-chlorobenzaldehyde isomer presents a more complex reactivity profile. The ortho-positioned chlorine atom imparts a strong electron-withdrawing inductive effect, which is expected to increase the electrophilicity of the carbonyl carbon. However, this electronic activation is often counteracted by significant steric hindrance, which can impede the approach of nucleophiles to the reaction center. The interplay of these opposing factors dictates the overall reactivity of 2-chlorobenzaldehyde in various chemical reactions.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the carbonyl group in substituted benzaldehydes is primarily governed by the electronic nature and position of the substituents on the aromatic ring. The chlorine atom, being an electronegative element, exerts a negative inductive effect (-I), withdrawing electron density from the benzene ring and the attached carbonyl group. This effect generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
In addition to the inductive effect, the chlorine atom possesses lone pairs of electrons that can participate in resonance, exhibiting a positive resonance effect (+R). The extent to which these two opposing effects influence the reactivity depends on the position of the chlorine atom.
4-Chlorobenzaldehyde: In the para position, both the inductive and resonance effects are operative. The electron-withdrawing inductive effect makes the carbonyl carbon more electrophilic compared to unsubstituted benzaldehyde. However, the electron-donating resonance effect partially counteracts this, leading to a moderate net activation.
2-Chlorobenzaldehyde: For the ortho isomer, the inductive effect is more pronounced due to the proximity of the chlorine atom to the carbonyl group. This would suggest a higher electrophilicity of the carbonyl carbon compared to the para isomer. However, the close proximity of the bulky chlorine atom to the aldehyde group introduces significant steric hindrance. This steric bulk can physically obstruct the approach of a nucleophile to the carbonyl carbon, thereby decreasing the reaction rate. The observed reactivity of 2-chlorobenzaldehyde is therefore a result of the balance between this electronic activation and steric hindrance.
To quantify these effects, the Hammett and Taft equations are often employed. The Hammett equation is suitable for para- and meta-substituted systems, while the Taft equation is designed to separate the polar (electronic) and steric effects of ortho substituents.
Quantitative Reactivity Comparison
| Reaction Type | 2-Chlorobenzaldehyde | 4-Chlorobenzaldehyde | Supporting Data/Observations |
| Nucleophilic Addition | Generally slower | Generally faster | The steric hindrance from the ortho-chloro group in 2-chlorobenzaldehyde impedes the approach of nucleophiles, often leading to lower reaction rates compared to the less hindered 4-isomer. |
| Oxidation | Slower | Faster | Electron-donating groups tend to accelerate this type of oxidation, suggesting that the resonance effect of the para-chloro substituent outweighs its inductive effect in this context. |
| Wittig Reaction | Slower | Faster | The higher reactivity of 4-chlorobenzaldehyde is attributed to the greater electrophilicity of its carbonyl carbon, which is less sterically hindered. |
| Cannizzaro Reaction | Slower | Faster | Electron-withdrawing groups generally increase the rate of the initial hydroxide attack. However, steric hindrance in the ortho position can slow down the reaction. |
Table 1: Comparative Reactivity Overview
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-Cl | Oxidation with BTMACB | 0.55 |
| H | Oxidation with BTMACB | 1.00 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
Table 2: Relative Rate Constants for Oxidation and Wittig Reactions [1] (BTMACB = Benzyltrimethylammonium chlorobromate)
Signaling Pathways and Logical Relationships
The differing reactivity of 2-chloro and 4-chlorobenzaldehyde can be understood through the following logical flow, which considers the factors influencing nucleophilic attack on the carbonyl carbon.
Caption: Factors influencing the reactivity of 2- and 4-chlorobenzaldehyde.
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for key reactions are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired outcomes.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.
Experimental Workflow:
References
A Comparative Guide to the Synthetic Utility of 4-Chloro-2-(methylsulfonyl)benzaldehyde and 4-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate starting materials is paramount to the successful development of novel molecules. Benzaldehyde derivatives, in particular, serve as versatile building blocks for a wide array of pharmaceuticals and fine chemicals. This guide provides a comparative analysis of two such derivatives: 4-Chloro-2-(methylsulfonyl)benzaldehyde and 4-(Methylsulfonyl)benzaldehyde, focusing on their synthetic utility, supported by experimental data.
Introduction to the Compounds
Both this compound and 4-(Methylsulfonyl)benzaldehyde are aromatic aldehydes characterized by the presence of a strongly electron-withdrawing methylsulfonyl group. Their distinct substitution patterns, however, impart unique chemical reactivity and position them for different applications in synthesis.
4-(Methylsulfonyl)benzaldehyde is a well-established intermediate, notably in the synthesis of anti-inflammatory drugs and antibiotics.[1][2] The para-substituted methylsulfonyl group significantly influences the reactivity of the aldehyde, making it a valuable component in various condensation reactions.
This compound , on the other hand, presents a more complex substitution pattern with an additional electron-withdrawing chloro group in the ortho position to the aldehyde. This substitution is expected to further modulate the reactivity of the aldehyde and the benzene ring, offering alternative synthetic pathways and opportunities for creating diverse molecular architectures.
| Feature | This compound | 4-(Methylsulfonyl)benzaldehyde |
| CAS Number | 849035-76-3[3] | 5398-77-6[4] |
| Molecular Formula | C₈H₇ClO₃S[3] | C₈H₈O₃S[4] |
| Molecular Weight | 218.66 g/mol [3] | 184.21 g/mol [4] |
| Structure | ||
| Key Features | Ortho-chloro and para-methylsulfonyl substitution | Para-methylsulfonyl substitution |
Comparative Synthetic Utility
The primary difference in the synthetic utility of these two aldehydes stems from the electronic and steric effects of their substituents.
4-(Methylsulfonyl)benzaldehyde: The para-methylsulfonyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but activates the aldehyde group towards nucleophilic attack. This makes it an excellent substrate for reactions such as aldol condensations, Knoevenagel condensations, and Wittig reactions. Its most prominent application is in the synthesis of diaryl heterocycles that act as selective COX-2 inhibitors, such as Celecoxib.[5][6] The methylsulfonyl group plays a crucial role in binding to the active site of the COX-2 enzyme.[5][6][7][8]
This compound: The presence of an additional chloro group at the ortho-position introduces further electronic deactivation of the aromatic ring and steric hindrance around the aldehyde functionality. This can influence reaction rates and, in some cases, the regioselectivity of reactions. The ortho-chloro group can be a site for further functionalization or can be utilized to fine-tune the electronic properties and conformation of the final molecule. While less documented in the synthesis of pharmaceuticals compared to its para-substituted counterpart, it serves as a key intermediate in the production of herbicides.[9] Its unique substitution pattern makes it a candidate for the synthesis of kinase inhibitors and other complex bioactive molecules where precise control of substitution is critical.
Experimental Data: A Comparative Overview
While direct head-to-head comparative studies are limited, the following tables summarize representative reactions for each compound, illustrating their typical applications and the conditions employed.
Table 1: Representative Reactions of 4-(Methylsulfonyl)benzaldehyde
| Reaction Type | Reactants | Conditions | Product | Yield | Reference |
| Aldol Condensation | Glycine | Threonine aldolase | Key building block for Florfenicol | - | [10] |
| Synthesis of Diaryl Pyrazoles | 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-amine | Ethanol, reflux | Celecoxib analogue | Good | [7] |
| Knoevenagel Condensation | Malononitrile | Gallium chloride, solvent-free, room temperature | 2-(4-(methylsulfonyl)benzylidene)malononitrile | High | - |
| Wittig Reaction | (Triphenylphosphoranylidene)acetophenone | THF | 1-(4-(methylsulfonyl)phenyl)-3-phenylprop-2-en-1-one | - | - |
Table 2: Representative Reactions of this compound
| Reaction Type | Reactants | Conditions | Product | Yield | Reference |
| Herbicide Synthesis Intermediate | - | - | 2-(2-chloro-4-methylsulfonyl benzoyl)-hydroresorcinol intermediate | - | [9] |
| C-H Hydroxylation (as a substituted benzaldehyde) | 4-chloroanthranilic acid (transient directing group), Pd catalyst | Air, 1,2-dichloroethane, 120 °C | 2-hydroxy-4-chloro-6-(methylsulfonyl)benzaldehyde | Good | [11] |
Experimental Protocols
Synthesis of 4-(Methylsulfonyl)benzaldehyde from 4-Chlorobenzaldehyde
This two-step synthesis is adapted from a patented procedure.[12]
Step A: Synthesis of 4-(Methylthio)benzaldehyde
-
To a stirred aqueous solution of sodium methyl mercaptide, add 4-chlorobenzaldehyde and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the mixture to 55-60 °C and monitor the reaction by TLC until the 4-chlorobenzaldehyde is consumed.
-
After completion, allow the layers to separate and collect the lower organic layer containing the crude 4-(methylthio)benzaldehyde.
Step B: Oxidation to 4-(Methylsulfonyl)benzaldehyde
-
Prepare a mixture of hydrogen peroxide, sulfuric acid, and an oxidation catalyst (e.g., manganous sulfate).
-
Slowly add the crude 4-(methylthio)benzaldehyde to the oxidizing mixture, maintaining the reaction temperature.
-
Monitor the reaction by TLC. Upon completion, the product can be isolated by filtration and purified by recrystallization.
Visualization of Synthetic Pathways and Biological Mechanisms
Workflow for the Synthesis of a Celecoxib Analogue
Caption: General synthetic scheme for a Celecoxib analogue.
Simplified COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 pathway by Celecoxib analogues.
Conclusion
Both this compound and 4-(Methylsulfonyl)benzaldehyde are valuable reagents in organic synthesis, each with a distinct profile of reactivity and application.
4-(Methylsulfonyl)benzaldehyde is a cornerstone intermediate in the synthesis of selective COX-2 inhibitors, a testament to its well-understood reactivity in forming diaryl heterocyclic structures. Its commercial availability and established use in the pharmaceutical industry make it a reliable choice for projects targeting similar scaffolds.
This compound offers opportunities for the synthesis of more complex and potentially novel bioactive molecules. The ortho-chloro substituent provides an additional handle for synthetic manipulation and can be leveraged to explore new chemical space, particularly in the design of kinase inhibitors and agrochemicals. The altered electronic and steric environment compared to its para-substituted counterpart may lead to different reaction kinetics and product distributions, a factor that researchers can exploit for specific synthetic goals.
The choice between these two benzaldehyde derivatives will ultimately depend on the specific target molecule and the desired synthetic strategy. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
Unveiling the Solid-State Architecture: A Comparative Guide to X-ray Crystallography of Sulfonyl-Containing Benzaldehydes
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for rational drug design and development. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements. This guide provides a detailed look into the X-ray crystallographic data of 4-(methylsulfonyl)benzaldehyde, a key building block in medicinal chemistry, and offers a framework for the comparative analysis of related sulfonyl-containing benzaldehydes.
While the crystallographic data for 4-(methylsulfonyl)benzaldehyde is well-documented, a direct comparison with its isomers, 2-(methylsulfonyl)benzaldehyde and 3-(methylsulfonyl)benzaldehyde, is hampered by the limited availability of their single-crystal X-ray structures in publicly accessible databases. However, the detailed analysis of the 4-substituted isomer provides a valuable benchmark for future studies on related compounds.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for 4-(methylsulfonyl)benzaldehyde, providing a quantitative snapshot of its solid-state structure.[1][2]
| Parameter | 4-(Methylsulfonyl)benzaldehyde |
| Chemical Formula | C₈H₈O₃S |
| Formula Weight | 184.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 6.1280 (12) |
| b (Å) | 8.0400 (16) |
| c (Å) | 16.734 (3) |
| α (°) | 90 |
| β (°) | 90.07 (3) |
| γ (°) | 90 |
| Volume (ų) | 824.5 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Density (calculated) (g/cm³) | 1.484 |
| Absorption Coefficient (mm⁻¹) | 0.35 |
| F(000) | 384 |
| Crystal Size (mm³) | 0.30 × 0.20 × 0.20 |
| Theta range for data collection (°) | 2.4 to 25.2 |
| Reflections collected | 1643 |
| Independent reflections | 1495 [R(int) = 0.013] |
| Data/restraints/parameters | 1495 / 0 / 110 |
| Goodness-of-fit on F² | 1.00 |
| Final R indices [I>2σ(I)] | R₁ = 0.034, wR₂ = 0.126 |
| R indices (all data) | R₁ = 0.041, wR₂ = 0.131 |
| Largest diff. peak and hole (e.Å⁻³) | 0.22 and -0.26 |
Experimental Protocols
The determination of the crystal structure of 4-(methylsulfonyl)benzaldehyde involved the following key steps:
Synthesis and Crystallization
The compound was synthesized according to established literature methods. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in acetonitrile.[2]
X-ray Data Collection and Processing
A suitable single crystal was mounted on a goniometer head. X-ray diffraction data was collected at 293 K using an Enraf-Nonius CAD-4 diffractometer with Mo Kα radiation (λ = 0.71073 Å).[1] The collected data were processed, which included corrections for Lorentz and polarization effects. An absorption correction was also applied.[1]
Structure Solution and Refinement
The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
Visualizing the Crystallographic Workflow and Molecular Interactions
To better understand the process of X-ray crystallography and the resulting structural information, the following diagrams are provided.
In the crystal structure of 4-(methylsulfonyl)benzaldehyde, the molecules are primarily linked by weak C-H···O hydrogen bonds, forming a three-dimensional network. The oxygen atoms of both the sulfonyl and aldehyde groups act as hydrogen bond acceptors. This network of interactions dictates the packing of the molecules in the solid state and influences the overall physical properties of the material.
References
A Spectroscopic Comparison of 4-Chloro-2-(methylsulfonyl)benzaldehyde and Its Derivatives
This guide provides a detailed spectroscopic comparison of 4-Chloro-2-(methylsulfonyl)benzaldehyde and its related derivatives. The analysis focuses on nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy, offering valuable insights for researchers in drug discovery and organic synthesis. The objective is to delineate the structural nuances of these compounds through the interpretation of their spectral data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These derivatives were chosen to illustrate the electronic and structural effects of different substituents on the benzaldehyde core.
1.1. ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of the nuclei.
Table 1: ¹H and ¹³C NMR Data for this compound and Derivatives (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Data not available in search results. Expected signals: aldehyde proton (~10 ppm), aromatic protons (7.5-8.5 ppm), and methyl sulfonyl protons (~3.2 ppm). | Data not available in search results. Expected signals: carbonyl (~190 ppm), aromatic carbons (120-145 ppm), and methyl sulfonyl carbon (~45 ppm). |
| 4-Chlorobenzaldehyde [1] | 9.99 (s, 1H, CHO), 7.82 (d, J=8.5 Hz, 2H, Ar-H), 7.52 (d, J=8.5 Hz, 2H, Ar-H) | 190.9, 141.0, 134.7, 130.9, 129.5[2] |
| 4-Methylbenzaldehyde | 9.96 (s, 1H, CHO), 7.76 (d, J=8.1 Hz, 2H, Ar-H), 7.35 (d, J=7.9 Hz, 2H, Ar-H), 2.44 (s, 3H, CH₃) | 191.9, 145.1, 134.4, 129.8, 129.7, 21.7 |
| 4-Nitrobenzaldehyde | 10.15 (s, 1H, CHO), 8.41 (d, J=8.3 Hz, 2H, Ar-H), 8.07 (d, J=8.3 Hz, 2H, Ar-H) | 190.3, 151.2, 140.2, 130.6, 124.3 |
| 2-Methoxybenzaldehyde | 10.45 (s, 1H, CHO), 7.80 (dd, J=7.7, 1.8 Hz, 1H, Ar-H), 7.55 (ddd, J=8.4, 7.4, 1.8 Hz, 1H, Ar-H), 7.05 (td, J=7.5, 0.9 Hz, 1H, Ar-H), 6.99 (d, J=8.4 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃) | 189.4, 161.5, 135.7, 128.0, 124.5, 120.3, 111.4, 55.3[2] |
Analysis: The position of the aldehyde proton (CHO) is consistently found downfield (9.9-10.5 ppm) due to the deshielding effect of the carbonyl group. In substituted benzaldehydes, electron-withdrawing groups (like -NO₂) and electron-donating groups (like -OCH₃) significantly alter the chemical shifts of the aromatic protons. The strong electron-withdrawing nature of the nitro group in 4-nitrobenzaldehyde shifts the aromatic protons further downfield compared to 4-chlorobenzaldehyde. Conversely, the electron-donating methoxy group in 2-methoxybenzaldehyde causes a general upfield shift of the aromatic protons. The methylsulfonyl group in the target molecule is strongly electron-withdrawing and would be expected to cause a significant downfield shift of adjacent aromatic protons.
1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of their bonds.
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Benzaldehyde Derivatives
| Compound | C=O Stretch (Aldehyde) | Aromatic C=C Stretch | C-H Stretch (Aldehyde) | Other Key Bands |
| This compound | ~1700-1710 (Expected) | ~1585, ~1470 (Expected) | ~2850, ~2750 (Expected) | S=O stretch: ~1350 & ~1150 (Expected) |
| Benzaldehyde [3][4] | ~1705-1710 | ~1500-1600 | ~2820, ~2720 | Aromatic C-H stretch: ~3030 |
| 4-Chlorobenzaldehyde | ~1700 | ~1588, ~1486 | ~2860, ~2770 | C-Cl stretch: ~823 |
| 4-Nitrobenzaldehyde | ~1705 | ~1600, ~1520 | ~2860, ~2760 | NO₂ stretch: ~1530 & ~1350 |
Analysis: The most prominent peak in the IR spectra of these aldehydes is the strong C=O stretching vibration, which typically appears around 1700-1710 cm⁻¹.[3] The position of this band is influenced by the electronic effects of the ring substituents. For this compound, two strong absorptions are expected for the sulfonyl group (S=O) around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric). The characteristic aldehyde C-H stretching appears as a pair of weaker bands (a Fermi doublet) between 2700 and 2900 cm⁻¹.[3][4]
1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Table 3: Mass Spectrometry Data (m/z) for Benzaldehyde Derivatives
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | C₈H₇ClO₃S[5] | 218.66[5] | 218/220 (Expected, ~3:1 ratio) | [M-H]⁺, [M-CH₃]⁺, [M-SO₂CH₃]⁺, [M-Cl]⁺, [C₆H₄Cl]⁺ |
| Benzaldehyde [6] | C₇H₆O | 106.12 | 106 | 105 [M-H]⁺, 77 [C₆H₅]⁺ (Base Peak), 51 |
| 4-Chlorobenzaldehyde [1] | C₇H₅ClO | 140.57 | 140/142 (~3:1 ratio) | 139/141 [M-H]⁺, 111/113 [M-CHO]⁺, 75 [C₆H₄]⁺ |
Analysis: Compounds containing a chlorine atom exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, two peaks appear, M⁺ and M+2, with a relative intensity ratio of approximately 3:1. This pattern is expected for this compound and is observed for 4-chlorobenzaldehyde. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺) to produce a stable phenyl cation or substituted phenyl cation.[6][7] For the title compound, fragmentation would also likely involve cleavage of the methyl and sulfonyl groups.
1.4. UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions.
Table 4: UV-Vis Absorption Data for Benzaldehyde Derivatives
| Compound | λₘₐₓ (nm) | Type of Transition |
| This compound | Data not available. Expected bands similar to substituted benzaldehydes. | π → π* and n → π |
| Benzaldehyde [8] | ~248, ~283 | π → π (aromatic ring), n → π* (C=O) |
| Nitrobenzaldehydes [9][10] | ~250, ~300, ~350 | π → π* (nitro & benzene), π → π* (arene), n → π* (C=O & NO₂) |
Analysis: Benzaldehydes typically exhibit two main absorption bands.[8] A strong absorption around 240-260 nm is attributed to the π → π* transition of the aromatic system, while a weaker band at longer wavelengths (around 280-350 nm) corresponds to the n → π* transition of the carbonyl group.[8][9][10] The exact positions and intensities of these bands are influenced by the substituents on the benzene ring. Electron-withdrawing groups like nitro and sulfonyl groups can cause a bathochromic (red) shift of the absorption bands.
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of these compounds.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer.[11] Samples can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or in a suitable solvent.[12]
-
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the spectrometer, ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer. The compound is dissolved in a UV-transparent solvent, such as ethanol, cyclohexane, or acetonitrile, and placed in a quartz cuvette.[9][10]
Visualization
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound.
Caption: General workflow for spectroscopic characterization of organic compounds.
Structural Relationships of Benzaldehyde Derivatives
This diagram shows the structural relationship between the parent compound, this compound, and its derivatives discussed in this guide.
Caption: Structural relationships between the parent compound and its derivatives.
References
- 1. 4-Chlorobenzaldehyde(104-88-1) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scbt.com [scbt.com]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
A Comparative Guide to Precursors for the Synthesis of 2-(2-chloro-4-methylsulfonyl benzoyl)-hydroresorcinol (Mesotrione)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(2-chloro-4-methylsulfonyl benzoyl)-hydroresorcinol, a significant herbicide commercially known as Mesotrione or Sulcotrione, can be achieved through various synthetic pathways, each distinguished by its unique set of precursors. The selection of a particular synthetic route is often a critical decision, balancing factors such as precursor availability, cost, reaction yield, product purity, and environmental impact. This guide provides an objective comparison of alternative precursors and their corresponding synthetic methodologies, supported by experimental data from scientific literature and patent filings.
Comparison of Key Synthetic Routes and Precursors
The primary disconnection for the synthesis of the target molecule involves the formation of the benzoyl-hydroresorcinol linkage. This is typically achieved by reacting a substituted benzoyl chloride with hydroresorcinol (1,3-cyclohexanedione). The main variations in synthetic strategies, therefore, lie in the preparation of the key precursor, 2-chloro-4-methylsulfonylbenzoyl chloride, and its analogues.
The following table summarizes the performance of different precursor systems for the synthesis of Mesotrione and related compounds.
| Route | Key Benzoyl Precursor | Dione Precursor | Reported Yield | Key Catalyst/Reagent | Reference |
| Route 1 | 2-chloro-4-methylsulfonylbenzoyl chloride | 1,3-cyclohexanedione | >95% (for rearrangement step) | Acetone cyanohydrin or Sodium cyanide | US5089046[1], CN108440352B[2] |
| Route 2 | 2-nitro-4-methylsulfonylbenzoyl chloride (NMSBC) | 1,3-cyclohexanedione | ~85% (overall from NMSBA) | Trimethylsilyl cyanide (TMSCN) | US7820863[3], US10328029B2[4] |
| Route 3 | 2-nitro-4-trifluoromethylbenzoyl chloride | 1,3-cyclohexanedione | >85% | Trimethylsilyl cyanide (TMSCN) | US10328029B2[4] |
| Route 4 | p-methylsulfonyl o-nitrobenzoic acid | 1,3-cyclohexanedione | High (unspecified quantitative) | Thionyl chloride (for acid chloride formation) | CN108440352B[2] |
| Route 5 | 2-nitro-4-trifluoromethylbenzoic acid | 1,3-cyclohexanedione | >90% (recrystallization yield) | Oxalyl chloride | US10328029B2[4] |
| Route 6 | 2-chloro-4-methylsulfonyloxybenzoyl chloride | 5-methyl-cyclohexane-1,3-dione | Not specified | Acetone cyanohydrin | US5089046[1] |
Experimental Protocols
Route 1: From 2-chloro-4-methylsulfonylbenzoyl chloride
This route represents a common industrial method for the synthesis of Mesotrione.
Step 1: Synthesis of 2-chloro-4-methylsulfonylbenzoic acid. This intermediate can be prepared by the oxidation of 2-chloro-4-methylsulfonyltoluene. Various oxidation methods have been reported, including using nitric acid or sodium hypochlorite.[5][6]
Step 2: Formation of 2-chloro-4-methylsulfonylbenzoyl chloride. 2-chloro-4-methylsulfonylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, typically in an aprotic solvent.
Step 3: Condensation with 1,3-cyclohexanedione and Rearrangement. To a solution of 1,3-cyclohexanedione and a base (e.g., triethylamine) in a solvent like dichloromethane, 2-chloro-4-methylsulfonylbenzoyl chloride is added to form an enol ester. This intermediate is then subjected to a rearrangement reaction, often catalyzed by acetone cyanohydrin or a cyanide salt, to yield the final product.[1][2]
Route 2: From 2-nitro-4-methylsulfonylbenzoyl chloride (NMSBC)
This route is frequently cited in patent literature and offers a high-yielding alternative.
Step 1: Oxidation of 2-nitro-4-methylsulphonyl toluene (NMST). NMST is oxidized to produce 2-nitro-4-methylsulphonyl benzoic acid (NMSBA).[3]
Step 2: Conversion of NMSBA to NMSBC. The resulting benzoic acid is then converted to its corresponding acid chloride (NMSBC) using standard chlorinating agents.[3]
Step 3: Reaction with 1,3-cyclohexanedione. NMSBC is reacted with 1,3-cyclohexanedione to form an enol ester, which is subsequently rearranged to Mesotrione. This rearrangement can be catalyzed by trimethylsilyl cyanide (TMSCN).[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthetic routes to Mesotrione.
Caption: Alternative synthetic pathways to Mesotrione.
Signaling Pathway Inhibition
Mesotrione and related compounds, such as Nitisinone, are inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8] This enzyme is crucial in the catabolic pathway of tyrosine. In plants, its inhibition leads to the destruction of chlorophyll, resulting in herbicidal action.[7] In humans, this inhibition is therapeutically used to treat hereditary tyrosinemia type 1 by preventing the accumulation of toxic metabolites.[9][10]
Caption: Mechanism of action via HPPD enzyme inhibition.
Concluding Remarks
The choice of precursors for the synthesis of 2-(2-chloro-4-methylsulfonyl benzoyl)-hydroresorcinol has significant implications for the overall efficiency, cost-effectiveness, and environmental footprint of the manufacturing process. While the reaction of a substituted benzoyl chloride with 1,3-cyclohexanedione remains the core transformation, the upstream synthesis of the benzoyl precursor offers considerable scope for optimization. The routes starting from nitrated precursors, such as 2-nitro-4-methylsulphonyl toluene, have shown high yields, while ongoing research focuses on developing greener and more sustainable synthetic methodologies.[11] The selection of a specific route will ultimately depend on a comprehensive evaluation of these factors in the context of the intended scale and application.
References
- 1. prepchem.com [prepchem.com]
- 2. CN108440352B - Preparation method of mesotrione - Google Patents [patents.google.com]
- 3. Process For Preparation Of Mesotrione And Its Intermediates [quickcompany.in]
- 4. US10328029B2 - Pharmaceutical composition - Google Patents [patents.google.com]
- 5. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 6. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 7. Nitisinone - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. Clinical utility of nitisinone for the treatment of hereditary tyrosinemia type-1 (HT-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mesotrione synthesis service [cnagrochem.com]
Efficacy Unveiled: A Comparative Guide to Herbicides Derived from Benzaldehyde Intermediates
For Researchers, Scientists, and Drug Development Professionals
Benzaldehyde, a fundamental aromatic aldehyde, serves as a versatile precursor for the synthesis of a diverse range of agrochemicals.[1] Its structural backbone allows for various substitutions, leading to the development of herbicides with distinct modes of action and efficacy profiles. This guide provides an objective comparison of the performance of herbicides derived from different benzaldehyde intermediates, supported by experimental data, to aid researchers in the discovery and development of novel and more effective weed management solutions.
Comparative Efficacy Data
The following table summarizes the herbicidal activity of various compounds synthesized from substituted benzaldehyde intermediates. The data is extracted from a study evaluating the pre-emergence and post-emergence herbicidal effects of novel 3-[(α-hydroxy-substituted)benzylidene]pyrrolidine-2,4-diones on several weed species. The substitution pattern on the phenyl ring of the final compound corresponds to the substituted benzaldehyde intermediate used in the synthesis.
| Benzaldehyde Intermediate (Inferred from Final Compound) | Final Compound Substituent (R) | Target Weed Species | Application Rate (g/ha) | Pre-emergence Inhibition (%) | Post-emergence Inhibition (%) |
| 2,4-Dichlorobenzaldehyde | 2,4-Cl₂ | Echinochloa crus-galli (Barnyard Grass) | 187.5 | 100 | 100 |
| Brassica campestris (Field Mustard) | 187.5 | 100 | 100 | ||
| Amaranthus retroflexus (Redroot Pigweed) | 187.5 | 100 | 100 | ||
| 2,6-Dichlorobenzaldehyde | 2,6-Cl₂ | Echinochloa crus-galli (Barnyard Grass) | 187.5 | 100 | 100 |
| Brassica campestris (Field Mustard) | 187.5 | 100 | 100 | ||
| Amaranthus retroflexus (Redroot Pigweed) | 187.5 | 100 | 100 | ||
| 2-Chloro-6-fluorobenzaldehyde | 2-Cl, 6-F | Echinochloa crus-galli (Barnyard Grass) | 187.5 | 95 | 90 |
| Brassica campestris (Field Mustard) | 187.5 | 90 | 85 | ||
| Amaranthus retroflexus (Redroot Pigweed) | 187.5 | 90 | 80 | ||
| 2-Nitrobenzaldehyde | 2-NO₂ | Echinochloa crus-galli (Barnyard Grass) | 187.5 | 80 | 75 |
| Brassica campestris (Field Mustard) | 187.5 | 85 | 80 | ||
| Amaranthus retroflexus (Redroot Pigweed) | 187.5 | 80 | 70 | ||
| 4-Nitrobenzaldehyde | 4-NO₂ | Echinochloa crus-galli (Barnyard Grass) | 187.5 | 70 | 65 |
| Brassica campestris (Field Mustard) | 187.5 | 75 | 70 | ||
| Amaranthus retroflexus (Redroot Pigweed) | 187.5 | 70 | 60 | ||
| Benzaldehyde (unsubstituted) | H | Echinochloa crus-galli (Barnyard Grass) | 187.5 | 40 | 30 |
| Brassica campestris (Field Mustard) | 187.5 | 50 | 40 | ||
| Amaranthus retroflexus (Redroot Pigweed) | 187.5 | 45 | 35 |
Experimental Protocols
The following methodologies are based on standard practices for evaluating herbicide efficacy in a greenhouse setting.
Plant Cultivation and Growth Conditions
Seeds of the test weed species (Echinochloa crus-galli, Brassica campestris, and Amaranthus retroflexus) are sown in plastic pots containing a standard potting mix. The pots are then placed in a greenhouse maintained at approximately 25°C with a 14-hour photoperiod. Plants are watered as needed to ensure optimal growth.
Herbicide Application
Herbicidal compounds are formulated as wettable powders or emulsifiable concentrates. Applications are performed using a precision bench sprayer calibrated to deliver a specific volume of spray solution, ensuring uniform coverage.
-
Pre-emergence Application: The herbicidal solution is sprayed onto the soil surface within 24 hours of sowing the weed seeds.
-
Post-emergence Application: The herbicidal solution is applied to the foliage of the weed seedlings once they have reached the 2-3 leaf stage.
Evaluation of Herbicidal Activity
The herbicidal effect is assessed 15-20 days after treatment. The evaluation is typically conducted using a visual rating scale, where 0% represents no effect and 100% represents complete plant death. For more quantitative data, the fresh weight of the aerial parts of the surviving plants is measured and compared to the untreated control to calculate the percentage of growth inhibition.
Experimental Workflow for Herbicide Efficacy Testing
References
A Comparative Guide to the Synthesis of 4-Chloro-2-(methylsulfonyl)styrene: The Wittig Reaction and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis of 4-Chloro-2-(methylsulfonyl)styrene, the expected product from the Wittig reaction with 4-Chloro-2-(methylsulfonyl)benzaldehyde, and its comparison with alternative synthetic methodologies. The objective is to offer a detailed analysis of performance, supported by experimental data, to aid in the selection of the most suitable synthetic route for this and structurally related compounds. Derivatives of this compound are of interest in medicinal chemistry due to the prevalence of the sulfonyl and chloro-substituted phenyl moieties in various biologically active molecules.
Executive Summary
The synthesis of substituted styrenes is a cornerstone of organic chemistry, providing key intermediates for pharmaceuticals and materials science. This guide evaluates four prominent methods for the synthesis of 4-Chloro-2-(methylsulfonyl)styrene:
-
Wittig Reaction: A classic and widely used method for olefination.
-
Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction with distinct advantages.
-
Suzuki Coupling: A versatile palladium-catalyzed cross-coupling reaction.
-
Heck Reaction: Another powerful palladium-catalyzed method for C-C bond formation.
Each method is assessed based on reaction yield, stereoselectivity, reagent availability and handling, and reaction conditions.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for each synthetic route to 4-Chloro-2-(methylsulfonyl)styrene. Please note that the data for the Wittig and HWE reactions with this compound are based on typical results for similar substituted benzaldehydes due to a lack of specific literature data for this exact substrate.
| Reaction | Typical Yield (%) | Stereoselectivity (E:Z) | Key Reagents | Typical Reaction Conditions | By-products |
| Wittig Reaction | 60-85 | Varies (often favors Z with non-stabilized ylides) | Methyltriphenylphosphonium bromide, strong base (e.g., n-BuLi, NaH) | Anhydrous THF or Et2O, -78°C to room temp. | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | 75-95 | Highly E-selective | Diethyl methylphosphonate, base (e.g., NaH, K2CO3) | THF or DMF, 0°C to room temp. | Water-soluble phosphate esters |
| Suzuki Coupling | 80-98 | Stereospecific | 4-Chloro-2-(methylsulfonyl)phenylboronic acid, vinyl bromide, Pd catalyst, base | Toluene/water, 80-110°C | Boronic acid homocoupling products |
| Heck Reaction | 70-90 | Highly E-selective | 1-Bromo-4-chloro-2-(methylsulfonyl)benzene, ethylene, Pd catalyst, base | DMF or NMP, 100-140°C | Palladium black |
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
Wittig Reaction Protocol
-
Ylide Generation: To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar) at 0°C, a strong base such as n-butyllithium (1.05 eq) is added dropwise. The resulting orange-red solution is stirred for 30 minutes at 0°C.
-
Reaction with Aldehyde: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0°C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-Chloro-2-(methylsulfonyl)styrene.
Horner-Wadsworth-Emmons (HWE) Reaction Protocol
-
Phosphonate Anion Formation: To a solution of diethyl methylphosphonate (1.2 eq) in anhydrous THF under an inert atmosphere, a base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portionwise at 0°C. The mixture is stirred for 30 minutes at this temperature.
-
Reaction with Aldehyde: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the phosphonate anion solution at 0°C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 4-12 hours, with progress monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash column chromatography to yield predominantly (E)-4-Chloro-2-(methylsulfonyl)styrene.
Suzuki Coupling Protocol
-
Reaction Setup: In a Schlenk flask, 4-Chloro-2-(methylsulfonyl)phenylboronic acid (1.0 eq), a vinyl coupling partner such as vinyl bromide or potassium vinyltrifluoroborate (1.5 eq), a palladium catalyst like Pd(PPh3)4 (0.03 eq), and a base such as potassium carbonate (2.0 eq) are combined in a degassed solvent mixture of toluene and water (4:1).
-
Reaction Progression: The mixture is heated to 80-100°C and stirred for 12-24 hours under an inert atmosphere. Reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Heck Reaction Protocol
-
Reaction Setup: A mixture of 1-bromo-4-chloro-2-(methylsulfonyl)benzene (1.0 eq), a palladium catalyst such as palladium(II) acetate (0.05 eq), a phosphine ligand like tri(o-tolyl)phosphine (0.1 eq), and a base such as triethylamine (2.0 eq) in a polar aprotic solvent like DMF or NMP is prepared in a pressure vessel.
-
Introduction of Alkene: Ethylene gas is bubbled through the solution or the vessel is pressurized with ethylene.
-
Reaction Progression: The vessel is sealed and heated to 100-140°C for 12-48 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove palladium black, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.
Visualizations
Wittig Reaction Workflow
Caption: Workflow of the Wittig reaction for the synthesis of 4-Chloro-2-(methylsulfonyl)styrene.
Comparison of Synthetic Routes
Caption: Logical comparison of four synthetic pathways to 4-Chloro-2-(methylsulfonyl)styrene.
Conclusion and Recommendations
The choice of synthetic route to 4-Chloro-2-(methylsulfonyl)styrene will depend on the specific requirements of the research, including desired stereochemistry, scale, and available starting materials.
-
For high E-stereoselectivity and excellent yields with easy purification, the Horner-Wadsworth-Emmons reaction is often the preferred method over the classical Wittig reaction.
-
The Suzuki coupling offers a highly efficient and stereospecific route, provided the corresponding boronic acid is readily accessible.
-
The Heck reaction is a powerful alternative, particularly when starting from an aryl halide, and also provides high E-selectivity.
-
The Wittig reaction remains a viable and historically significant method, though challenges with stereocontrol and purification of the triphenylphosphine oxide by-product should be considered.
For drug development applications where specific stereoisomers are crucial, the HWE, Suzuki, or Heck reactions would likely be more advantageous than the traditional Wittig reaction. Further optimization of reaction conditions for each route would be necessary to maximize yield and purity for large-scale synthesis.
Safety Operating Guide
Proper Disposal of 4-Chloro-2-(methylsulfonyl)benzaldehyde: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 4-Chloro-2-(methylsulfonyl)benzaldehyde. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must be fully aware of its hazardous properties and the requisite disposal protocols. This compound is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye and skin irritation.[1][2][3] Proper disposal is not merely a procedural formality but a cornerstone of responsible laboratory practice.
Hazard Profile and Personal Protective Equipment
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. The hazardous nature of this compound necessitates stringent safety measures.
| Hazard Statement | Classification |
| Harmful if swallowed | Acute toxicity, oral |
| Harmful in contact with skin | Acute toxicity, dermal |
| Harmful if inhaled | Acute toxicity, inhalation |
| Causes skin irritation | Skin irritation |
| Causes serious eye irritation | Eye irritation |
| May cause respiratory irritation | STOT SE 3 |
Table 1: Summary of Hazards for this compound. STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Respiratory Tract Irritation.
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields (or goggles) and a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[3] |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear appropriate protective clothing to prevent skin exposure.[4] |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. |
| Body Protection | Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
Table 2: Required Personal Protective Equipment (PPE) for Handling this compound.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations.[5][6] Under no circumstances should this chemical be disposed of down the drain.[3][4][7]
1. Waste Collection and Storage:
- Solid Waste: Collect solid this compound waste, including any contaminated spill cleanup materials, in a dedicated, properly labeled, and sealed container.[3][4] The container should be made of a material compatible with the chemical.
- Liquid Waste: If the compound is in a solution, it should be collected in a sealed, labeled, and compatible waste container.
- Labeling: The waste container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols (e.g., "Harmful," "Irritant").
- Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4]
2. Spill Management:
- In the event of a spill, avoid breathing dust and ensure adequate ventilation.[3]
- Wearing the appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[3][4] Avoid actions that generate dust.[3]
- After the material has been collected, clean the spill area thoroughly.
3. Final Disposal:
- The primary and recommended method for the final disposal of this compound is to transfer the sealed waste container to a licensed and approved hazardous waste disposal facility.[1][5][6]
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will have established procedures and relationships with certified waste management companies.
- Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have a specifically approved and validated protocol from your EHS department. The Safety Data Sheets for this compound do not provide any such protocols.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the most current Safety Data Sheet before handling any chemical.
References
Personal protective equipment for handling 4-Chloro-2-(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 4-Chloro-2-(methylsulfonyl)benzaldehyde. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is a chemical compound that poses several health risks.[1] It is harmful if swallowed, in contact with skin, or inhaled.[1] The compound can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1]
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification |
| Eye/Face Protection | Chemical splash goggles or a face shield that meets ANSI Z.87.1 standards are required to protect against splashes and airborne particles.[2] |
| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[3][4] Always inspect gloves for tears or defects before use and remove them before touching common surfaces like doorknobs or phones.[3][5] Contaminated work clothing should not be allowed out of the workplace.[6] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1] If ventilation is inadequate or if working with powders, a NIOSH-approved respirator is required.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] |
| Footwear | Closed-toe shoes that completely cover the feet are required.[3] |
Operational Plan: Safe Handling and Storage
A systematic approach is crucial for safely handling and storing this chemical.
Caption: Safe handling workflow for this compound.
-
Pre-Handling:
-
During Handling:
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Decontaminate all work surfaces and equipment after use.
-
Remove and properly dispose of contaminated PPE.
-
-
Store in a locked, well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store in a dry and cool environment.
First-Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen.[1] Seek medical help if you feel unwell.[1] |
| Skin Contact | Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[9] If skin irritation occurs, get medical help.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing. If eye irritation persists, get medical advice/attention.[8] |
| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[6] Get medical help.[1] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure safety.
-
Chemical Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][6] Do not dispose of down the drain.[8]
-
Contaminated Materials: Any materials that have come into contact with this compound, including PPE, should be treated as hazardous waste and disposed of accordingly.
-
Spill Cleanup: In case of a spill, avoid dust formation.[9] Sweep up the material and place it into a suitable, labeled container for disposal.[8][9] Ensure adequate ventilation during cleanup.[8]
References
- 1. echemi.com [echemi.com]
- 2. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 3. gz-supplies.com [gz-supplies.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
